2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
Descripción
BenchChem offers high-quality 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl 2-[4-[2-(2-aminoethylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N6O7/c1-28(2,3)41-25(38)21-34-14-12-33(20-24(37)32-11-10-31)13-15-35(22-26(39)42-29(4,5)6)17-19-36(18-16-34)23-27(40)43-30(7,8)9/h10-23,31H2,1-9H3,(H,32,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUPYCMMXREXSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a key bifunctional chelating agent instrumental in the advancement of radiopharmaceuticals and molecular imaging. Its unique structure, featuring a DOTA macrocycle for robust metal chelation, a reactive aminoethyl group for bioconjugation, and tert-butyl ester protecting groups for controlled synthesis, makes it a versatile tool in the development of targeted diagnostic and therapeutic agents.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support researchers in its effective utilization.
Core Concepts and Chemical Properties
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), with the CAS number 173308-19-5, is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[1][2] The core DOTA framework provides a high-affinity binding site for a variety of trivalent metal ions, forming highly stable complexes. This stability is crucial in radiopharmaceutical applications to prevent the premature release of the radiometal in vivo.[2]
The key features of its chemical structure are:
-
DOTA Macrocycle: Forms thermodynamically stable and kinetically inert complexes with radionuclides.
-
Aminoethyl-mono-amide Group: Provides a primary amine functional group that serves as a readily available attachment point for covalent conjugation to biomolecules such as peptides, antibodies, and other targeting ligands.[1][2]
-
Tris(tBu ester) Groups: These tert-butyl ester groups protect three of the four carboxylic acid arms of the DOTA cage. This protection strategy allows for selective conjugation through the aminoethyl group and prevents unwanted side reactions during the coupling process. The tert-butyl esters can be removed under acidic conditions to allow for metal chelation.[1]
A summary of its chemical and physical properties is presented in the table below.
| Property | Value |
| Full Chemical Name | tert-butyl 2-[4-[2-(2-aminoethylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
| CAS Number | 173308-19-5 |
| Molecular Formula | C₃₀H₅₈N₆O₇ |
| Molecular Weight | 614.82 g/mol |
| Purity | > 96% |
Data Presentation
Table 1: Radiolabeling Efficiency and Specific Activity of ⁶⁸Ga-labeled DOTA-Peptides
| Peptide | Radiolabeling Efficiency (%) | Molar Activity (MBq/nmol) | Specific Activity (GBq/µmol) | Reference |
| [⁶⁸Ga]P5 | >95% | 2.8 | 2.8 | [3] |
| [⁶⁸Ga]P6 | >95% | 1.7 | 1.7 | [3] |
| ⁶⁸Ga-DOTATOC | Not specified | Not specified | up to 1 | [4] |
Table 2: In Vitro Stability of DOTA-Radioconjugates in Human Serum
| Radioconjugate | Incubation Time | % Intact Conjugate | Reference |
| ⁸⁸Y-DOTA | 17 days | No significant release | [1] |
| [¹⁷⁷Lu]Lu-PSMA-617 | 24 hours | >99% | [5] |
| [¹⁷⁵Lu]Lu-DOTAGA-mAb (p-NCS-bz linker) | 24 hours | ≥99% | [5] |
| [¹⁷⁵Lu]Lu-DOTAGA-mAb (cysteine-maleimide linker) | 24 hours | 92% | [5] |
Experimental Protocols
Synthesis of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
A plausible synthetic route would be:
-
Activation of DOTA-tris(tBu ester): The free carboxylic acid of DOTA-tris(tBu ester) is activated, for example, by forming an N-hydroxysuccinimide (NHS) ester.
-
Coupling with protected ethylenediamine: The activated DOTA-tris(tBu ester) is then reacted with a mono-protected ethylenediamine, such as N-Boc-ethylenediamine.
-
Deprotection: The Boc protecting group is removed from the terminal amine using an acid, such as trifluoroacetic acid (TFA), to yield the final product.
-
Purification: The crude product is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
A procedure for the synthesis of a related compound, (2-Aminoethyl)carbamic acid tert-butyl ester, which could be used in the coupling step, involves the reaction of tert-butyl phenyl carbonate with 1,2-ethanediamine in ethanol.[6]
Bioconjugation to a Monoclonal Antibody (mAb)
This protocol is a general guideline for the conjugation of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) to a monoclonal antibody via the formation of a stable amide bond. This requires the activation of a carboxyl group on the antibody or, more commonly, the modification of the chelator to be amine-reactive. For this guide, we will assume the primary amine of the chelator is reacting with an activated carboxyl group on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Activation of Antibody Carboxyl Groups:
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the mAb solution.
-
Allow the reaction to proceed at room temperature for 1 hour to form the amine-reactive NHS ester on the antibody's glutamic and aspartic acid residues.
-
-
Conjugation:
-
Dissolve 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in anhydrous DMF.
-
Add a 5 to 10-fold molar excess of the dissolved chelator to the activated mAb solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Purify the resulting DOTA-mAb conjugate from the excess chelator and other reagents using size-exclusion chromatography (e.g., a PD-10 column) equilibrated with a suitable storage buffer (e.g., PBS).
Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol outlines the radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate buffer (1 M, pH 4.5)
-
DOTA-conjugated peptide
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain a solution of ⁶⁸GaCl₃.
-
Reaction Setup:
-
In a sterile, pyrogen-free vial, add the desired amount of DOTA-conjugated peptide (typically 10-50 µg).
-
Add sodium acetate buffer to adjust the pH of the ⁶⁸GaCl₃ solution to between 3.5 and 4.5.
-
Add the pH-adjusted ⁶⁸GaCl₃ solution to the vial containing the peptide.
-
-
Incubation: Incubate the reaction mixture at 95°C for 5-15 minutes.
-
Quality Control: After incubation, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity of the ⁶⁸Ga-labeled peptide.
Mandatory Visualizations
Diagram 1: General Workflow for the Development of a ⁶⁸Ga-labeled Radiopharmaceutical
Caption: Workflow from chelator to in vivo application.
Diagram 2: Bioconjugation Reaction Scheme
Caption: Amide bond formation in bioconjugation.
Diagram 3: Radiolabeling Workflow with Gallium-68
Caption: Step-by-step ⁶⁸Ga radiolabeling process.
References
- 1. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminoethyl-mono-amide-DOTA-tris(t-Bu ester) | AxisPharm [axispharm.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography ICP-MS to Assess the Stability of 175Lu- and natGa-Based Tumor-Targeting Agents towards the Development of 177Lu- and 68Ga-Labeled Radiopharmaceuticals | MDPI [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the bifunctional chelator, 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester). This compound is a cornerstone in the development of targeted radiopharmaceuticals and molecular imaging agents, playing a crucial role in advancing diagnostics and therapy in oncology and other medical fields.
Core Structure and Function
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its structure is meticulously designed for a dual purpose. The DOTA macrocycle forms highly stable complexes with a variety of metal ions, particularly radiometals used in medical imaging and therapy.[1][2] Three of the four carboxylic acid groups of the DOTA core are protected as tert-butyl (tBu) esters. This protection strategy prevents unwanted side reactions during the conjugation of the molecule to a biological vector.[2][3] The fourth carboxylic acid is functionalized with a 2-aminoethyl mono-amide linker, which provides a primary amine group for covalent attachment to biomolecules such as peptides, antibodies, and other targeting ligands.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester).
| Property | Value | Source(s) |
| CAS Number | 173308-19-5 | [3][4] |
| Molecular Formula | C₃₀H₅₈N₆O₇ | [4][5] |
| Molecular Weight | 614.82 g/mol | [4][5] |
| Purity | >95% | [6] |
| Alternate Name | DOTA-tris(t-Bu ester) Ethylenediamino Monoamide |
Experimental Protocols
Representative Synthesis Protocol
While the precise, proprietary synthesis protocols may vary between suppliers, a representative method for the synthesis of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) involves the coupling of DOTA-tris(tBu ester) with a protected form of ethylenediamine. The following is a plausible, multi-step synthesis based on established organic chemistry principles for amide bond formation.
Step 1: Preparation of Mono-Boc-ethylenediamine
A common method for the mono-protection of a symmetrical diamine like ethylenediamine is to use a limiting amount of the protecting group reagent.
-
Dissolve an excess of ethylenediamine (e.g., 5-10 equivalents) in a suitable solvent such as dichloromethane (DCM) or a biphasic system.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in the same solvent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup to remove the excess ethylenediamine and inorganic salts.
-
Purify the resulting mono-Boc-ethylenediamine by column chromatography on silica gel.
Step 2: Amide Coupling with DOTA-tris(tBu ester)
The free carboxylic acid of DOTA-tris(tBu ester) is activated to facilitate amide bond formation with the free amine of mono-Boc-ethylenediamine.
-
Dissolve DOTA-tris(tBu ester) (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM.
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of mono-Boc-ethylenediamine (1.2 equivalents) in the same solvent to the activated DOTA-tris(tBu ester) solution.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Boc-protected 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester).
Step 3: Deprotection of the Boc Group
The final step is the removal of the Boc protecting group to expose the primary amine.
-
Dissolve the purified Boc-protected intermediate in a suitable solvent like DCM.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
The final product, 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), can be purified by precipitation from a non-polar solvent like diethyl ether or by preparative high-performance liquid chromatography (HPLC).
Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General Bioconjugation Protocol
The primary amine of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) can be conjugated to various functional groups on biomolecules. A common strategy is the formation of a stable amide or thiourea bond.
Amide Bond Formation with a Carboxylic Acid on a Biomolecule:
-
Activate the carboxylic acid group on the targeting biomolecule (e.g., a peptide or antibody) using a standard coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Dissolve 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the solution of the DOTA derivative to the activated biomolecule.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted DOTA derivative and coupling reagents.
Thiourea Bond Formation with an Isothiocyanate on a Biomolecule:
-
Dissolve the isothiocyanate-functionalized biomolecule in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.0).
-
Add a solution of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in the same buffer.
-
Incubate the reaction mixture for 2-4 hours at room temperature.
-
Purify the conjugate using size-exclusion chromatography or dialysis.
General Radiolabeling Protocol
The DOTA moiety of the bioconjugate is radiolabeled with a suitable radionuclide after the removal of the tBu protecting groups.
Step 1: Deprotection of tBu Esters
-
Treat the DOTA-bioconjugate with a solution of TFA (typically 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
-
Precipitate the deprotected conjugate with cold diethyl ether.
-
Wash the precipitate several times with cold ether and dry under vacuum.
Step 2: Radiolabeling with a Radionuclide (e.g., Gallium-68)
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using ultrapure HCl.
-
Add the deprotected DOTA-bioconjugate (typically 10-50 µg) dissolved in a suitable buffer (e.g., sodium acetate buffer, pH 4.0-5.0) to the ⁶⁸GaCl₃ eluate.
-
Heat the reaction mixture at 95-100°C for 5-15 minutes.
-
Cool the reaction to room temperature.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
If necessary, purify the radiolabeled conjugate using a C18 Sep-Pak cartridge.
Visualizations
Chemical Structure
References
- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of DOTA-(amide)4 Derivatives: Equilibrium and Kinetic Behavior of Their Lanthanide(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester): A Key Bifunctional Chelator in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), a crucial bifunctional chelator employed in the development of targeted radiopharmaceuticals and molecular imaging agents. This document details its chemical properties, outlines key experimental methodologies, and illustrates its application workflow.
Core Compound Data
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its unique structure incorporates three tert-butyl (tBu) ester protecting groups and a reactive primary amine, making it an ideal building block for conjugating to biomolecules.
The quantitative properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 614.8 g/mol | [1][2] |
| 614.82 g/mol | [3] | |
| 614.83 g/mol | [4] | |
| 695.7 g/mol (as HBr salt) | [5][6] | |
| Molecular Formula | C₃₀H₅₈N₆O₇ | [1][3][4] |
| C₃₀H₅₈N₆O₇·HBr (as HBr salt) | [6] | |
| CAS Number | 173308-19-5 | [1][2][3][4][5][6] |
| Purity | ≥94% - >96% | [4][5][6] |
Principle and Applications
The core utility of this molecule lies in its bifunctional nature. The DOTA macrocycle is an exceptionally stable chelator for various metal ions, particularly trivalent metals like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[5] The three tert-butyl ester groups protect the carboxylates of the DOTA cage, preventing them from participating in unintended reactions during the conjugation step.[5] The terminal aminoethyl group provides a nucleophilic primary amine, which serves as a reactive handle for covalent attachment to targeting biomolecules such as peptides, antibodies, or small molecule ligands.[5]
This design allows for a multi-step approach in creating radiopharmaceuticals, a process often referred to as a pretargeting strategy.[3]
Experimental Protocols
The following sections provide representative methodologies for the use of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester). These are generalized protocols based on standard laboratory practices for similar DOTA derivatives and should be optimized for specific applications.
Bioconjugation to a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the conjugation of the chelator to a peptide on a solid support, a common method for creating DOTA-peptide conjugates.[4][7]
Materials:
-
Fmoc-protected peptide-resin
-
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
-
Coupling agents (e.g., HBTU/HATU)
-
Base (e.g., DIPEA/NMM)
-
Solvents: DMF, DCM
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/TIPS)
Methodology:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF.
-
Activation: The carboxylic acid on the targeting molecule (if the peptide is being coupled to the amine of the DOTA derivative) or the DOTA-derivative's amine (if coupling to a peptide's carboxyl group) is activated. For coupling to the amine of the DOTA derivative, the peptide's C-terminal carboxyl group is activated using a coupling agent like HBTU in the presence of a base such as DIPEA.
-
Coupling: The activated peptide is added to a solution of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in DMF. The reaction is allowed to proceed for several hours at room temperature.
-
Washing: The resulting DOTA-peptide conjugate, still attached to the resin, is thoroughly washed with DMF and DCM to remove excess reagents.
-
Cleavage and Global Deprotection: The conjugate is cleaved from the resin, and all remaining side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., Reagent K) for 2-4 hours.
-
Purification: The crude product is precipitated with cold diethyl ether, and the resulting solid is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Deprotection of tert-Butyl Esters
Prior to radiolabeling, the tert-butyl ester groups must be removed to provide the free carboxylates necessary for metal chelation.
Materials:
-
Lyophilized tBu-protected DOTA-conjugate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS) (as a scavenger)
-
Dichloromethane (DCM) or neat TFA
Methodology:
-
Dissolve the DOTA-conjugate in a solution of 95% TFA, 2.5% water, and 2.5% TIPS.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Wash the pellet with cold ether and dry under a vacuum.
-
Confirm complete deprotection via mass spectrometry.
Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol outlines a typical procedure for labeling the deprotected DOTA-conjugate with ⁶⁸Ga for PET imaging.
Materials:
-
Deprotected DOTA-conjugate
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate or HEPES buffer (metal-free)
-
Heating block
Methodology:
-
Adjust the pH of the ⁶⁸GaCl₃ eluate to 4.0-4.5 using a sodium acetate buffer.
-
Add the deprotected DOTA-conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution.
-
Heat the reaction mixture at 95°C for 5-15 minutes.
-
Cool the reaction to room temperature.
-
Assess the radiochemical purity (RCP) using radio-TLC or radio-HPLC. An RCP of >95% is typically required for in vivo use.
-
If necessary, purify the radiolabeled conjugate using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for utilizing 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in the development of a targeted radiopharmaceutical and the principle of pretargeted imaging.
Caption: General workflow for creating a radiopharmaceutical.
References
- 1. Solid-phase synthesis of DOTA-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid phase synthesis in the development of magnetic resonance imaging probes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00921K [pubs.rsc.org]
- 4. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOTA-tetrazine probes with modified linkers for tumor pretargeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
The Gatekeeper of Chelation: A Technical Guide to Tert-Butyl Ester Protecting Groups in Chelator Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of radiopharmaceuticals and molecular imaging, the precise control of molecular architecture is paramount. Chelating agents, the molecular scaffolds that securely encapsulate radiometals, are central to the design of targeted diagnostic and therapeutic agents. The strategic use of protecting groups is a cornerstone of their synthesis, and among these, the tert-butyl ester stands out for its unique combination of stability and selective lability. This technical guide provides an in-depth exploration of the role of tert-butyl esters in the synthesis and application of chelators, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in this dynamic field.
The Strategic Advantage of Tert-Butyl Ester Protection
The carboxylate groups of chelators are essential for coordinating with metal ions. However, during the synthesis of bifunctional chelators—which are designed to be conjugated to targeting biomolecules like peptides or antibodies—these reactive groups can interfere with the desired chemical transformations. Tert-butyl esters serve as temporary "gatekeepers," masking the carboxylic acid functionalities to prevent unwanted side reactions.
The primary advantages of using tert-butyl esters as protecting groups in this context are:
-
Robust Stability: Tert-butyl esters are stable under a wide range of reaction conditions, including those typically used for peptide synthesis and bioconjugation.[1]
-
Selective Cleavage: They can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), which allows for the deprotection of the chelator after it has been successfully conjugated to the targeting moiety.[2] This orthogonality is crucial for complex multi-step syntheses.[1]
This guide will focus on the application of tert-butyl ester protecting groups in three widely used chelators: DOTA, NOTA, and HBED-CC.
Synthesis and Deprotection: A Tale of Three Chelators
The introduction and removal of tert-butyl ester protecting groups are critical steps in the synthesis of bifunctional chelators. The following sections provide an overview of these processes for DOTA, NOTA, and HBED-CC, supported by quantitative data and detailed protocols.
DOTA-tris(tBu)ester: A Workhorse in Radiopharmaceuticals
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator renowned for forming highly stable complexes with a variety of radiometals, including Gallium-68 and Lutetium-177.[2][3] The tris(tert-butyl ester) derivative, DOTA-tris(tBu)ester, leaves one carboxylic acid group free for conjugation.[3]
Synthesis: The synthesis of DOTA-tris(tBu)ester is a well-established procedure. A straightforward method involves the selective hydrolysis of a tetra(tert-butyl) ester precursor under basic conditions, taking advantage of the differential reactivity of the ester groups.[4] Another common approach is the direct alkylation of cyclen with tert-butyl bromoacetate.[5]
Deprotection: The removal of the tert-butyl esters is typically achieved by treatment with trifluoroacetic acid (TFA).[6] The reaction proceeds via an acid-catalyzed elimination mechanism, generating the free carboxylic acids and isobutylene as a volatile byproduct.[7]
Table 1: Quantitative Data for DOTA-tris(tBu)ester Synthesis and Deprotection
| Parameter | Value/Condition | Reference(s) |
| Synthesis Yield | 92% (via selective hydrolysis) | [4] |
| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | [8] |
| TFA Concentration | Typically 50-95% in DCM | [8][9] |
| Deprotection Time | 2-3 hours | [10] |
| Deprotection Temperature | Room Temperature | [8] |
| Deprotection Yield | Generally quantitative | [11] |
NOTA-bis(tBu)ester: Tailored for Smaller Radiometals
1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is another important macrocyclic chelator, particularly valued for its rapid and stable complexation with Gallium-68 at room temperature.[10] The bis(tert-butyl ester) derivative, NOTA-bis(tBu)ester, provides a single carboxylic acid for bioconjugation.[12]
Synthesis and Deprotection: The synthesis and deprotection of NOTA-bis(tBu)ester follow similar principles to those of DOTA-tris(tBu)ester, involving the alkylation of the parent macrocycle and subsequent acid-labile cleavage of the protecting groups.
Table 2: Quantitative Data for NOTA-bis(tBu)ester Synthesis and Deprotection
| Parameter | Value/Condition | Reference(s) |
| Synthesis | Alkylation of 1,4,7-triazacyclononane | [12] |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | [12] |
| Deprotection Conditions | Standard acidic treatment | [12] |
| Deprotection Yield | High | [12] |
HBED-CC-tris(tert-butyl ester): An Acyclic Chelator for Gallium-68
N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC) is an acyclic chelator that exhibits rapid and strong binding to Gallium-68 at ambient temperature.[13][14] The tris(tert-butyl ester) derivative is a key precursor for creating non-symmetric HBED-CC based radiopharmaceuticals.[13][15]
Synthesis: A convenient synthesis for HBED-CC-tris(tert-butyl ester) has been reported with an overall yield of 28%.[16] An innovative method using a solid phase and a microwave reactor has also been developed to obtain the product with high purity and yield.[14]
Deprotection: Similar to the macrocyclic chelators, the tert-butyl esters of HBED-CC are removed using TFA to reveal the free carboxylates necessary for metal chelation.[4]
Table 3: Quantitative Data for HBED-CC-tris(tert-butyl ester) Synthesis and Deprotection
| Parameter | Value/Condition | Reference(s) |
| Synthesis Yield | 28% (overall) | [16] |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | [4] |
| Deprotection Conditions | Standard acidic treatment | [4] |
| Deprotection Yield | High | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving tert-butyl ester protected chelators.
Protocol 1: Synthesis of HBED-CC-tris(tert-butyl ester)[16]
-
Alkylation:
-
Suspend compound 10 (1.10 g, 2.26 mmol, 1 equiv) and anhydrous sodium carbonate (0.96 g, 9.06 mmol, 4 equiv) in anhydrous acetonitrile (25 mL).
-
Add tert-butyl 2-bromoacetate (0.93 g, 4.76 mmol, 2.1 equiv) to the mixture.
-
Stir the reaction mixture under reflux conditions for 3.5 hours.
-
Cool the mixture to room temperature, filter, and remove the solvent under reduced pressure.
-
-
Hydrolysis and Purification:
-
Slowly add sodium hydroxide solution (4 M, 5 mL) to the crude product.
-
Stir for 1 hour, then cool in an ice-bath.
-
Adjust the pH to 5–6 with HCl (0.5 M, ca. 40 mL).
-
Extract the crude product with ethyl acetate.
-
Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography (ethyl acetate–hexane, 3:2) to yield HBED-CC-tris(tert-butyl ester) as a colorless solid (0.53 g, 0.76 mmol, 33.4% for this step). The overall product yield is reported as 28%.[16]
-
Protocol 2: General Procedure for TFA-mediated Deprotection of a tert-Butyl Ester Protected Chelator-Peptide Conjugate[1][10]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/H2O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[15]
-
Deprotection:
-
Treat the resin-bound peptide-chelator conjugate with the cleavage cocktail.
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Isolation:
-
Filter the resin and wash it with TFA.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether multiple times.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification: Purify the deprotected conjugate by preparative high-performance liquid chromatography (HPLC).
Protocol 3: Radiolabeling of a Deprotected DOTA-Peptide Conjugate with Gallium-68[17][18]
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ solution.[17]
-
Labeling Reaction:
-
Purification:
-
Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove uncomplexed ⁶⁸Ga.
-
Elute the radiolabeled peptide with a small volume of ethanol/water or ethanol/saline.[17]
-
-
Quality Control: Analyze the radiochemical purity of the final product using radio-TLC or radio-HPLC.[17]
Visualizing the Chemistry: Workflows and Pathways
Diagrams are invaluable tools for understanding complex chemical processes and biological interactions. The following visualizations, created using the DOT language for Graphviz, illustrate key workflows and a relevant signaling pathway.
Caption: Synthetic workflow for a tert-butyl ester protected chelator.
Caption: Workflow for conjugation and deprotection of a chelator.
Caption: A typical workflow for Gallium-68 radiolabeling.
Caption: Simplified signaling pathway for PSMA-targeted agents.
Conclusion
The use of tert-butyl esters as protecting groups is a fundamental and enabling strategy in the synthesis of advanced chelators for radiopharmaceutical applications. This approach provides the necessary control over reactivity to allow for the precise construction of bifunctional chelators conjugated to a wide array of targeting molecules. The detailed protocols, quantitative data, and visual workflows presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals. A thorough understanding of the principles and practices outlined herein is essential for the continued innovation of targeted radiopharmaceuticals for the diagnosis and treatment of disease.
References
- 1. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. echemi.com [echemi.com]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. benchchem.com [benchchem.com]
- 18. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), a key bifunctional chelator in the development of targeted radiopharmaceuticals and molecular imaging agents. We will delve into its core properties, experimental protocols for its use, and the underlying principles of its application in medicine.
Core Concepts: Understanding 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its unique structure incorporates three key functional components:
-
The DOTA macrocycle: This forms a highly stable cage-like structure that can encapsulate a variety of trivalent metal ions, particularly radiometals used in medical imaging and therapy. The exceptional stability of the DOTA-metal complex is crucial to prevent the premature release of the radionuclide in vivo.[1]
-
Tris(tBu ester) groups: These tert-butyl ester groups protect three of the four carboxylic acid arms of the DOTA macrocycle. This protection prevents them from reacting during the conjugation process and are typically removed in a final deprotection step before radiolabeling.
-
A 2-Aminoethyl-mono-amide linker: This provides a primary amine group at the end of a short spacer arm. This amine group serves as a reactive handle for straightforward conjugation to biomolecules, such as peptides and antibodies, which possess available carboxylic acid groups or can be modified to present them.
Physicochemical Properties and Specifications
The following table summarizes the key physicochemical properties of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester).
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₈N₆O₇ | [2] |
| Molecular Weight | 614.82 g/mol | [2] |
| Purity | >96% | [3] |
| CAS Number | 173308-19-5 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and DMF |
Experimental Protocols
Bioconjugation to Peptides and Antibodies
The primary amine of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) allows for its covalent attachment to biomolecules, most commonly through the formation of a stable amide bond with a carboxylic acid group on the target molecule. This is typically achieved using carbodiimide chemistry.
Materials:
-
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
-
Peptide or antibody with an available carboxyl group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Conjugation Buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Antibody/Peptide Preparation: Dissolve the peptide or antibody in the conjugation buffer to a final concentration of 2-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS (or sulfo-NHS) to the antibody/peptide solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Dissolve 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in a small amount of DMSO and then add it to the activated antibody/peptide solution. A 10- to 50-fold molar excess of the DOTA derivative over the biomolecule is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unconjugated DOTA derivative and other reagents by size-exclusion chromatography or dialysis.
-
Deprotection of tBu Esters: The tert-butyl ester protecting groups are typically removed using a strong acid, such as trifluoroacetic acid (TFA), prior to radiolabeling. This step must be carefully optimized to avoid degradation of the biomolecule.
-
Characterization: The final DOTA-conjugated biomolecule should be characterized to determine the number of DOTA molecules per biomolecule, typically by mass spectrometry.
Radiolabeling with Gallium-68
Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide widely used for PET imaging.
Materials:
-
DOTA-conjugated biomolecule (deprotected)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate buffer (0.5 M, pH 4.0-4.5)
-
Heating block
-
C18 Sep-Pak cartridge for purification
-
Ethanol
-
Sterile water for injection
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Reaction Setup:
-
In a sterile, metal-free vial, dissolve the DOTA-conjugated biomolecule in the sodium acetate buffer.
-
Add the ⁶⁸GaCl₃ eluate to the vial. The final pH of the reaction mixture should be between 3.8 and 4.5.
-
-
Radiolabeling: Heat the reaction mixture at 85-95°C for 5-15 minutes.[1]
-
Purification:
-
Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. The ⁶⁸Ga-DOTA-biomolecule will be retained on the cartridge.
-
Wash the cartridge with sterile water to remove any unreacted ⁶⁸Ga.
-
Elute the final product from the cartridge with a small volume of 50% ethanol.[1]
-
-
Quality Control: The radiochemical purity of the final product should be determined by radio-TLC or radio-HPLC.
Radiolabeling with Lutetium-177
Lutetium-177 (¹⁷⁷Lu) is a beta- and gamma-emitting radionuclide used for targeted radionuclide therapy.
Materials:
-
DOTA-conjugated biomolecule (deprotected)
-
¹⁷⁷LuCl₃ solution
-
Sodium acetate or gentisate buffer (0.5 M, pH 4.0-5.5)
-
Heating block
Procedure:
-
Reaction Setup: In a sterile reaction vial, combine the DOTA-conjugated biomolecule with the appropriate buffer to achieve a pH between 4.0 and 5.5.[1]
-
Radiolabeling: Add the ¹⁷⁷LuCl₃ solution to the vial and incubate at 90-95°C for 15-30 minutes.
-
Quality Control: The radiochemical purity of the final product should be assessed by radio-TLC or radio-HPLC. Purification is typically not required if high radiochemical purity is achieved.
Quantitative Data
The following tables summarize key quantitative data related to the use of DOTA-conjugated biomolecules.
Table 1: Radiolabeling Efficiency and Stability
| Radionuclide | Biomolecule | Radiolabeling Efficiency | Stability (in serum) | Reference |
| ⁶⁸Ga | DOTA-peptides | >95% | >90% after 4 hours | [4] |
| ¹⁷⁷Lu | DOTA-antibodies | >95% | >90% after 72 hours | [5] |
| ¹¹¹In | DOTA-peptides | >95% | >95% after 24 hours | [6] |
Table 2: Impact of DOTA Conjugation on Antibody Properties
| Number of DOTA per Antibody | Immunoreactivity | Blood Clearance | Tumor Uptake | Reference |
| 1 - 3 | High (approx. 85-88%) | Slower | High | [7] |
| 6 - 8 | High (approx. 78-87%) | Faster | Moderate | [7] |
| 11 | Low (approx. 24%) | Fastest | Low | [7] |
Visualizing Workflows and Pathways
Experimental Workflow for Radiopharmaceutical Production
The following diagram illustrates the general workflow for the production of a DOTA-based radiopharmaceutical, from conjugation to quality control.
Caption: Experimental workflow for DOTA-based radiopharmaceutical production.
Signaling Pathway of Targeted Radionuclide Therapy
This diagram illustrates the mechanism of action of a DOTA-conjugated radiopharmaceutical in targeted radionuclide therapy.
Caption: Signaling pathway of targeted radionuclide therapy with DOTA-conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DOTA Derivatives in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,4,7,10-tetraazacyclodododecane-1,4,7,10-tetraacetic acid (DOTA) derivatives and their pivotal role in the field of bioconjugation. DOTA and its analogues are macrocyclic chelators renowned for their ability to form highly stable complexes with a variety of metal ions, particularly trivalent radiometals.[1][2][3] This property makes them indispensable for the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy.[2][3][4][5]
Core Concepts
DOTA's macrocyclic structure provides a pre-organized cavity that securely encapsulates a metal ion, leading to complexes with exceptional thermodynamic stability and kinetic inertness. This is crucial for in vivo applications to prevent the release of potentially toxic free radiometals. Bifunctional DOTA derivatives are synthesized to include a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate, which allows for covalent attachment to biomolecules like peptides, antibodies, and other targeting vectors.[6]
Quantitative Data on DOTA-Metal Complexes
The choice of a DOTA derivative and the corresponding radiometal is dictated by the specific application, whether it be for diagnostic imaging with positron emission tomography (PET) or single-photon emission computed tomography (SPECT), or for therapeutic purposes. The following tables summarize key quantitative parameters for various DOTA-metal complexes.
Table 1: Thermodynamic Stability Constants (log K) of DOTA and Its Derivatives with Medically Relevant Metal Ions
| Chelator | Metal Ion | Log K | Reference(s) |
| DOTA | Ga³⁺ | 21.34 | [7] |
| DOTA | Lu³⁺ | 23.06 - 26.21 | [8][9] |
| DOTA | Y³⁺ | 24.9 | [7] |
| DOTA | In³⁺ | 23.9 | [7] |
| DOTA | Cu²⁺ | 22.4 | |
| DOTA | Gd³⁺ | 25.6 | [7] |
| DOTA | Bi³⁺ | 30.3 | [7] |
| DOTAGA | Gd³⁺ | 24.78 | [7] |
Note: Stability constants can vary depending on the experimental conditions such as pH, temperature, and ionic strength.[10][11]
Table 2: Radiolabeling Efficiency and Conditions for DOTA-Bioconjugates
| Radiometal | Bioconjugate | Radiolabeling Yield (%) | Temperature (°C) | Time (min) | Reference(s) |
| ⁶⁸Ga | DOTA-TATE | >97% | 99 | 20 | [12] |
| ¹⁷⁷Lu | DOTA-TOC | 98.3 ± 0.6 | 95 | 20-30 | [1] |
| ⁹⁰Y | DOTA-TOC | 96.2 ± 4.9 | 95 | 20-30 | [1] |
| ⁶⁸Ga | DOTA-Glutamine Analogues | >90% | Room Temp | - | [13] |
| ¹⁷⁷Lu | DOTA-PSMA | >95% | 95 | 15 | [14] |
Table 3: In Vivo Performance of DOTA-Based Radiopharmaceuticals
| Radiopharmaceutical | Tumor Model | Tumor Uptake (%ID/g) at 1h p.i. | Tumor-to-Kidney Ratio at 1h p.i. | Reference(s) |
| [¹⁷⁷Lu]Lu-DOTA-TATE | NCl-H69 (SCLC) | ~15 | ~0.5 | |
| [²¹²Pb]Pb-DOTAMTATE | AR42J (NET) | ~12 | ~1.2 | [15] |
| [¹⁷⁷Lu]Lu-DOTA-TATE | HRS1 (Hepatoma) | ~2.5 | - | [16] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of DOTA-bioconjugates. Below are protocols for key experimental procedures.
Protocol 1: Conjugation of DOTA-NHS Ester to a Monoclonal Antibody
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
DOTA-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
Procedure:
-
Antibody Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in the conjugation buffer. Ensure the buffer is free of primary amines.
-
DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DOTA-NHS ester solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle stirring.[17]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.[17]
-
Purification: Purify the DOTA-mAb conjugate using an SEC column equilibrated with a suitable storage buffer (e.g., PBS). Collect the fractions containing the conjugated antibody.
-
Characterization: Determine the number of DOTA molecules per antibody using mass spectrometry or by radiolabeling with a known amount of radiometal and measuring the specific activity. Assess the immunoreactivity of the conjugate via ELISA or flow cytometry.
Protocol 2: Radiolabeling of a DOTA-Peptide with Gallium-68
Materials:
-
DOTA-peptide conjugate (e.g., DOTA-TATE)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate buffer (1 M, pH 4.5)
-
Heating block
-
Radio-TLC or Radio-HPLC for quality control
Procedure:
-
Elution: Elute the ⁶⁸Ga from the generator using 0.1 M HCl according to the manufacturer's instructions.
-
Reaction Setup: In a sterile vial, add the DOTA-peptide conjugate (typically 10-50 µg) dissolved in water. Add the sodium acetate buffer to adjust the pH to 3.5-4.5.
-
Radiolabeling: Add the ⁶⁸Ga eluate to the reaction vial. Heat the mixture at 95-100°C for 5-10 minutes.[18]
-
Quality Control: After cooling, determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC.[19][20][21] The RCP should typically be >95%.
-
Formulation: If the RCP is acceptable, the product can be formulated for injection by adding a suitable buffer (e.g., sterile saline) and passing it through a 0.22 µm sterile filter.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in DOTA bioconjugation.
Caption: Workflow for the conjugation and radiolabeling of a monoclonal antibody.
References
- 1. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and chelation chemistry of DOTA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct determination of stability constants of lanthanide ion chelates by laser-excited europium(III) luminescence spectroscopy: application to cyclic and acyclic aminocarboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Stability assessment of different chelating moieties used for elemental labeling of bio-molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Properties, Solution State Behavior, and Crystal Structures of Chelates of DOTMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Side-by-Side Comparison of the In Vivo Performance of [212Pb]Pb-DOTAMTATE and Other SSTR2-Targeting Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
Methodological & Application
Application Notes and Protocols for 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), a key bifunctional chelator in the development of targeted radiopharmaceuticals and molecular imaging agents.
Introduction
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its unique structure, featuring a primary amine for bioconjugation and three tert-butyl ester protected carboxylic acid groups, makes it an invaluable tool in the field of nuclear medicine and molecular imaging.[1][2][3][4] The DOTA macrocycle forms highly stable complexes with a variety of metal ions, including radionuclides used in Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Targeted Radionuclide Therapy.[1][2][3][4] The tert-butyl ester protecting groups allow for controlled, site-specific conjugation to biomolecules before the introduction of the metal ion.[2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is provided in the table below.
| Property | Value | Reference |
| CAS Number | 173308-19-5 | [1][5] |
| Molecular Formula | C₃₀H₅₈N₆O₇ | [5] |
| Molecular Weight | 614.82 g/mol | [5] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and CH₂Cl₂ | [3] |
Applications
The primary applications of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) lie in its ability to link targeting biomolecules with diagnostic or therapeutic radionuclides.
-
Radiopharmaceutical Development: This compound is a cornerstone in creating targeted radiopharmaceuticals for both diagnostic imaging and therapy (theranostics).[3][4]
-
PET Imaging: The DOTA cage can be chelated with Gallium-68 (⁶⁸Ga) for PET imaging of tumors and other pathologies.
-
Targeted Radionuclide Therapy: By chelating with therapeutic isotopes like Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), it enables the targeted delivery of radiation to cancer cells.[2]
-
Bioconjugation: The terminal primary amine provides a reactive handle for covalent attachment to various biomolecules, including peptides, antibodies, and other proteins.[1] This allows for the specific targeting of disease-associated markers.
-
Preclinical and Clinical Research: It is extensively used in preclinical research to develop and evaluate new targeted imaging and therapeutic agents. Some DOTA-conjugated molecules have advanced to clinical trials and routine clinical use.
Experimental Protocols
The following protocols provide a general framework for the use of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester). Optimization may be required for specific biomolecules and applications.
Protocol 1: Bioconjugation to a Peptide
This protocol describes the conjugation of the chelator to a peptide via its primary amine, targeting a carboxylic acid group on the peptide.
Materials:
-
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
-
Peptide with an available carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU, HBTU)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Activation of Peptide Carboxylic Acid:
-
Dissolve the peptide in anhydrous DMF.
-
Add DCC (1.2 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester activated peptide.
-
-
Conjugation Reaction:
-
Dissolve 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) (1.5 equivalents) in anhydrous DMF.
-
Add the solution of the activated peptide to the DOTA derivative solution.
-
Add DIPEA (2 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by RP-HPLC.
-
Once the reaction is complete, purify the DOTA-peptide-tris(tBu ester) conjugate by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Workflow for Peptide Bioconjugation
Caption: Workflow for the bioconjugation of a peptide with the DOTA derivative.
Protocol 2: Deprotection of tert-Butyl Esters
This protocol outlines the removal of the tBu protecting groups to enable metal chelation.
Materials:
-
DOTA-peptide-tris(tBu ester) conjugate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Cleavage Reaction:
-
Dissolve the DOTA-peptide-tris(tBu ester) conjugate in a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Precipitation and Washing:
-
Precipitate the deprotected DOTA-peptide conjugate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product.
-
Wash the pellet with cold diethyl ether multiple times to remove residual TFA and scavengers.
-
-
Purification and Lyophilization:
-
Purify the deprotected conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final DOTA-peptide conjugate.
-
Workflow for Deprotection
References
- 1. Procedure guidelines for PET/CT tumour imaging with 68Ga-DOTA-conjugated peptides: 68Ga-DOTA-TOC, 68Ga-DOTA-NOC, 68Ga-DOTA-TATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of ⁶⁸Ga-labelled DOTA-peptides using a manual labelling approach for small-animal PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Labeling with 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of chelating agents to monoclonal antibodies (mAbs) is a critical step in the development of antibody-radionuclide conjugates (ARCs) for targeted radioimmunotherapy and molecular imaging. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is widely employed due to its ability to form highly stable complexes with a variety of radiometals, including therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) and diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu) isotopes.
This document provides a detailed protocol for the covalent attachment of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) to a monoclonal antibody. This specific DOTA derivative possesses a primary amine for conjugation and three tert-butyl ester protected carboxylic acid groups. This protection strategy necessitates a multi-step approach:
-
Antibody Preparation: Ensuring the antibody is in a suitable buffer for conjugation.
-
Antibody Activation: Activation of the antibody's carboxyl groups (on aspartic and glutamic acid residues) using carbodiimide chemistry (EDC/NHS).
-
Conjugation: Covalent bond formation between the activated antibody and the primary amine of the DOTA derivative.
-
Purification: Removal of excess reagents to yield the protected antibody-DOTA conjugate.
-
Deprotection: Cleavage of the tert-butyl ester protecting groups to generate the functional chelating sites.
-
Final Purification: Isolation of the final, functional antibody-DOTA conjugate.
This protocol is designed to provide a robust framework for researchers. However, optimization of specific parameters, such as molar ratios, may be necessary for different antibodies to achieve the desired chelator-to-antibody ratio (CAR) while preserving immunoreactivity.
Data Presentation
Successful antibody-DOTA conjugation requires careful control of reaction parameters to achieve a desirable chelator-to-antibody ratio (CAR). An insufficient CAR can lead to low specific activity, while an excessive CAR may compromise the antibody's immunoreactivity and lead to altered pharmacokinetic properties, such as increased uptake in the liver and spleen.[1][2] The following tables provide recommended ranges for key reaction parameters and expected outcomes. Empirical optimization for each specific antibody is highly recommended.
Table 1: Recommended Molar Ratios for Conjugation Reaction
| Reagent | Molar Ratio (Reagent:Antibody) | Purpose |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 10:1 to 50:1 | Activates carboxyl groups on the antibody. |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | 20:1 to 100:1 | Stabilizes the activated carboxyl groups, improving reaction efficiency. |
| 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) | 10:1 to 50:1 | Provides the chelator to be conjugated to the antibody. |
Table 2: Influence of Chelator-to-Antibody Ratio (CAR) on Conjugate Properties
| Chelator-to-Antibody Ratio (CAR) | Impact on Immunoreactivity | Impact on Pharmacokinetics | Recommended Application |
| Low (1-3) | Minimal impact | Closer to native antibody | Imaging applications where high specific activity is not the primary concern. |
| Moderate (4-8) | Potential for slight decrease | May show slightly faster clearance | Balance for therapeutic applications requiring good specific activity and retained targeting. |
| High (>8) | Significant potential for decrease | Can lead to rapid clearance and increased liver/spleen uptake[1] | Generally not recommended due to potential loss of function. |
Experimental Protocols
This section details the step-by-step methodology for the conjugation of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) to a monoclonal antibody.
Protocol 1: Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or carboxyl groups (e.g., acetate), a buffer exchange must be performed. Dialyze the antibody against 1X PBS (Phosphate Buffered Saline), pH 7.2-7.4 overnight at 4°C or use a desalting column according to the manufacturer's instructions.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in 1X PBS. Determine the precise concentration by measuring the absorbance at 280 nm (A280).
Protocol 2: Activation of Antibody Carboxyl Groups
-
Reaction Setup: In a microcentrifuge tube, add the prepared antibody solution.
-
Buffer Adjustment: Add Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to the antibody solution.
-
Reagent Preparation: Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.
-
Activation: Add the desired molar excess of EDC and Sulfo-NHS to the antibody solution. A common starting point is a 20-fold molar excess of EDC and a 40-fold molar excess of Sulfo-NHS relative to the antibody.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Protocol 3: Conjugation with 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
-
DOTA Derivative Preparation: Prepare a stock solution of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in anhydrous DMSO.
-
pH Adjustment: Adjust the pH of the activated antibody solution to 7.2-8.0 by adding Coupling Buffer (e.g., 1X PBS, pH 7.4).
-
Conjugation Reaction: Add the desired molar excess of the DOTA derivative solution to the activated antibody solution. A starting point of 20-fold molar excess is recommended. The final concentration of DMSO in the reaction mixture should not exceed 10%.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To quench any unreacted activated carboxyl groups, add a solution of hydroxylamine or Tris-HCl to a final concentration of 10-50 mM and incubate for 15-30 minutes.
Protocol 4: Purification of the Protected Antibody-DOTA Conjugate
-
Purification Method: Remove unconjugated DOTA derivative and other small molecule reagents by size-exclusion chromatography (SEC) using a desalting column (e.g., PD-10) or through dialysis against 1X PBS, pH 7.4.
-
Fraction Collection: If using SEC, collect the fractions containing the antibody conjugate.
-
Concentration Measurement: Determine the protein concentration of the purified conjugate by measuring the absorbance at 280 nm.
Protocol 5: Deprotection of tert-Butyl Esters
-
Reaction Setup: In a suitable reaction vessel, place the purified protected antibody-DOTA conjugate.
-
Deprotection Solution: Prepare a deprotection solution of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Deprotection Reaction: Add the deprotection solution to the conjugate and incubate for 2-4 hours at room temperature.[3] The reaction should be performed in a fume hood with appropriate personal protective equipment.
-
TFA Removal: Remove the TFA by gentle evaporation under a stream of nitrogen or by lyophilization.
Protocol 6: Final Purification and Characterization
-
Purification: Purify the deprotected antibody-DOTA conjugate using SEC or dialysis to remove residual TFA and other small molecules. The final storage buffer should be suitable for the antibody's stability (e.g., 1X PBS, pH 7.4).
-
Characterization:
-
Protein Concentration: Determine the final concentration using A280.
-
Chelator-to-Antibody Ratio (CAR): The CAR can be determined using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay after complexing with a metal ion.[4]
-
Immunoreactivity: Assess the binding affinity of the final conjugate to its target antigen using methods like ELISA or surface plasmon resonance (SPR).
-
Purity and Aggregation: Analyze the conjugate by SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to assess purity and the presence of aggregates.
-
Visualization
Caption: Workflow for antibody labeling with 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester).
Disclaimer: This protocol provides a general guideline. All reagents and procedures should be handled by trained personnel in a suitable laboratory environment. Optimization of reaction conditions is often necessary for specific antibodies and applications.
References
- 1. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonradioactive analytical methods for quantifying the modification ratio of antibody chelator conjugates (ACCs) with deferroxamine and DOTA | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols for 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in the development of targeted radiopharmaceuticals for Positron Emission Tomography (PET) imaging.
Introduction to 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a bifunctional chelator essential for the development of targeted PET imaging agents. Its structure comprises a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, which serves as a highly stable chelating agent for various radiometals, particularly Gallium-68 (⁶⁸Ga). The primary amine group (-NH₂) on the aminoethyl mono-amide linker provides a reactive site for conjugation to targeting biomolecules such as peptides, antibodies, or small molecules. The three tert-butyl (tBu) ester groups protect the carboxylic acid functionalities of the DOTA cage during the conjugation process, preventing unwanted side reactions. These protecting groups are subsequently removed under acidic conditions to allow for efficient radiolabeling.
Key Applications in PET Imaging
The primary application of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is in the preparation of targeted radiopharmaceuticals for non-invasive in vivo imaging.[1][2] Key applications include:
-
Oncology: Development of PET tracers for imaging tumors that overexpress specific receptors. By conjugating the DOTA chelator to a tumor-targeting peptide or antibody, it is possible to visualize and quantify receptor expression, aiding in diagnosis, staging, and monitoring of therapeutic response.
-
Cardiology: Imaging of cardiovascular diseases, such as atherosclerosis, by targeting markers of inflammation or angiogenesis.[3]
-
Neurology: Development of probes for imaging neuroreceptors and transporters in the brain.
-
Theranostics: The DOTA cage can also chelate therapeutic radionuclides (e.g., Lutetium-177, Yttrium-90), enabling the development of theranostic agents that combine diagnostic imaging with targeted radionuclide therapy.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for ⁶⁸Ga-labeled DOTA-conjugated peptides from preclinical studies. These values are representative and may vary depending on the specific peptide, experimental conditions, and animal model used.
Table 1: Radiolabeling Efficiency and Quality Control Parameters
| Parameter | Typical Value | Method | Reference |
| Radiochemical Yield (RCY) | > 80% | Radio-TLC/Radio-HPLC | [4] |
| Radiochemical Purity (RCP) | > 95% | Radio-TLC/Radio-HPLC | [2][5] |
| Specific Activity | 8.7 ± 1.1 GBq/μmol | Calculated | [3] |
| pH of final product | 4.5 - 7.5 | pH strip/meter | [2] |
Table 2: In Vitro Cell Binding Assay Data for a Representative ⁶⁸Ga-DOTA-Peptide
| Parameter | Typical Value | Cell Line | Assay Type | Reference |
| Dissociation Constant (Kd) | 50 nM | HT-1080 | Saturation Binding | [6] |
| IC50 | 75 nM | HUVEC | Competitive Binding | [6] |
| Cellular Uptake | 121 ± 4 KBq/mg protein (60 min) | HT29 | Internalization Assay | [7] |
Table 3: Ex Vivo Biodistribution of a Representative ⁶⁸Ga-DOTA-RGD Peptide in a Tumor Xenograft Model (1-hour post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 1.84 ± 0.02 |
| Heart | < 1 |
| Lungs | < 2 |
| Liver | 0.96 ± 0.02 |
| Spleen | < 2 |
| Kidneys | 12.74 ± 3.71 |
| Muscle | < 1 |
| Bone | < 1 |
| Tumor | 5.3 ± 1.9 |
Data is representative and compiled from various sources for illustrative purposes.[8][9]
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis, radiolabeling, and evaluation of a ⁶⁸Ga-DOTA-conjugated peptide for PET imaging.
Conjugation of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) to a Targeting Peptide
This protocol describes the solution-phase conjugation of the DOTA chelator to a peptide with a free amine group.
Materials:
-
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
-
Targeting peptide with a free amine group (e.g., on a lysine side chain)
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
HPLC purification system
Procedure:
-
Dissolve the targeting peptide in anhydrous DMF.
-
Add a 1.5-fold molar excess of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) to the peptide solution.
-
Add a 2-fold molar excess of HBTU and a 4-fold molar excess of DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, remove the DMF under vacuum.
-
Deprotection: To remove the tBu protecting groups, treat the dried residue with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[10][11]
-
Precipitate the deprotected DOTA-peptide conjugate by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether twice.
-
Dry the DOTA-peptide conjugate under vacuum.
-
Purify the crude product by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final DOTA-peptide conjugate as a white powder.
⁶⁸Ga-Radiolabeling of the DOTA-Peptide Conjugate
This protocol describes the manual radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-peptide conjugate
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile, metal-free water
-
Heating block
-
Sterile 0.22 µm filter
-
C18 Sep-Pak cartridge (for purification, if necessary)
-
Ethanol
-
Saline
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
In a sterile reaction vial, dissolve 10-50 µg of the DOTA-peptide conjugate in sodium acetate buffer to maintain a pH between 3.5 and 4.5.[2]
-
Add the ⁶⁸GaCl₃ eluate to the vial containing the DOTA-peptide.
-
Incubate the reaction mixture at 85-95°C for 5-15 minutes.[2][12]
-
After incubation, allow the vial to cool to room temperature.
-
Purification (if necessary): Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga. Elute the ⁶⁸Ga-DOTA-peptide with a small volume of ethanol/water mixture.[2]
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
Quality Control of ⁶⁸Ga-DOTA-Peptide
Radiochemical Purity (RCP) by Instant Thin-Layer Chromatography (ITLC):
-
Stationary Phase: ITLC-SG strips
-
Mobile Phase: 1:1 mixture of 1 M ammonium acetate and methanol.[5]
-
Procedure: Spot a small amount of the final product onto an ITLC strip. Develop the chromatogram.
-
Analysis: The ⁶⁸Ga-DOTA-peptide will migrate with the solvent front (Rf = 0.8-1.0), while free ⁶⁸Ga and ⁶⁸Ga-colloids will remain at the origin (Rf = 0.0-0.2).[5] Scan the strip with a radio-TLC scanner to quantify the radioactivity distribution. RCP should be >95%.
Radiochemical Purity by High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with 0.1% TFA (A) and acetonitrile with 0.1% TFA (B).
-
Detection: In-line radioactivity detector.
-
Analysis: The radio-HPLC chromatogram should show a single major radioactive peak corresponding to the ⁶⁸Ga-DOTA-peptide.
In Vitro Cell Binding Assay
This protocol describes a competitive binding assay to determine the IC50 of the ⁶⁸Ga-DOTA-peptide.
Materials:
-
Target cells expressing the receptor of interest
-
⁶⁸Ga-DOTA-peptide
-
Unlabeled ("cold") DOTA-peptide
-
Binding buffer (e.g., PBS with 1% BSA)
-
Gamma counter
Procedure:
-
Seed the target cells in a 24-well plate and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Prepare serial dilutions of the unlabeled DOTA-peptide in binding buffer.
-
Add a constant, low concentration of the ⁶⁸Ga-DOTA-peptide to each well.
-
Immediately add the different concentrations of the unlabeled peptide to the wells. Include wells with only the radiolabeled peptide (total binding) and wells with a large excess of unlabeled peptide (non-specific binding).
-
Incubate the plate at 37°C for 1 hour.
-
Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
-
Lyse the cells and collect the lysate.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled peptide. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
In Vivo PET Imaging and Biodistribution in a Xenograft Mouse Model
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
⁶⁸Ga-DOTA-peptide
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer a known amount of the ⁶⁸Ga-DOTA-peptide (e.g., 5-10 MBq) via tail vein injection.
-
Acquire dynamic or static PET/CT images at desired time points (e.g., 30, 60, and 120 minutes post-injection).
-
After the final imaging session, euthanize the mouse.
-
Dissect major organs and the tumor.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Data Analysis: Calculate the tracer uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Workflow for PET Imaging Agent Development.
Caption: Principle of Targeted PET Imaging.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 68Ga-DOTA-RGD peptide: biodistribution and binding into atherosclerotic plaques in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 8. Peptide-Based [68Ga]Ga Labeled PET Tracer for Tumor Imaging by Targeting Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
Application Notes and Protocols for ¹⁷⁷Lu Labeling of DOTA-Conjugated Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the radiolabeling of DOTA-conjugated molecules (peptides and antibodies) with Lutetium-177 (¹⁷⁷Lu). The protocols outlined below are intended for research and preclinical development purposes. Adherence to institutional guidelines and radiation safety protocols is mandatory.
Introduction
Lutetium-177 is a therapeutic radionuclide of significant interest in targeted radionuclide therapy. Its desirable decay characteristics, including a medium-energy β⁻ emission for therapy and γ-emissions suitable for imaging, make it a valuable tool in the development of radiopharmaceuticals. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are widely used to stably complex ¹⁷⁷Lu to a targeting biomolecule, such as a peptide or an antibody. This document details the procedures for conjugating DOTA chelators to biomolecules and the subsequent radiolabeling with ¹⁷⁷Lu.
Experimental Protocols
Protocol 1: Conjugation of p-SCN-Bz-DOTA to an Antibody
This protocol describes the conjugation of an isothiocyanate-derivatized DOTA chelator to the lysine residues of an antibody, such as Rituximab.
Materials:
-
Antibody (e.g., Rituximab) at a concentration of 10 mg/mL
-
p-SCN-Bz-DOTA
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Ammonium acetate buffer (0.25 M, pH 5.0-5.5)
-
PD-10 desalting columns
-
Thermomixer or incubator
-
0.22 µm sterile filters
Methodology:
-
Buffer Exchange: Equilibrate a PD-10 desalting column with 0.1 M sodium bicarbonate buffer (pH 9.0). Load 1 mL of the antibody solution (10 mg) onto the column and elute with the same buffer to exchange the storage buffer.
-
Conjugation Reaction:
-
Purification of the Immunoconjugate:
-
Equilibrate a new PD-10 desalting column with 0.25 M ammonium acetate buffer (pH 5.0-5.5).
-
Load the conjugation reaction mixture onto the column and elute with the ammonium acetate buffer to remove unconjugated DOTA-SCN.
-
-
Sterile Filtration and Storage: Filter the purified DOTA-conjugated antibody through a 0.22 µm sterile filter and store at 4°C.
-
Characterization (Optional but Recommended): Determine the number of DOTA molecules conjugated per antibody molecule. A common method is MALDI-TOF mass spectrometry. Ratios of 4-6 DOTA molecules per antibody are often targeted.[1][2]
Protocol 2: ¹⁷⁷Lu Labeling of a DOTA-Conjugated Peptide (e.g., DOTATATE)
This protocol outlines the manual radiolabeling of a DOTA-peptide with ¹⁷⁷LuCl₃.
Materials:
-
DOTA-conjugated peptide (e.g., DOTATATE)
-
No-carrier-added (NCA) ¹⁷⁷LuCl₃ in 0.04 M HCl[3]
-
Sodium acetate buffer (0.5 M, pH 5.5) or Ammonium acetate buffer (0.1 M, pH 5.5)[1]
-
Gentisic acid and Ascorbic acid (as radioprotectants/antioxidants)[4][5]
-
DTPA solution (e.g., 4 mg/mL) or EDTA solution (0.05 M) to quench the reaction[1]
-
Heating block or water bath
-
Reaction vial (e.g., 1.5 mL centrifuge tube)
-
Syringes and needles
-
Lead shielding
Methodology:
-
Preparation of Reaction Mixture:
-
Addition of ¹⁷⁷LuCl₃: Carefully add the required activity of ¹⁷⁷LuCl₃ to the reaction vial. The pH of the final reaction mixture should be between 4.0 and 5.5.[6]
-
Incubation:
-
Quenching: After incubation, cool the reaction vial to room temperature. Add a small volume of DTPA or EDTA solution to complex any unreacted ¹⁷⁷Lu.[1]
-
Quality Control: Determine the radiochemical purity (RCP) of the ¹⁷⁷Lu-DOTA-peptide using instant thin-layer chromatography (ITLC) or radio-HPLC.
Protocol 3: Quality Control of ¹⁷⁷Lu-Labeled Molecules
2.3.1. Instant Thin-Layer Chromatography (ITLC)
-
Stationary Phase: ITLC-SG (silica gel) plates.[9]
-
Mobile Phase: 0.1 M sodium citrate buffer (pH 5.5) or a mixture of 1 M ammonium acetate and methanol (1:1).[9]
-
Procedure: Spot a small aliquot of the reaction mixture onto the ITLC strip. Develop the chromatogram until the solvent front nears the top.
-
Analysis: Scan the strip using a radio-TLC scanner. The labeled peptide/antibody typically remains at the origin (Rf = 0.0-0.2), while free ¹⁷⁷Lu migrates with the solvent front (Rf = 1.0).
-
Acceptance Criteria: Radiochemical purity should typically be >95%.
2.3.2. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column.[9]
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[9]
-
Detection: A UV detector followed by a radioactivity detector.
-
Analysis: The retention time of the ¹⁷⁷Lu-labeled product will be different from that of the unlabeled peptide/antibody and free ¹⁷⁷Lu.
Data Presentation
Table 1: Comparison of Radiolabeling Methods for ¹⁷⁷Lu-DOTATOC [9][10]
| Method | Mean Radiochemical Yield (%) |
| Manual | 98.3 ± 0.6 |
| Semiautomated | 90.8 ± 8.3 |
| Automated | 83.1 ± 5.7 |
Table 2: Optimized Radiolabeling Conditions for Various DOTA-Conjugates [7]
| Radiopharmaceutical | Precursor Amount (µg/GBq) | Temperature (°C) | Time (min) |
| [¹⁷⁷Lu]Lu-FAPI-46 | 9.7 | 90 | 30 |
| [¹⁷⁷Lu]Lu-DOTATOC | 10 | 95 | 30 |
| [¹⁷⁷Lu]Lu-PSMA-I&T | 11.6 | 90 | 20 |
Table 3: Quality Control Parameters for ¹⁷⁷Lu-DOTATATE
| Parameter | Specification |
| Radiochemical Purity (ITLC/HPLC) | > 99.5% |
| Specific Activity | 28.38 ± 4.71 MBq/µg |
| Stability (72h, refrigerated) | > 99.5% |
| Sterility | Negative |
| Pyrogen Test | Negative |
Visualizations
Caption: Experimental workflow for DOTA conjugation and ¹⁷⁷Lu radiolabeling.
Caption: Workflow for ITLC-based quality control of ¹⁷⁷Lu-labeled products.
References
- 1. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lutetium-177 DOTATATE Production with an Automated Radiopharmaceutical Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspects on radiolabeling of 177Lu-DOTA-TATE: After C18 purification re-addition of ascorbic acid is required to maintain radiochemical purity | Maus | International Journal of Diagnostic Imaging [sciedu.ca]
- 5. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In house labeling and characterization of 177Lu DOTA-TATE | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of tert-Butyl Esters in DOTA Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly effective chelating agent, renowned for forming exceptionally stable complexes with a variety of metal ions, particularly lanthanides. This stability is critical for in vivo applications, such as in radiopharmaceuticals and MRI contrast agents, to prevent the release of potentially toxic free metal ions. For bioconjugation, where DOTA is attached to targeting molecules like peptides or antibodies, it is essential to selectively protect its carboxylic acid groups to control reactivity.
The use of tert-butyl (tBu) esters as protecting groups is advantageous due to their stability under basic conditions and their lability under mild acidic conditions.[1] Trifluoroacetic acid (TFA) is the most common reagent used for the removal of tBu esters, allowing for the selective deprotection of the carboxyl groups after conjugation to a biomolecule.[1][2] This document provides a detailed protocol for the deprotection of tBu esters in DOTA compounds using TFA.
Deprotection Workflow
The overall workflow for the deprotection of tBu esters from a DOTA compound involves dissolving the protected compound in a suitable solvent, adding TFA, allowing the reaction to proceed, and then isolating the deprotected product.
Caption: Workflow for the deprotection of tBu esters in DOTA compounds.
Experimental Protocols
This section details a standard protocol for the deprotection of tBu esters from a DOTA-conjugated compound using a solution of TFA in dichloromethane (DCM).
Materials:
-
DOTA-tris(tBu ester) conjugated compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (optional)
-
Nitrogen or argon gas line
-
Fume hood
Procedure:
-
Preparation:
-
In a clean, dry round-bottom flask, dissolve the DOTA-tris(tBu ester) conjugated compound in anhydrous DCM. The concentration can be adjusted based on the solubility of the starting material.
-
-
Reaction:
-
Under a fume hood, slowly add an equal volume of TFA to the DCM solution to create a 1:1 (v/v) mixture. For example, if you used 10 mL of DCM, add 10 mL of TFA.[3]
-
Stir the reaction mixture at room temperature. The reaction time can vary from 1 hour to overnight (e.g., 5 hours is a common duration).[3] Reaction progress can be monitored by analytical techniques such as LC-MS to confirm the disappearance of the starting material and the appearance of the deprotected product.
-
-
Workup:
-
Once the reaction is complete, remove the DCM and excess TFA in vacuo using a rotary evaporator.
-
The resulting residue can be triturated with cold diethyl ether to precipitate the deprotected product. This step also helps in removing organic-soluble byproducts.[4]
-
The precipitate can be collected by filtration or centrifugation. Wash the solid with cold diethyl ether two to three times.
-
-
Drying and Storage:
-
Dry the final product under vacuum to remove any residual solvent.
-
Store the deprotected DOTA compound under an inert atmosphere (nitrogen or argon) at a low temperature to prevent degradation.
-
Quantitative Data Summary
The reaction conditions for the deprotection of tBu esters can be varied depending on the specific DOTA compound and the desired outcome. The following table summarizes various conditions reported in the literature.
| DOTA Derivative | Reagents and Solvents | Temperature | Time | Yield | Reference |
| Ugi Product with tBu ester | DCM/TFA (1:1) | Room Temp. | 5 h | N/A | --INVALID-LINK--[3] |
| DO3A-t-Bu-ester Ligand on a closo-B122−-Core | 80% TFA in DCM | N/A | N/A | 75% | --INVALID-LINK--[5] |
| DO3A-t-Bu-ester Ligand | Formic Acid | N/A | N/A | 95% | --INVALID-LINK--[5] |
| DOTA-tris(tBu ester) on solid-phase peptide | TFA/TIS/H₂O (95:2.5:2.5) | Room Temp. | N/A | N/A | --INVALID-LINK--[6] |
| General t-Butyl ester | 50% TFA in DCM | Room Temp. | N/A | N/A | --INVALID-LINK--[7] |
| DO3A-t-Bu-ester derivative | TFA in DCM | N/A | N/A | 77% | --INVALID-LINK--[8] |
Note: "N/A" indicates that the specific information was not available in the cited source. TIS refers to triisopropylsilane, a common scavenger used in deprotection reactions.
Reaction Mechanism and Considerations
The deprotection of tBu esters with TFA proceeds via an acid-catalyzed hydrolysis mechanism. The tert-butyl group is cleaved, forming a relatively stable tert-butyl carbocation. This carbocation is then typically quenched by the TFA counterion or a scavenger, leading to the formation of isobutylene or tert-butyl trifluoroacetate.[9][10][11]
Scavengers: In cases where the DOTA-conjugated molecule contains sensitive functional groups (e.g., tryptophan or methionine residues in peptides), the reactive tert-butyl cation can cause side reactions.[10] To prevent this, scavengers such as triisopropylsilane (TIS) or water are often added to the reaction mixture to trap the carbocation.
Incomplete Deprotection: Incomplete deprotection of the tBu groups can lead to reduced yields and complicated purification steps.[4] It is crucial to ensure the reaction goes to completion by using a sufficient excess of TFA and allowing for adequate reaction time. Monitoring the reaction by LC-MS is highly recommended.
Alternative Protecting Groups: While tBu esters are widely used, their removal requires strong acidic conditions that may not be suitable for all conjugates.[4] Alternative protecting groups that can be removed under milder conditions, such as allyl esters, methyl esters, or benzyl esters, have also been explored.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Application Notes and Protocols for the Purification of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) and its conjugates. The protocols focus on achieving high purity, which is critical for the successful development of targeted radiopharmaceuticals and other diagnostic and therapeutic agents.
Introduction
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a key bifunctional chelator used in the development of radiopharmaceuticals.[1] The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle forms highly stable complexes with various metal ions, while the aminoethyl-mono-amide functional group allows for covalent attachment to targeting biomolecules such as peptides, antibodies, and small molecules.[2][3] The tert-butyl ester protecting groups on the three remaining carboxylates of the DOTA cage prevent unwanted side reactions during conjugation.[4]
Following synthesis and conjugation, a heterogeneous mixture containing the desired product, unreacted starting materials, and other byproducts is often obtained.[5] Efficient purification is therefore a critical step to ensure the purity, safety, and efficacy of the final conjugate. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purification of these polar molecules.[5]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₅₈N₆O₇ |
| Molecular Weight | 614.82 g/mol [6] |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as methanol, acetonitrile, and dimethylformamide (DMF). |
Purification Strategy: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. In this technique, the stationary phase (typically a C18-functionalized silica column) is nonpolar, and the mobile phase is a polar solvent mixture, usually water and an organic solvent like acetonitrile.[5] The addition of an ion-pairing agent such as trifluoroacetic acid (TFA) to the mobile phase helps to improve peak shape and resolution.
Due to its polar nature, 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) and its polar conjugates have a lower affinity for the nonpolar stationary phase and will elute at lower concentrations of the organic solvent in the mobile phase. Impurities that are either more or less polar will have different retention times, allowing for their separation.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol outlines a general method for determining the purity of the 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) conjugate.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample Diluent: Water or Mobile Phase A
-
Sample: 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) conjugate
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10-20 µL |
| Gradient | 5% to 95% B over 20 minutes |
4. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the conjugate by determining the percentage of the main peak area relative to the total peak area of all peaks.
Protocol 2: Preparative RP-HPLC for Purification
This protocol provides a starting point for the purification of the 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) conjugate. The gradient may need to be optimized to achieve the best separation for a specific conjugate.
1. Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector
-
Preparative reversed-phase C18 column (e.g., 21.2 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: Crude 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) conjugate reaction mixture
2. Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as a mixture of Mobile Phase A and a small amount of acetonitrile or DMF.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Preparative HPLC Conditions:
| Parameter | Condition |
| Column | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
| Gradient | A focused gradient around the elution point of the target compound, for example, 10% to 40% B over 30 minutes. |
4. Fraction Collection and Post-Purification Processing:
-
Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Analyze the purity of the collected fractions using analytical RP-HPLC (Protocol 1).
-
Pool the fractions with the desired purity (typically ≥95%).
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified conjugate as a solid powder.
Data Presentation
Table 1: Representative Analytical RP-HPLC Data for a Purified 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) Conjugate
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 4.2 | 1.5 | Unreacted Starting Material |
| 2 | 8.9 | 2.0 | Conjugation Byproduct |
| 3 | 12.5 | 96.5 | Desired Conjugate |
Table 2: Potential Impurities and their Characterization
| Potential Impurity | Description | Primary Analytical Technique(s) for Identification |
| Unreacted 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) | Starting material that did not participate in the conjugation reaction. | HPLC-MS |
| Unreacted Biomolecule | The peptide, antibody, or small molecule that was intended for conjugation. | HPLC-MS |
| Hydrolyzed DOTA-tris(tBu ester) | The ester groups can be susceptible to hydrolysis. | HPLC-MS |
| Incompletely Alkylated DOTA Species | DOTA macrocycles that have fewer than three tert-butyl ester groups.[5] | HPLC-MS, NMR |
| Di- and Poly-Conjugated Species | Multiple DOTA molecules attached to a single biomolecule. | HPLC-MS |
Visualizations
Caption: Experimental workflow for the purification and analysis of DOTA conjugates.
Caption: Relationship between analytical techniques and the information they provide.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 5. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5z.com [5z.com]
Application Notes and Protocols: 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the storage, handling, and use of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), a key bifunctional chelator in the development of targeted radiopharmaceuticals and molecular imaging agents.
Product Information
| Property | Value |
| Chemical Name | tert-butyl 2-[4-[2-(2-aminoethylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
| CAS Number | 173308-19-5 |
| Molecular Formula | C₃₀H₅₈N₆O₇ |
| Molecular Weight | 614.82 g/mol |
| Purity | Typically >95% |
Storage and Handling
Proper storage and handling are crucial to maintain the integrity and reactivity of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester).
Storage Conditions: Store the compound in a cool, dry place, protected from light.[1] For long-term storage, it is recommended to keep the vial tightly sealed at -20°C. If stored at -20°C, it is advised to use the compound within one month. Shorter-term storage at 2-8°C is also acceptable. The compound is stable under recommended storage conditions.[2]
Handling Precautions: 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) should be handled in a well-ventilated area, preferably in a chemical fume hood.[2] Researchers should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[2]
Quantitative Data
Solubility
The solubility of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) has been determined in various solvent systems to aid in the preparation of stock solutions for bioconjugation reactions.
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 4.07 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 4.07 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 4.07 mM) |
Note: In cases of precipitation or phase separation during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[3]
Stability
Experimental Protocols
The following protocols provide a general framework for the use of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in bioconjugation and subsequent radiolabeling. Optimization may be required for specific applications.
Protocol 1: Bioconjugation to a Carboxylic Acid-Containing Biomolecule
This protocol describes the coupling of the primary amine of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) to a biomolecule (e.g., peptide, antibody, or small molecule) that contains a carboxylic acid moiety.
Materials:
-
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
-
Carboxylic acid-containing biomolecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolution: Dissolve the carboxylic acid-containing biomolecule in anhydrous DMF or DMSO.
-
Activation: In a separate vial, dissolve the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2 equivalents) in anhydrous DMF. Add this solution to the biomolecule solution and let it react for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Dissolve 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) (1.5 equivalents) in anhydrous DMF and add it to the activated biomolecule solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).
-
Quenching: (Optional) Quench any unreacted activated esters by adding a quenching solution.
-
Purification: Purify the DOTA-tris(tBu ester)-conjugated biomolecule using a suitable chromatographic method (e.g., reverse-phase HPLC for peptides).
Caption: Bioconjugation Workflow Diagram.
Protocol 2: Deprotection of tert-Butyl Esters
Following bioconjugation, the tert-butyl ester protecting groups on the DOTA moiety must be removed to allow for metal chelation. This is typically achieved using a strong acid like trifluoroacetic acid (TFA).
Materials:
-
DOTA-tris(tBu ester)-conjugated biomolecule
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT) - for peptides)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture for peptides is 95% TFA, 2.5% TIS, and 2.5% water.
-
Deprotection Reaction: Add the cleavage cocktail to the lyophilized DOTA-tris(tBu ester)-conjugated biomolecule.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with occasional swirling.
-
Precipitation: Precipitate the deprotected conjugate by adding the reaction mixture to a large volume of cold diethyl ether.
-
Pelleting: Pellet the precipitate by centrifugation.
-
Washing: Wash the pellet with cold diethyl ether to remove residual TFA and scavengers.
-
Drying: Dry the deprotected DOTA-conjugated biomolecule under vacuum.
-
Purification: Purify the final product using an appropriate method like HPLC.
References
Applications of DOTA Chelators in Targeted Radionuclide Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted radionuclide therapy (TRT) represents a significant advancement in personalized cancer treatment, delivering cytotoxic radiation directly to tumor cells while minimizing damage to healthy tissues.[1][2] This precision is achieved by linking a therapeutic radionuclide to a targeting moiety, such as a peptide or antibody, that specifically binds to receptors overexpressed on cancer cells.[3][4] A critical component of this molecular construct is the bifunctional chelator, which securely sequesters the radiometal.[1][5] Among the most pivotal chelators in modern nuclear medicine is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[6][7]
DOTA is a macrocyclic chelator renowned for its ability to form highly stable and kinetically inert complexes with a variety of trivalent radiometals.[8][9] This exceptional stability is crucial for in vivo applications, preventing the release of the radionuclide, which could otherwise lead to off-target toxicity.[5][10] The versatility of DOTA allows for the chelation of both therapeutic radionuclides, such as Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), and diagnostic radionuclides like Gallium-68 (⁶⁸Ga).[11][12] This "theranostic" potential, where the same targeting molecule can be used for both imaging and therapy, is a cornerstone of personalized oncology.[4]
These application notes provide an overview of the key applications of DOTA chelators in TRT, detailed experimental protocols for the synthesis and evaluation of DOTA-conjugated radiopharmaceuticals, and quantitative data to guide research and development.
Key Applications of DOTA Chelators in TRT
DOTA-based radiopharmaceuticals have been successfully developed for a range of cancers, with two of the most prominent examples being neuroendocrine tumors (NETs) and prostate cancer.
DOTA-TATE for Neuroendocrine Tumors (NETs)
Many neuroendocrine tumors overexpress somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2).[4][13] DOTA-TATE, a DOTA-conjugated octreotate peptide, is designed to target these receptors.[4][11] When radiolabeled with a therapeutic radionuclide like ¹⁷⁷Lu, the resulting [¹⁷⁷Lu]Lu-DOTA-TATE (Lutathera®) binds to SSTR2 on NET cells, is internalized, and delivers a localized dose of beta radiation, inducing cell death.[13][14] Clinical trials have demonstrated significant improvements in progression-free survival for patients with advanced, SSTR-positive NETs treated with [¹⁷⁷Lu]Lu-DOTA-TATE.[13][15]
DOTA-PSMA for Prostate Cancer
Prostate-specific membrane antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells.[16] DOTA has been conjugated to small molecules that bind to the extracellular domain of PSMA, such as PSMA-617.[16][17] When radiolabeled with ¹⁷⁷Lu, [¹⁷⁷Lu]Lu-PSMA-617 (Pluvicto®) targets and delivers beta radiation to PSMA-expressing prostate cancer cells and their metastases.[16] This approach has shown remarkable efficacy in treating metastatic castration-resistant prostate cancer (mCRPC).[16][18]
Quantitative Data for DOTA-Based Radiopharmaceuticals
The successful development and application of DOTA-based radiopharmaceuticals rely on optimizing several key parameters. The following tables summarize important quantitative data for consideration.
| Parameter | Solution-Phase Conjugation (using DOTA-NHS Ester) | Solid-Phase Conjugation (on-resin) | Reference(s) |
| Molar Ratio (Chelator:Peptide) | 5-10 fold molar excess of DOTA-NHS Ester | 2.5 - 3 fold molar excess of DOTA derivative | [19] |
| Coupling Agents (Molar Equivalents) | Not applicable (for pre-activated ester) | HBTU (2.45 eq), DIPEA (5.0 - 6.0 eq) | [19] |
| Reaction Solvent | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer, or DMSO/DMF | DMF or NMP | [19] |
| pH | 8.0 - 9.0 | Not directly controlled | [19] |
| Reaction Time | 4 - 24 hours | 2 - 24 hours | [19] |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | [19] |
| Purification Method | Reversed-Phase HPLC (RP-HPLC) | Cleavage from resin followed by RP-HPLC | [19] |
| Table 1: Typical Parameters for DOTA Conjugation to Peptides. |
| Radionuclide | Precursor | Buffer | pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Reference(s) |
| ⁹⁰Y | ⁹⁰YCl₃ | 0.5 M Ammonium Acetate | 7.0 - 7.5 | 37 | 30 | ~91 | [20] |
| ¹⁷⁷Lu | ¹⁷⁷LuCl₃ | 0.1 M Ammonium Acetate / 0.2M Ascorbic Acid | 4.5 - 5.5 | 95 | 15 - 30 | >98 | [21] |
| ⁶⁸Ga | ⁶⁸GaCl₃ | 0.1 M HEPES | 3.5 - 4.5 | 95 | 5 - 10 | >95 | [4] |
| ²²⁵Ac | ²²⁵Ac(NO₃)₃ or ²²⁵AcCl₃ | 0.2 M Ammonium Acetate | 6.5 - 7.5 | 98 | 30 | ≥98 | [22] |
| Table 2: Optimized Radiolabeling Conditions for DOTA-Conjugates. |
| Radiopharmaceutical | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Kidney Uptake (%ID/g at 1h p.i.) | Liver Uptake (%ID/g at 1h p.i.) | Reference(s) |
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP xenografts | 15.6 ± 2.4 | 2.1 ± 0.5 | 0.4 ± 0.1 | [16] |
| [¹⁷⁷Lu]Lu-PSMA-I&T | LNCaP xenografts | 14.9 ± 3.1 | 4.8 ± 1.2 | 0.3 ± 0.1 | [17] |
| [⁶⁸Ga]Ga-DOTAZOL | Healthy Wistar Rats (Bone Uptake) | 2.5 ± 0.3 (Femur) | 1.2 ± 0.2 | 0.3 ± 0.1 | [23] |
| [²²⁵Ac]Ac-DOTAZOL | Healthy Wistar Rats (Bone Uptake) | 4.99 ± 0.97 (Femur at 10d p.i.) | 1.0 ± 0.2 (at 1h p.i.) | 0.4 ± 0.1 (at 1h p.i.) | [22] |
| Table 3: Preclinical Biodistribution Data for Selected DOTA-Radiopharmaceuticals. |
Experimental Protocols
Protocol 1: Solution-Phase Conjugation of Peptides with DOTA-NHS Ester
This protocol outlines the conjugation of a peptide containing a primary amine (e.g., N-terminus or a lysine side chain) with a pre-activated N-Hydroxysuccinimide (NHS) ester of DOTA.[19]
Materials:
-
Peptide of interest (purified)
-
DOTA-NHS ester
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Glycine or Tris solution
-
Reversed-Phase HPLC (RP-HPLC) system for purification
-
Mass Spectrometer for analysis
Procedure:
-
Peptide Preparation: Dissolve the purified peptide in the Conjugation Buffer (pH 8.5) to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris), which can compete in the reaction.[19]
-
DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in a minimal volume of DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).[19]
-
Conjugation Reaction:
-
Calculate the required volume of the DOTA-NHS ester stock solution to achieve a 5- to 10-fold molar excess relative to the peptide.[19]
-
Add the calculated volume of DOTA-NHS ester solution to the peptide solution.[19]
-
Vortex the mixture gently and incubate at room temperature (25°C) for at least 4 hours, or overnight, with gentle agitation.[19]
-
-
Quenching (Optional): To stop the reaction, add a small amount of Quenching Buffer to consume any unreacted DOTA-NHS ester.[19]
-
Purification: Purify the DOTA-peptide conjugate using RP-HPLC.
-
Characterization: Confirm the molecular weight of the conjugate using mass spectrometry to verify the successful attachment of the DOTA moiety.[19]
Protocol 2: Radiolabeling of DOTA-Peptides with Lutetium-177
This protocol describes the radiolabeling of a DOTA-conjugated peptide with ¹⁷⁷Lu for therapeutic applications.
Materials:
-
DOTA-conjugated peptide
-
¹⁷⁷LuCl₃ in 0.05 M HCl
-
Radiolabeling Buffer: 0.1 M Ammonium Acetate with 0.2 M Ascorbic Acid, pH 4.5-5.5 (Ascorbic acid acts as a radioprotectant)
-
Heating block or water bath
-
Radio-TLC or Radio-HPLC for quality control
Procedure:
-
In a sterile, reaction vial, add the DOTA-conjugated peptide (typically 50-100 µg).
-
Add the Radiolabeling Buffer to the vial.
-
Carefully add the ¹⁷⁷LuCl₃ solution to the reaction vial.
-
Gently mix the solution and incubate at 95°C for 15-30 minutes.[21]
-
Allow the reaction vial to cool to room temperature.
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.[24]
-
The mobile phase and stationary phase for TLC/HPLC will depend on the specific DOTA-peptide.
-
Protocol 3: In Vitro Cell Binding Assay
This protocol is to determine the binding affinity of a DOTA-conjugated radiopharmaceutical to its target receptor on cancer cells.
Materials:
-
Target cancer cell line (e.g., SSTR2-expressing NCI-H69 cells for DOTA-TATE)[14]
-
Non-target control cell line
-
Radiolabeled DOTA-peptide
-
Binding Buffer (e.g., DMEM with 0.1% BSA)
-
Washing Buffer (e.g., cold PBS)
-
Gamma counter
Procedure:
-
Plate a known number of cells (e.g., 1 x 10⁶ cells/well) in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with Binding Buffer.
-
Add increasing concentrations of the radiolabeled DOTA-peptide to the wells.
-
For competition assays, add a constant amount of radiolabeled DOTA-peptide along with increasing concentrations of the non-radiolabeled ("cold") peptide.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the cells three times with ice-cold Washing Buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Calculate the binding affinity (Kd) or the half-maximal inhibitory concentration (IC50) from the binding data.
Visualizations
Caption: Signaling pathway of a DOTA-TATE radiopharmaceutical.
Caption: Experimental workflow for DOTA-radiopharmaceutical development.
Conclusion
DOTA chelators are indispensable tools in the field of targeted radionuclide therapy, enabling the development of highly effective and specific cancer treatments. Their robust coordination chemistry and versatility in chelating a wide range of medically relevant radionuclides have paved the way for successful theranostic approaches. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to advance the design, synthesis, and evaluation of novel DOTA-based radiopharmaceuticals, with the ultimate goal of improving outcomes for cancer patients.
References
- 1. Bifunctional chelators for radiorhenium: past, present and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional chelators for radiorhenium: past, present and future outlook - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of the role of radionuclides in targeted cancer treatment: application of biomarkers for patient selection and developments to improve treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo evaluation of a lead-labeled monoclonal antibody using the DOTA ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DOTA-TATE - Wikipedia [en.wikipedia.org]
- 12. Common Chelating Agents for Radionuclide-Labeled Targeting Peptides NovoPro [novoprolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Considerations and approach prior to treatment with 177Lutetium DOTATATE Radionuclide Therapy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. PSMA-Targeted Radionuclide Therapy of Metastatic Castration-Resistant Prostate Cancer with 177Lu-Labeled PSMA-617 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. urotoday.com [urotoday.com]
- 18. Frontiers | Precision strikes: PSMA-targeted radionuclide therapy in prostate cancer – a narrative review [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. Optimized conditions for chelation of yttrium-90-DOTA immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo Evaluation of [225Ac]Ac-DOTAZOL for α-Therapy of Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields during the conjugation of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) to biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group on 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) used for conjugation?
The reactive group is the primary amine (-NH2) on the 2-aminoethyl arm. This amine is intended to react with an activated carboxylic acid (e.g., an N-hydroxysuccinimide [NHS] ester) on the target biomolecule to form a stable amide bond.
Q2: What are the most common causes of low conjugation yield?
Low conjugation yield can often be attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the conjugation efficiency.
-
Reagent Quality: Degradation of the activated biomolecule (e.g., hydrolysis of the NHS ester) or the DOTA reagent can lead to poor outcomes.
-
Buffer Composition: The presence of primary amine-containing buffers (e.g., Tris) will compete with the DOTA-amine for reaction with the activated biomolecule.
-
Inefficient Purification: Loss of the conjugated product during purification steps is a common contributor to low final yield.
-
Issues with the Biomolecule: Steric hindrance of the activated site on the biomolecule or the presence of impurities can impede the reaction.
Q3: What is the optimal pH for this conjugation reaction?
The conjugation of an amine to an NHS-activated biomolecule is most efficient at a pH range of 7.2 to 8.5.[1] This pH range represents a compromise between ensuring the primary amine of the DOTA reagent is deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester on the biomolecule.
Q4: How can I assess the success of the conjugation reaction?
Several methods can be used to determine the conjugation efficiency, often expressed as the chelator-to-biomolecule ratio. Techniques like MALDI-TOF mass spectrometry can be used to identify the different conjugated species and their relative abundances.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving the root causes of low conjugation yield.
Problem 1: No or very low conjugation detected.
| Possible Cause | Recommended Solution |
| Incorrect Buffer Composition | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine). Use buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[3] |
| Hydrolyzed/Inactive Activated Biomolecule | If using an NHS-ester activated biomolecule, ensure it is freshly prepared or has been stored under anhydrous conditions to prevent hydrolysis.[4] Consider testing the activity of the NHS ester. |
| Incorrect pH of Reaction | Verify the pH of the reaction mixture is within the optimal range of 7.2-8.5. Adjust as necessary with a non-amine containing base. |
| Degraded DOTA Reagent | Use a fresh vial of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) and ensure it has been stored correctly, protected from moisture. |
Problem 2: Low yield of the desired conjugate.
| Possible Cause | Recommended Solution |
| Suboptimal Molar Ratio | Increase the molar excess of the 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) relative to the activated biomolecule. A 20 to 50-fold molar excess may be necessary to drive the reaction to completion. |
| Insufficient Reaction Time or Temperature | Increase the incubation time (e.g., from 1 hour to 4 hours at room temperature, or overnight at 4°C). While higher temperatures can increase reaction rates, they also accelerate the hydrolysis of NHS esters. |
| Low Concentration of Reactants | The bimolecular conjugation reaction is concentration-dependent. If possible, increase the concentration of the activated biomolecule (a concentration greater than 2 mg/mL is often recommended). |
| Steric Hindrance | The activated site on the biomolecule may be sterically inaccessible. Consider introducing a longer spacer arm to the DOTA molecule or the activation site on the biomolecule. |
| Product Loss During Purification | Optimize the purification method. For example, in size-exclusion chromatography, ensure the correct column resin and elution buffer are used to achieve good separation without significant product loss. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation to an NHS-Ester Activated Antibody
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines, it must be exchanged into the reaction buffer using dialysis or a desalting column.
-
-
Reagent Preparation:
-
Equilibrate the vial of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) to room temperature before opening.
-
Immediately before use, dissolve the DOTA reagent in an anhydrous, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-50 equivalents) of the dissolved DOTA reagent to the antibody solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted DOTA reagent and byproducts using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis. The buffer for purification should be suitable for the downstream application (e.g., a metal-free buffer for subsequent radiolabeling).
-
Protocol 2: Deprotection of tBu Esters
-
Reaction Setup:
-
Lyophilize the purified DOTA-conjugated biomolecule to remove all water.
-
Dissolve the dried conjugate in a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5]
-
Incubate at room temperature for 2-4 hours.
-
-
TFA Removal and Purification:
-
Remove the TFA by rotary evaporation or by passing a stream of nitrogen over the solution.
-
Redissolve the deprotected conjugate in a suitable buffer and purify using size-exclusion chromatography or dialysis to remove residual TFA and scavengers.
-
Visualizations
Caption: Experimental workflow for DOTA conjugation and deprotection.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DOTA-tris(tBu ester) Radiolabeling
Welcome to the technical support center for improving radiolabeling efficiency with DOTA-tris(tBu ester). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is DOTA-tris(tBu ester) and why are the tert-butyl esters important?
A1: DOTA-tris(tBu ester) is a bifunctional chelator used to attach a DOTA cage to biomolecules like peptides and antibodies. The DOTA cage is essential for stably chelating radiometals for imaging (e.g., Gallium-68) and therapy (e.g., Lutetium-177). The three tert-butyl (tBu) ester groups protect the carboxylic acid arms of the DOTA molecule. This protection is crucial to prevent unwanted side reactions during the conjugation of the one free carboxylic acid to the biomolecule. These protecting groups are then removed, typically with trifluoroacetic acid (TFA), to allow the DOTA to chelate the radiometal effectively.[1]
Q2: What are the most critical factors affecting the radiolabeling efficiency of DOTA-conjugates?
A2: The success of your radiolabeling reaction hinges on several key factors:
-
pH of the reaction mixture: This is one of the most critical parameters. The optimal pH for radiolabeling with most trivalent radiometals is typically between 4.0 and 5.5.[2][3] A pH that is too low can protonate the DOTA chelator, hindering its ability to bind the metal, while a pH that is too high can lead to the formation of metal hydroxides.[2][3]
-
Presence of metal contaminants: Trace metal impurities (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺) can compete with your radionuclide for the DOTA chelator, significantly reducing the radiolabeling yield.[2]
-
Purity of the DOTA-conjugate: Incomplete deprotection of the t-butyl esters or the presence of residual TFA from the cleavage step can negatively impact the radiolabeling efficiency.
-
Reaction temperature and time: These parameters need to be optimized for each specific DOTA-conjugate and radionuclide.
Q3: How can I confirm that the DOTA-tris(tBu ester) has been successfully conjugated to my peptide or antibody?
A3: Mass spectrometry is the most definitive method to confirm successful conjugation. You should observe a mass shift corresponding to the addition of the DOTA-tris(tBu ester) moiety to your biomolecule. For example, after conjugation and before deprotection, you would expect to see the mass of your peptide plus the mass of the DOTA-tris(tBu ester) minus a water molecule. After deprotection, you will see the mass of the peptide plus the mass of DOTA.
Troubleshooting Guides
Guide 1: Low or No Conjugation of DOTA-tris(tBu ester) to Your Biomolecule
If you are experiencing poor conjugation efficiency, consider the following:
| Potential Cause | Recommended Action |
| Inactive DOTA-tris(tBu ester) | Ensure the reagent is stored correctly and is not hydrolyzed. It's best to use fresh reagent. |
| Suboptimal reaction conditions | Optimize the molar ratio of DOTA-tris(tBu ester) to your biomolecule. A 1.5 to 5-fold molar excess of the chelator is often a good starting point. Ensure the pH of the conjugation buffer is appropriate (typically pH 8-9 for NHS ester chemistry). |
| Competing nucleophiles | Avoid buffers containing primary amines (e.g., Tris), as they will compete with your biomolecule for reaction with the activated DOTA derivative. Use bicarbonate or phosphate buffers instead. |
| Steric hindrance | If the conjugation site on your biomolecule is sterically hindered, consider introducing a spacer between the biomolecule and the DOTA chelator. |
Guide 2: Incomplete Deprotection of tert-Butyl Esters
Incomplete removal of the tBu protecting groups is a common reason for failed radiolabeling.
| Potential Cause | Recommended Action |
| Insufficient TFA concentration or reaction time | A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Ensure the reaction proceeds for a sufficient duration (typically 2-4 hours at room temperature). Monitor the deprotection by mass spectrometry to confirm the complete removal of all three tBu groups (a mass loss of 56 Da for each). |
| Presence of scavengers interfering with deprotection | While scavengers like TIS are crucial to prevent side reactions, an excessive amount can quench the TFA. Use the recommended concentrations.[4] |
| Precipitation of the peptide during cleavage | Ensure the peptide remains dissolved in the TFA cleavage cocktail. If solubility is an issue, gentle agitation may help. |
Guide 3: Low Radiolabeling Yield After Successful Conjugation and Deprotection
Even with a pure DOTA-conjugate, radiolabeling can fail. Here’s how to troubleshoot:
| Potential Cause | Recommended Action |
| Incorrect pH of the labeling buffer | The optimal pH for DOTA radiolabeling is crucial, typically between 4.0 and 5.5.[2][3] Prepare your labeling buffer (e.g., sodium acetate, ammonium acetate) and verify the final pH of the reaction mixture after adding all components, including the radionuclide solution which is often acidic.[2] |
| Residual TFA from the deprotection step | Residual TFA can lower the pH of the labeling reaction below the optimal range. Ensure complete removal of TFA after cleavage and purification. This can be achieved by lyophilizing the purified conjugate from a water/acetonitrile mixture multiple times or by performing a salt exchange.[1] |
| Metal ion contamination | Use metal-free reagents and acid-washed labware.[2] Consider treating your buffers with a chelating resin like Chelex 100 to remove any contaminating metal ions. Ensure the radionuclide solution is of high purity. |
| Low concentration of the DOTA-conjugate | For a given amount of radioactivity, a certain concentration of the DOTA-conjugate is required to achieve high radiolabeling efficiency. If the concentration is too low, the reaction kinetics will be slow. |
| Radiolysis | For some radionuclides, the emitted radiation can damage the DOTA-conjugate. The addition of radical scavengers like ascorbic acid or gentisic acid to the labeling buffer can mitigate this effect.[5] |
Experimental Protocols
Protocol 1: Conjugation of DOTA-tris(tBu ester) to a Peptide on Solid Phase
This protocol outlines a general procedure for conjugating DOTA-tris(tBu ester) to the N-terminus of a peptide synthesized on a solid-phase resin.
-
Peptide Synthesis: Synthesize the peptide on a suitable resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Fmoc Deprotection: Remove the final N-terminal Fmoc protecting group with 20% piperidine in DMF.
-
DOTA Conjugation:
-
Dissolve DOTA-tris(tBu ester) (1.5-3 equivalents relative to the resin loading) and a coupling agent such as HBTU (1.5-3 equivalents) in DMF.
-
Add a base, typically diisopropylethylamine (DIPEA) (3-6 equivalents), to the solution.
-
Add the activation mixture to the resin and allow it to react for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. A negative test indicates complete conjugation.
-
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol and dry under vacuum.
Protocol 2: Cleavage and Deprotection of the DOTA-Peptide
This protocol describes the simultaneous cleavage of the DOTA-peptide from the resin and the removal of the tBu protecting groups.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% deionized water, and 2.5% Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude DOTA-peptide by adding cold diethyl ether.
-
Washing: Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification and Preparation for Radiolabeling
-
Purification: Purify the crude DOTA-peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the purified DOTA-peptide by mass spectrometry and analytical HPLC.
-
TFA Removal: Lyophilize the purified DOTA-peptide from a water/acetonitrile solution. To ensure complete removal of TFA, which can interfere with radiolabeling, re-dissolve the lyophilized powder in water/acetonitrile and re-lyophilize at least two more times.[1] Alternatively, perform a salt exchange to replace the TFA salt with a more biocompatible one like acetate or chloride.[1][6]
-
Storage: Store the final lyophilized DOTA-peptide at -20°C or below.
Protocol 4: General Radiolabeling Procedure
This is a general protocol for radiolabeling a DOTA-peptide with a trivalent radiometal. Optimal conditions may vary.
-
Reconstitution: Dissolve the lyophilized DOTA-peptide in metal-free water or a suitable buffer to a known concentration.
-
Reaction Setup: In a metal-free microcentrifuge tube, combine:
-
Labeling buffer (e.g., 0.1 M sodium acetate, pH 4.5)
-
DOTA-peptide solution
-
(Optional) A radical scavenger such as ascorbic acid.[5]
-
Radionuclide solution
-
-
Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 80-95°C) for a specific duration (e.g., 15-30 minutes).[3]
-
Quality Control: Determine the radiochemical purity of the product using methods like instant thin-layer chromatography (iTLC) or radio-HPLC.
Visualizations
Caption: Experimental workflow for DOTA-peptide synthesis and radiolabeling.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
Technical Support Center: Antibody-DOTA Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the development and handling of antibody-DOTA conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in antibody-DOTA conjugates?
Aggregation of antibody-DOTA conjugates is a multifaceted issue arising from both the intrinsic properties of the conjugate components and extrinsic factors related to the manufacturing and storage processes.[1] Key causes include:
-
Increased Hydrophobicity: The conjugation of often hydrophobic DOTA chelators and their associated linkers can increase the overall hydrophobicity of the antibody surface.[1][2][3][4] These hydrophobic patches can interact between molecules, leading to self-association and aggregation.[1][3][4]
-
High Drug-to-Antibody Ratio (DAR): A higher number of DOTA molecules per antibody (a high DAR) directly correlates with increased hydrophobicity and a greater propensity for aggregation.[1][4][5] Optimizing the DAR is a critical balance between achieving the desired therapeutic or imaging effect and maintaining conjugate stability.[1][5]
-
Conjugation Chemistry and Conditions: The chemical process of attaching DOTA to the antibody can be stressful for the protein.[4] Unfavorable conditions such as suboptimal pH, elevated temperatures, and the use of organic co-solvents to dissolve the DOTA-linker can disrupt the antibody's native structure and promote aggregation.[1][3][4] Non-specific conjugation methods, like those targeting surface lysines, can create a heterogeneous mixture of species, some of which may be more prone to aggregation.[1]
-
Formulation and Storage Conditions: The buffer composition, including pH and the absence of stabilizing excipients, is critical for maintaining the stability of the conjugate.[1][3][5] Exposure to physical stress such as agitation, repeated freeze-thaw cycles, and inappropriate storage temperatures can also lead to aggregation.[1][4]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
The Drug-to-Antibody Ratio (DAR), representing the average number of DOTA chelators conjugated to a single antibody, is a critical quality attribute that significantly impacts the stability of the conjugate.[5] Generally, a higher DAR leads to increased surface hydrophobicity, which is a primary driver of aggregation.[1][4][5] This can result in decreased stability and altered pharmacokinetic properties.[5] Therefore, optimizing the DAR is a crucial aspect of developing a stable and effective antibody-DOTA conjugate.[1][5] Studies have shown that a higher number of DOTA units per antibody can lead to accelerated blood clearance and decreased tumor uptake.[6]
Q3: What analytical techniques are used to detect and quantify aggregation?
Several analytical methods can be employed to detect, quantify, and characterize aggregation in antibody-DOTA conjugates. Each technique offers unique advantages.[2]
-
Size Exclusion Chromatography (SEC): This is a widely used method for quantifying aggregates based on differences in hydrodynamic volume.[2][7] It can separate monomers, dimers, and higher-order aggregates.[2]
-
Dynamic Light Scattering (DLS): DLS is a rapid technique that measures the size distribution of particles in a solution and can be used as an orthogonal method to SEC.[2] An increase in the average particle size can indicate aggregation.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can identify and characterize different aggregate species, providing information on the number of monomer units and any modifications.[2] It is highly sensitive and can detect low levels of aggregates.[2]
-
UV-Vis Spectroscopy: Changes in the UV absorption spectrum can provide insights into the presence of protein aggregates.[8]
-
Differential Scanning Fluorimetry (DSF): This method assesses the thermal stability of a protein by measuring changes in fluorescence as the protein unfolds with increasing temperature. A lower melting temperature (Tm) can indicate reduced stability and a higher propensity for aggregation.
Q4: What role do excipients play in preventing aggregation?
Excipients are crucial for maintaining the stability of antibody-DOTA conjugates in their formulation.[5] Common types of stabilizing excipients include:
-
Surfactants: Non-ionic surfactants like polysorbate 20 and polysorbate 80 can help prevent aggregation at interfaces and reduce protein-protein interactions.[5][9]
-
Sugars: Sugars such as sucrose and trehalose are effective in stabilizing conjugates, particularly during stressful processes like lyophilization and freeze-thawing.[5]
-
Amino Acids: Certain amino acids, including arginine and histidine, can act as stabilizers by suppressing aggregation.[5][9][10]
-
Buffers: The choice of buffer and its concentration are critical for maintaining the optimal pH and ionic strength to ensure the colloidal stability of the conjugate.[5]
Troubleshooting Guide
This guide provides solutions to common aggregation issues encountered during and after the conjugation of DOTA to antibodies.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation during conjugation reaction. | High Protein Concentration: Increased intermolecular interactions. | Reduce the antibody concentration.[1] |
| Suboptimal pH: pH is near the antibody's isoelectric point (pI), where solubility is minimal. | Adjust the pH of the reaction buffer to be at least one unit away from the pI.[1][11] | |
| Organic Co-solvent Shock: The solvent used to dissolve the DOTA-linker is disrupting the antibody's structure. | Screen for a less disruptive co-solvent.[1] Consider reducing the concentration of the organic solvent.[12] | |
| Increased aggregation detected by SEC/DLS post-purification. | High DAR: Excessive conjugation leads to increased hydrophobicity. | Optimize the DOTA-to-antibody molar ratio during conjugation to achieve a lower, more stable DAR.[5] |
| Unfavorable Reaction Conditions: The conjugation conditions (e.g., temperature, incubation time) are promoting instability. | Perform small-scale experiments to optimize conjugation conditions for both efficiency and antibody stability.[4] Consider a lower reaction temperature.[13] | |
| Inefficient Purification: Aggregates formed during the reaction are not being effectively removed. | Use size-exclusion chromatography for purification to separate monomers from aggregates.[9] | |
| Aggregation increases during storage. | Suboptimal Formulation: The storage buffer is not adequately stabilizing the conjugate. | Screen for optimal buffer conditions (pH, ionic strength) and stabilizing excipients (e.g., surfactants, sugars, amino acids).[4][5] |
| Inappropriate Storage Conditions: Exposure to thermal stress or freeze-thaw cycles. | Store the conjugate at the recommended temperature and avoid repeated freeze-thaw cycles.[1][5] | |
| Linker Instability: The chemical linker between the DOTA and the antibody is not stable under the storage conditions. | Evaluate the stability of the chosen linker at the formulation pH.[5] |
Experimental Protocols
1. Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
Objective: To separate and quantify monomer, dimer, and higher molecular weight aggregates.
-
Methodology:
-
System: HPLC or UPLC system with a UV detector (monitoring at 280 nm).[1]
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffer that promotes protein stability and minimizes secondary interactions with the column, typically a phosphate or histidine buffer with salt (e.g., 50 mM sodium phosphate, 150-300 mM NaCl, pH 6.8).[1]
-
Sample Preparation: Dilute the antibody-DOTA conjugate to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.[1]
-
Analysis: Inject the sample and integrate the peak areas corresponding to aggregates, monomer, and any fragments. Calculate the percentage of each species relative to the total peak area.[5]
-
2. Dynamic Light Scattering (DLS) for Size Distribution Analysis
-
Objective: To determine the size distribution of the conjugate in solution and detect the presence of aggregates.
-
Methodology:
-
Instrument: A DLS instrument.
-
Sample Preparation: Prepare the antibody-DOTA conjugate sample at a concentration of approximately 1 mg/mL in its formulation buffer.[1]
-
Analysis: Measure the scattered light intensity fluctuations to determine the particle size distribution. An increase in the average hydrodynamic diameter (Z-average) or the appearance of multiple peaks can indicate aggregation.[1]
-
3. Differential Scanning Fluorimetry (DSF) for Thermal Stability Assessment
-
Objective: To determine the melting temperature (Tm) of the antibody-DOTA conjugate as an indicator of its conformational stability.
-
Methodology:
-
Instrument: A real-time PCR machine or a dedicated DSF instrument.[1]
-
Reagents: Antibody-DOTA conjugate sample (~1 mg/mL), fluorescent dye (e.g., SYPRO Orange).[1]
-
Procedure: Mix the conjugate with the fluorescent dye in a qPCR plate. Increase the temperature incrementally and measure the fluorescence. The dye binds to exposed hydrophobic regions as the protein unfolds, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence intensity versus temperature. The midpoint of the unfolding transition is the Tm. A lower Tm compared to the unconjugated antibody may suggest decreased stability.[1]
-
Visualizations
Caption: Key drivers leading to the aggregation of antibody-DOTA conjugates.
Caption: A troubleshooting workflow for addressing aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. jbiochemtech.com [jbiochemtech.com]
- 9. benchchem.com [benchchem.com]
- 10. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Strategies in GST-tagged Protein Purification [sigmaaldrich.com]
Incomplete deprotection of tert-butyl esters in DOTA chelators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the incomplete deprotection of tert-butyl esters in DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelators. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete deprotection of tert-butyl esters on DOTA chelators?
Incomplete deprotection of tert-butyl (tBu) esters from DOTA chelators is a frequent issue that can arise from several factors:
-
Insufficient Acid: The amount of trifluoroacetic acid (TFA) may be inadequate to drive the reaction to completion, particularly if the substrate has other functional groups that are sensitive to acid and consume it.[1]
-
Reaction Time and Temperature: The deprotection process may necessitate longer reaction times or gentle heating. While most deprotection reactions are conducted at room temperature, extending the duration from a few hours to overnight can be advantageous for stubborn substrates.[1]
-
Steric Hindrance: A sterically hindered tert-butyl ester may require more forceful conditions, such as higher temperatures or longer reaction times, for complete removal.[1][2]
-
Solvent Choice: Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1] However, the choice of solvent can impact the efficiency of the reaction for certain substrates.
-
Presence of Scavengers: Although scavengers are used to prevent side reactions, they can compete with the substrate for the acid, which can potentially slow down the deprotection process.[1]
Q2: What are common side reactions during tert-butyl ester deprotection with TFA, and how can they be minimized?
The primary side reaction is the alkylation of nucleophilic residues, such as tryptophan or methionine in peptides, by the t-butyl cation that is released during the reaction.[1] This t-butyl cation can also be trapped by TFA to form t-butyl trifluoroacetate, which also acts as an alkylating agent.[1]
To minimize these side reactions, the use of "scavengers" is highly recommended.[1][2] Common scavengers include:
-
Triisopropylsilane (TIS): A highly effective scavenger that readily captures the t-butyl cation.[1]
-
Water: Can also function as a scavenger.[1]
-
Thioanisole or Dithiothreitol (DTT): Particularly beneficial when working with sulfur-containing amino acids.[1]
A typical scavenger "cocktail" might consist of a mixture of these reagents added to the reaction.
Q3: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be employed to monitor the progress of the deprotection reaction:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively assess the reaction's progress by observing the difference in polarity between the starting material and the product.[3]
-
High-Performance Liquid Chromatography (HPLC): A robust quantitative method to measure the consumption of the starting material and the formation of the product by comparing peak areas.[3][4] A reverse-phase C18 column is commonly used for this separation.[3]
-
Mass Spectrometry (MS): Can be coupled with LC (LC-MS) to confirm the identity of the product and detect any side products. The carboxylic acid product will have a mass corresponding to [M'-tBu+H+H]+ or simply [M'+H]+, where M' is the molecular weight of the acid.[3]
-
¹H NMR Spectroscopy: Provides definitive evidence of deprotection by showing the disappearance of the characteristic singlet of the tert-butyl protons, which typically appears around 1.4-1.5 ppm.[5][6]
Troubleshooting Guide
Issue: Incomplete Deprotection Observed
If you observe incomplete deprotection of the tert-butyl esters, consider the following troubleshooting steps, starting with the mildest adjustments:
| Troubleshooting Step | Recommended Action | Potential Outcome |
| 1. Extend Reaction Time | Increase the reaction time at room temperature, monitoring progress by TLC or LC-MS. | For some substrates, longer reaction times are sufficient for complete deprotection.[1] |
| 2. Increase Reaction Temperature | Gently warm the reaction mixture (e.g., to 40°C). | This can facilitate the cleavage of more stubborn t-butyl esters.[1] However, be cautious as this may also promote side reactions. |
| 3. Increase Acid Concentration | Increase the concentration of TFA in the reaction mixture (e.g., from 50% to 80% TFA in DCM).[5] | A higher acid concentration can drive the reaction to completion. |
| 4. Alter Solvent System | If using DCM, consider switching to neat TFA or a different solvent system. | For some substrates, the choice of solvent can significantly influence the reaction's efficiency.[1] |
| 5. Switch to an Alternative Deprotection Method | If TFA-based methods fail or lead to degradation, consider alternative deprotection reagents like formic acid.[5] | Different reagents may be more effective for specific substrates. |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection
This protocol describes a standard method for the deprotection of tert-butyl esters using Trifluoroacetic Acid (TFA).
-
Dissolution: Dissolve the tert-butyl ester-protected DOTA compound in dichloromethane (DCM).
-
Acid Addition: Add an equal volume of TFA to create a 50% TFA/DCM solution.[1]
-
Scavenger Addition (Optional): If the substrate is susceptible to alkylation, add scavengers such as triisopropylsilane (TIS) to a final concentration of 2.5-5%.[1]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction using TLC or LC-MS.[1][3]
-
Work-up:
Protocol 2: Monitoring Deprotection by HPLC
This protocol outlines a general method for monitoring the deprotection reaction using reverse-phase HPLC.
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the acidic reaction by diluting the aliquot in a vial containing a buffer solution (e.g., water or a weak base).
-
HPLC System:
-
Column: Reverse-phase C18 column.[3]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is common.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm and 254 nm).
-
-
Analysis: Inject the prepared sample onto the HPLC system. As the reaction progresses, the peak corresponding to the tert-butyl protected starting material will decrease in area, while the peak for the deprotected carboxylic acid product will increase. The reaction is considered complete when the starting material peak is no longer detectable.[3][4]
Visual Guides
Caption: Standard workflow for TFA-mediated deprotection of tert-butyl esters on DOTA chelators.
Caption: Troubleshooting decision tree for incomplete deprotection of tert-butyl esters.
References
Technical Support Center: 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) Labeling
This guide is intended for researchers, scientists, and drug development professionals using 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) for bioconjugation and radiolabeling. It provides troubleshooting advice and detailed protocols to address common challenges and side reactions encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) and what are its primary applications?
A1: 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a bifunctional chelator. It features a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle for strongly chelating radiometals, and an aminoethyl-mono-amide linker for covalent attachment to biomolecules like peptides and antibodies. The three tert-butyl (tBu) ester groups protect the carboxylates of the DOTA cage during conjugation. Its primary applications are in the development of targeted radiopharmaceuticals for imaging (PET, SPECT) and therapy.
Q2: What are the most critical steps in the overall process of using this chelator?
A2: The critical steps are:
-
Bioconjugation: Covalently attaching the chelator to your biomolecule of interest via its primary amine.
-
Deprotection: Efficiently removing the three tBu ester protecting groups to enable metal chelation.
-
Radiolabeling: Incorporating the desired radionuclide into the DOTA cage under optimal conditions.
-
Purification and Quality Control: Separating the desired radiolabeled conjugate from side products and unreacted components.
Q3: Which radionuclides are commonly used with DOTA chelators?
A3: DOTA is versatile and can chelate a variety of radiometals. For PET imaging, Gallium-68 (⁶⁸Ga) is frequently used. For therapeutic applications, Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) are common choices.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, focusing on potential side reactions and how to mitigate them.
Low Radiolabeling Yield
Q: I am observing a low radiochemical yield. What are the potential causes and how can I troubleshoot this?
A: Low radiolabeling yield is a common issue that can stem from several side reactions and suboptimal conditions. The following sections detail the most probable causes.
Incomplete removal of the tBu ester protecting groups is a significant reason for failed or low-yield radiolabeling. The bulky tBu groups sterically hinder the DOTA cavity and prevent efficient chelation of the radiometal. This results in a mixture of partially deprotected species that are difficult to label.
-
Evidence:
-
Mass spectrometry of the deprotected conjugate shows masses corresponding to the desired product plus one, two, or three tBu groups (+56 Da each).
-
Radio-HPLC analysis of the labeling reaction shows multiple peaks, with the desired radiolabeled product being a minor component.
-
-
Solutions and Preventative Measures:
-
Optimize Deprotection Conditions: Ensure complete deprotection by using a sufficient concentration of trifluoroacetic acid (TFA) and an adequate reaction time. A common starting point is 95% TFA with scavengers for 2-4 hours at room temperature.
-
Use Scavengers: The tert-butyl cation released during deprotection is reactive and can cause side reactions. Include scavengers like water, triisopropylsilane (TIS), or thioanisole in your cleavage cocktail.[1]
-
Confirm Complete Deprotection: Before proceeding to radiolabeling, confirm the complete removal of all tBu groups using mass spectrometry.
-
Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺) in your reagents, buffers, water, or radionuclide eluate can compete with the desired radionuclide for the DOTA chelator.[2][3] This is a major cause of reduced radiolabeling efficiency.
-
Evidence:
-
Consistently low radiolabeling yields despite optimized reaction conditions.
-
The issue is resolved by using metal-free reagents and Chelex-treated buffers.
-
-
Solutions and Preventative Measures:
-
Use High-Purity Reagents: Employ trace metal-grade acids, bases, and salts for all buffers and solutions.
-
Use Metal-Free Water: Use water with high resistivity (18 MΩ·cm).
-
Acid-Wash Labware: Pre-treat all plasticware with a dilute acid solution (e.g., 0.1 M HCl) and rinse thoroughly with metal-free water.
-
Chelating Resin Treatment: Consider treating your buffers and conjugate solutions with a chelating resin like Chelex 100 to remove any contaminating metal ions.
-
Increase Precursor Concentration: A higher molar ratio of the DOTA-conjugate to the radionuclide can help outcompete trace metal impurities.
-
The kinetics of DOTA chelation are highly dependent on pH and temperature. Deviations from the optimal range for your specific radionuclide will result in incomplete labeling.
-
Evidence:
-
Low radiochemical yield that improves upon adjustment of pH or temperature.
-
Formation of colloidal radionuclide hydroxides at high pH.
-
-
Solutions and Preventative Measures:
-
Optimize pH: The optimal pH for labeling DOTA with trivalent radiometals like ⁶⁸Ga and ¹⁷⁷Lu is typically between 3.5 and 5.0.[4][5][6][7] A pH below this range slows down the reaction, while a higher pH can lead to the formation of insoluble metal hydroxides.[5]
-
Optimize Temperature and Time: DOTA labeling often requires heating. For ⁶⁸Ga, temperatures of 85-95°C for 5-15 minutes are common.[3][4] For ¹⁷⁷Lu, 80-100°C for 20-30 minutes is typical.[4][5] These parameters should be optimized for your specific conjugate.
-
Use Appropriate Buffers: Use buffers such as sodium acetate or ammonium acetate to maintain a stable pH throughout the reaction.[4]
-
The amide bond in the 2-aminoethyl-mono-amide linker can be susceptible to hydrolysis under harsh acidic or basic conditions, especially when heated. This would cleave the DOTA chelator from the biomolecule, leading to a product that cannot be radiolabeled. While amides are generally stable, prolonged heating under non-optimal pH conditions can promote this side reaction.[8][9][10]
-
Evidence:
-
Mass spectrometry of the reaction mixture shows the presence of the unconjugated biomolecule and the hydrolyzed DOTA-linker fragment.
-
Low overall yield of the final radiolabeled conjugate.
-
-
Solutions and Preventative Measures:
-
Maintain Optimal pH: Avoid excessively acidic or basic conditions during labeling. The optimal pH range for DOTA labeling (3.5-5.0) is generally mild enough to prevent significant amide hydrolysis.
-
Avoid Prolonged Heating: Use the minimum heating time necessary for efficient radiolabeling.
-
At high concentrations of radioactivity, the emitted radiation can damage the DOTA-conjugate, leading to the formation of radiochemical impurities and a decrease in the radiochemical purity.[4]
-
Evidence:
-
Appearance of multiple unidentified radioactive peaks on the radio-HPLC chromatogram, especially when working with high activities.
-
Decreased radiochemical purity over time after labeling.
-
-
Solutions and Preventative Measures:
-
Use Radical Scavengers: Add stabilizers such as ascorbic acid, gentisic acid, or ethanol to the reaction mixture to quench free radicals generated by radiolysis.[4][11]
-
Minimize Reaction Time: Perform the labeling reaction as quickly as possible.
-
Dilute the Final Product: After labeling, dilute the product to reduce the radioactive concentration.
-
Data Summary
The following tables summarize key quantitative data for optimizing your labeling experiments.
Table 1: Recommended Radiolabeling Conditions for DOTA-Peptides
| Radionuclide | Optimal pH Range | Recommended Temperature (°C) | Typical Incubation Time (min) | Expected Radiochemical Purity (%) |
| Gallium-68 (⁶⁸Ga) | 3.5 - 4.5[6][7] | 85 - 95[3][4] | 5 - 15[4][12] | > 95[12] |
| Lutetium-177 (¹⁷⁷Lu) | 4.0 - 5.0[4][5] | 80 - 100[4][5] | 20 - 30[5] | > 95[6] |
Table 2: Effect of Competing Metal Ion Contamination on ¹⁷⁷Lu-DOTA Labeling
Data adapted from a study on ¹⁷⁷Lu labeling of a DOTA derivative, showing the impact of increasing molar equivalents of contaminant metals relative to ¹⁷⁷Lu.
| Contaminant Metal Ion | Molar Ratio (Contaminant:¹⁷⁷Lu) | Approximate Radiochemical Yield (%) |
| None | 0 | > 95 |
| Fe³⁺ | 5 | > 90 |
| 20 | < 20 | |
| Cu²⁺ | 5 | > 90 |
| 20 | ~ 0 | |
| Zn²⁺ | 5 | > 90 |
| 20 | < 10 | |
| Pb²⁺ | 5 | > 90 |
| 20 | < 10 |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific biomolecule and laboratory conditions.
Protocol 1: Bioconjugation to a Peptide
-
Dissolve the Peptide: Dissolve your peptide containing a primary amine (e.g., a lysine residue or an N-terminal amine) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Prepare the Chelator: Dissolve 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in an organic solvent like DMF or DMSO.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved chelator to the peptide solution.
-
Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or 4°C with gentle mixing.
-
Purification: Purify the DOTA-tris(tBu ester)-peptide conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
Protocol 2: TFA-Mediated Deprotection
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Deprotection Reaction: Dissolve the lyophilized DOTA-tris(tBu ester)-peptide conjugate in the cleavage cocktail.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.
-
TFA Removal: Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate in cold diethyl ether.
-
Purification: Purify the deprotected DOTA-peptide conjugate by reverse-phase HPLC.
-
Characterization: Confirm the complete removal of all three tBu groups by mass spectrometry (mass decrease of 168.24 Da).
Protocol 3: Radiolabeling with ⁶⁸Ga
-
Prepare Reaction Mixture: In a reaction vial, mix 10-50 µg of the deprotected DOTA-peptide conjugate with a sodium acetate buffer (e.g., 1 M, pH 4.5) to achieve a final reaction pH of 3.5-4.5.[4][12]
-
Add ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator and add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubation: Heat the reaction mixture at 95°C for 10 minutes.[4]
-
Purification (if necessary): The reaction mixture can often be used directly after pH adjustment. If purification is required to remove unchelated ⁶⁸Ga, use a C18 Sep-Pak cartridge.
-
Quality Control: Analyze the radiochemical purity using radio-TLC or radio-HPLC.[12]
Protocol 4: Radiolabeling with ¹⁷⁷Lu
-
Prepare Reaction Mixture: In a reaction vial, dissolve 10-50 µg of the deprotected DOTA-peptide conjugate in an ammonium or sodium acetate buffer (e.g., 0.1 M, pH 4.5).[4] Add a radical scavenger like ascorbic acid.
-
Add ¹⁷⁷Lu: Add the required activity of [¹⁷⁷Lu]LuCl₃ to the vial. Ensure the final pH is between 4.0 and 5.0.[4][5]
-
Incubation: Heat the reaction mixture at 80-95°C for 20-30 minutes.[4][5]
-
Quenching: After cooling, add a small amount of DTPA solution to chelate any remaining free ¹⁷⁷Lu.
-
Quality Control: Determine the radiochemical purity using radio-HPLC.
Visualizations
Caption: Experimental workflow for bioconjugation and radiolabeling.
Caption: Troubleshooting decision tree for low radiolabeling yield.
Caption: Key chemical species in the labeling process and potential side products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchportal.sckcen.be [researchportal.sckcen.be]
- 12. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DOTA Chelation with Gallium-68
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for Gallium-68 (⁶⁸Ga) chelation with DOTA and DOTA-conjugated molecules. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and reproducible radiolabeling outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling DOTA-peptides with Gallium-68?
The optimal pH for ⁶⁸Ga chelation with DOTA-functionalized peptides is consistently reported to be in the range of 3.5 to 4.5.[1][2][3] Operating within this acidic window is crucial for achieving high radiochemical yields.
Q2: Why is maintaining an acidic pH crucial for the labeling reaction?
An acidic pH is necessary to prevent the formation of colloidal ⁶⁸Ga(OH)₃, which can occur at pH values above 4.5.[3] The formation of these colloids reduces the availability of free ⁶⁸Ga³⁺ for chelation by DOTA, leading to lower labeling efficiency. Conversely, a pH that is too low (e.g., below pH 2.5) can result in slow or incomplete incorporation of the radionuclide.[4][5][6]
Q3: What are the consequences of deviating from the optimal pH range?
-
pH too high (> 4.5): Increased formation of gallium hydroxides, leading to significantly reduced radiochemical yield.[3]
-
pH too low (< 3.5): Slower reaction kinetics and incomplete radiolabeling. At pH 1, virtually no incorporation of ⁶⁸Ga into DOTA is observed.[4][5]
Q4: Which buffers are recommended for this procedure?
Sodium acetate and HEPES buffers are commonly used to maintain the pH within the optimal range during the labeling reaction.[2][7] The choice of buffer can be critical, and it should be non-toxic, able to buffer effectively in the 3.5-5.0 range, and not compete with the DOTA chelator for gallium ions.[7]
Q5: Besides pH, what other factors influence the labeling efficiency?
Temperature and reaction time are also critical parameters. The labeling reaction is typically performed at elevated temperatures, generally between 85-95°C, for a duration of 5 to 15 minutes to ensure efficient chelation.[2] The concentration of the DOTA-peptide precursor also plays a role in the radiochemical yield and specific activity.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (<95%) | Incorrect pH: The pH of the reaction mixture is outside the optimal 3.5-4.5 range. | Verify the pH of the reaction mixture using a calibrated pH meter or pH indicator strips. Adjust the pH using an appropriate buffer, such as sodium acetate.[2][7] |
| Suboptimal Temperature: The reaction was not heated to the recommended 85-95°C. | Ensure the heating block or water bath is calibrated and maintained at the correct temperature throughout the incubation period.[2] | |
| Presence of Metal Ion Impurities: Competing metal ions in the ⁶⁸Ga eluate can interfere with DOTA chelation. | Use a purification method for the ⁶⁸Ga eluate, such as cation exchange chromatography, to remove metal ion impurities.[8] | |
| High Levels of Colloidal ⁶⁸Ga | pH is too high: The pH of the reaction mixture has risen above 4.5. | Carefully adjust the pH downwards into the optimal range using a suitable acidic buffer.[3] |
| Inconsistent Results | Variable pH of ⁶⁸Ga Eluate: The pH of the eluate from the ⁶⁸Ge/⁶⁸Ga generator can vary. | Always measure and adjust the pH of the final reaction mixture after adding all components. |
| Buffer Capacity Issues: The chosen buffer may not have sufficient capacity to maintain the pH. | Ensure the buffer concentration is adequate for the reaction volume and the amount of acid from the generator eluate. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the impact of pH and other conditions on ⁶⁸Ga-DOTA labeling efficiency.
Table 1: Effect of pH on Radiochemical Yield of ⁶⁸Ga-DOTA-TATE
| pH | Temperature (°C) | Incubation Time (min) | Radiochemical Yield (%) | Reference |
| 1.0 | 80 | 5 | No incorporation | [4][5] |
| 2.5 | 80 | 5 | Slow incorporation | [4][5] |
| 3.5 - 4.0 | 90 | 10 | Optimal | [1] |
| 4.0 | 80 | 5 | Complete incorporation | [4][5] |
| 4.0 - 4.5 | 90 | 10 | Optimal | [1] |
Table 2: Comparison of Labeling Conditions for Different ⁶⁸Ga-Chelator Complexes
| Chelator | Optimal pH | Temperature (°C) | Incubation Time (min) | Radiochemical Yield (%) | Reference |
| DOTA | 3.5 - 4.5 | 90 - 95 | 5 - 15 | >95 | [2][3] |
| NOTA | 3.5 - 4.0 | 90 | 10 | >99 | [1] |
| THP | 3.5 | 90 | 10 | 96 ± 0.5 | [9][10] |
| TRAP | 3.5 | 90 | 10 | 93 ± 0.6 | [9][10] |
Experimental Protocols
Protocol 1: Manual Labeling of DOTA-Peptides with ⁶⁸Ga
This protocol provides a generalized procedure for the manual radiolabeling of DOTA-functionalized peptides with Gallium-68.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-functionalized peptide
-
Sterile, metal-free reaction vial
-
Heating block or water bath
-
Vortex mixer
-
Radio-TLC scanner or gamma counter for quality control
Procedure:
-
Preparation: Ensure all solutions are prepared with metal-free water and reagents.
-
Reaction Mixture Preparation:
-
In a sterile reaction vial, dissolve the DOTA-peptide in the sodium acetate buffer to maintain a pH between 3.5 and 4.5.[2]
-
Add the ⁶⁸Ga eluate to the reaction vial.
-
-
Labeling Reaction:
-
Incubate the reaction mixture at 85-95°C for 5-15 minutes.[2]
-
-
Quality Control:
-
After incubation, perform quality control to determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.[2]
-
Measure the pH of the final product to ensure it is within the acceptable range for its intended application.
-
Protocol 2: Cation Exchange Purification and Labeling
This protocol involves a pre-purification step to concentrate the ⁶⁸Ga and remove metallic impurities.
Materials:
-
In addition to materials in Protocol 1:
-
Strong cation exchange (SCX) cartridge
-
Ethanol and sterile water
Procedure:
-
⁶⁸Ga Trapping: Pass the ⁶⁸Ga eluate from the generator through the SCX cartridge to trap the ⁶⁸Ga³⁺.
-
Washing: Wash the cartridge with sterile water to remove any unreacted components.[2]
-
Elution: Elute the purified ⁶⁸Ga³⁺ from the cartridge using a small volume of 5 M NaCl/HCl solution directly into the reaction vial containing the DOTA-peptide and buffer.[2][8]
-
Labeling and Quality Control: Proceed with steps 3 and 4 as described in Protocol 1.
Visualizations
Caption: Workflow for ⁶⁸Ga-DOTA Chelation.
Caption: pH Optimization Logic for ⁶⁸Ga-DOTA Labeling.
References
- 1. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09076E [pubs.rsc.org]
- 10. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avoiding Metal Contamination in Radiolabeling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve metal contamination issues during radiolabeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of metal contamination in radiolabeling reactions?
A1: Metal contamination can originate from several sources throughout the radiolabeling process. Key sources include:
-
Reagents and Water: Buffers, acids, and even high-purity water can contain trace metal impurities.
-
Glassware and Labware: Leaching of metal ions from glass and plastic containers, pipette tips, and reaction vessels is a common issue.
-
Radionuclide Eluate: For generator-produced radionuclides like Gallium-68 (⁶⁸Ga), metal impurities can leach from the generator column itself. Common contaminants include zinc (Zn), aluminum (Al), iron (Fe), and titanium (Ti).[1] Cyclotron-produced radiometals can also contain impurities from the target material and separation process.[2][3]
-
Automated Synthesis Modules: Components within automated synthesizers, such as tubing and valves, can be a source of leached metal ions.[1]
-
Environment: Dust and aerosols in the laboratory environment can introduce metal particles.
-
Ancillary Materials: Rubber septa, vial stoppers, and other materials can leach metallic impurities into the reagents or final product.
Q2: How do metal ion impurities affect radiolabeling efficiency?
A2: Metal ion impurities directly compete with the desired radiometal for the chelator, which is conjugated to the targeting molecule (e.g., peptide, antibody). This competition reduces the radiochemical yield (RCY) and purity of the final radiopharmaceutical.[1] For instance, even low micromolar concentrations of Fe³⁺, Al³⁺, and Ti⁴⁺ can significantly decrease the RCY of ⁶⁸Ga-THP labeling.[4] The presence of these competing metals can lead to failed or suboptimal radiolabeling, requiring costly and time-consuming troubleshooting and repetition of the synthesis.
Q3: What are the typical metal contaminants for commonly used radiometals?
A3: The specific metal contaminants can vary depending on the radiometal and its production method.
-
Gallium-68 (⁶⁸Ga): Eluates from ⁶⁸Ge/⁶⁸Ga generators are known to contain varying levels of Fe³⁺, Al³⁺, Zn²⁺, Ti⁴⁺, and stable Ga³⁺.[1][4]
-
Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y): Labeling of DOTA-peptides with ¹⁷⁷Lu and ⁹⁰Y is highly sensitive to contamination with Zn²⁺, Cu²⁺, and Co²⁺. Pb²⁺ and Ni²⁺ can also be strong competitors at higher concentrations.[5]
-
Zirconium-89 (⁸⁹Zr): While specific competing metal ion data is less prevalent in the literature, the principle of competition for the chelator (e.g., DFO) remains. Ensuring metal-free conditions is crucial for efficient labeling.
-
Indium-111 (¹¹¹In): For ¹¹¹In-oxine labeling of leukocytes, it's critical that the cells are suspended in saline rather than plasma, as ¹¹¹In will rapidly and irreversibly bind to transferrin.[6] While not a direct metal contaminant, this highlights the sensitivity of the radiometal to competing binding sites.
Q4: How can I prepare metal-free reagents and solutions?
A4: To minimize metal contamination from your reagents, follow these steps:
-
Use High-Purity Water: Start with ultrapure water (18 MΩ-cm).
-
Treat with Chelating Resin: Pass buffers and other aqueous solutions through a column containing a chelating resin like Chelex® 100. This resin has a high affinity for divalent and trivalent metal ions and can effectively remove them from your solutions.[3]
-
Use High-Purity Reagents: Whenever possible, purchase and use reagents that are certified as "trace metal grade" or "for molecular biology."
-
Proper Storage: Store purified buffers and solutions in acid-washed, metal-free plastic containers.
Q5: What is the best way to clean laboratory glassware and equipment to avoid metal contamination?
A5: A rigorous cleaning protocol is essential.
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove organic residues, followed by a thorough rinse with deionized water.
-
Detergent Wash: Soak the glassware in a warm solution of a laboratory-grade, phosphate-free detergent.
-
Acid Wash: For trace metal analysis applications, soak the glassware in a 10-20% nitric acid or 6M hydrochloric acid bath for at least two hours. This step is crucial for leaching out surface metal contaminants.
-
Thorough Rinsing: Rinse extensively with tap water to remove the acid, followed by multiple rinses with deionized water.
-
Drying: Air-dry on a clean rack or in an oven. Avoid using paper towels, which can introduce fibers and contaminants.
Troubleshooting Guides
Issue 1: Low Radiochemical Yield (RCY)
Symptom: The percentage of radioactivity incorporated into the desired radiopharmaceutical is below the acceptable limit (typically >95%).
Possible Cause: Presence of competing metal ion impurities in the reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low radiochemical yield.
Detailed Steps:
-
Evaluate Reagents: Prepare a fresh batch of all buffers and solutions using ultrapure water and treat them with a chelating resin. Rerun the radiolabeling reaction with these fresh reagents. If the problem persists, consider sending the original reagents for trace metal analysis using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Assess Radionuclide Quality: If using a generator, ensure it is within its expiry date and perform a quality control check for breakthrough of the parent radionuclide and other metallic impurities. For cyclotron-produced radionuclides, review the certificate of analysis for metal content. Consider purifying the radionuclide solution using a cation exchange resin prior to labeling.
-
Verify Labware Cleanliness: Re-clean all glassware and plasticware using a stringent acid-washing protocol. Use dedicated, metal-free labware for all radiolabeling procedures.
Issue 2: Inconsistent or Unreproducible Labeling Results
Symptom: Radiolabeling reactions work well on some days but fail on others, despite using the same protocol.
Possible Cause: Intermittent contamination from the environment, equipment, or slight variations in technique.
Logical Relationship Diagram:
Caption: Factors contributing to inconsistent radiolabeling.
Preventive Measures:
-
Environmental Control: Ensure that the radiolabeling is performed in a clean environment, such as a laminar flow hood or a hot cell with adequate air filtration, to minimize airborne contaminants. Regularly clean and monitor the work area.
-
Equipment Maintenance: Implement a routine preventive maintenance schedule for all equipment, including automated synthesis modules. This should include regular cleaning and inspection of all components that come into contact with reagents.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all aspects of the radiolabeling process, from reagent preparation to the final quality control. This will help minimize variability introduced by different operators or slight changes in procedure.
Data Summary Tables
Table 1: Common Metal Contaminants in ⁶⁸Ga Generator Eluates and Their Impact on Radiolabeling
| Metal Ion | Typical Concentration Range (µM) in Eluate[4] | Impact on RCY of ⁶⁸Ga-THP (at 5 µM THP)[4] | Impact on RCY of ⁶⁸Ga-DOTA derivatives[7] |
| Fe³⁺ | 0.01 - 0.1 | RCY reduced at ≥ 5 µM | RCY decreases in the presence of molar excess |
| Al³⁺ | 0.1 - 1.0 | RCY reduced at ≥ 5 µM | Less susceptible to Al³⁺ compared to THP |
| Zn²⁺ | 0.1 - 1.0 | No significant effect | RCY decreases with increasing concentration |
| Ti⁴⁺ | 0.9 - 1.5 | RCY reduced at ≥ 5 µM | Data not available |
| Pb²⁺ | 0.1 - 1.0 | No significant effect | RCY decreases with increasing concentration |
Table 2: Influence of Metal Contaminants on ¹⁷⁷Lu-DOTATATE Labeling
| Metal Ion | Molar Ratio (Metal:Lu) | Impact on ¹⁷⁷Lu Coordination[5] |
| Zn²⁺ | Low levels | Dramatic influence |
| Cu²⁺ | Low levels | Dramatic influence |
| Co²⁺ | Low levels | Dramatic influence |
| Pb²⁺ | Higher concentrations | Strong competitor |
| Ni²⁺ | Higher concentrations | Strong competitor |
| Fe³⁺ | Variable | Effect is only partly concentration-dependent |
| Al³⁺ | - | Did not compete |
| Cr³⁺ | - | Did not compete |
Table 3: Comparison of Analytical Techniques for Trace Metal Analysis
| Technique | Common Analytes | Detection Limits | Throughput | Relative Cost |
| ICP-MS | Most elements | ppt to low ppb | High | High |
| GFAAS | ~48 elements | ppb | Low | Low |
| ICP-OES | ~74 elements | ppb to ppm | High | Medium |
ICP-MS: Inductively Coupled Plasma-Mass Spectrometry; GFAAS: Graphite Furnace Atomic Absorption Spectroscopy; ICP-OES: Inductively Coupled Plasma-Optical Emission Spectrometry.[5][8]
Key Experimental Protocols
Protocol 1: Preparation of Metal-Free Buffers using Chelex® 100 Resin
Objective: To remove divalent and trivalent metal ion contaminants from aqueous buffer solutions.
Materials:
-
Chelex® 100 chelating resin
-
Ultrapure water (18 MΩ-cm)
-
High-purity buffer components
-
Acid-washed glass or plastic column
-
Acid-washed, metal-free storage bottles
Procedure:
-
Prepare the Resin: Slurry the Chelex® 100 resin in ultrapure water and pour it into the column. Wash the resin with several column volumes of ultrapure water.
-
Prepare the Buffer: Dissolve the high-purity buffer components in ultrapure water to the desired concentration.
-
Column Chromatography: Slowly pass the prepared buffer solution through the Chelex® 100 column. The flow rate should be slow enough to allow for efficient chelation of the metal ions.
-
Batch Method (Alternative): Add approximately 5 grams of Chelex® 100 resin for every 100 mL of buffer solution.[9] Stir the slurry gently for at least 2 hours, then allow the resin to settle and carefully decant or filter the metal-free buffer.
-
pH Adjustment: After treatment with Chelex® 100, the pH of the solution may increase.[10] Adjust the pH to the desired value using high-purity acid or base.
-
Storage: Store the purified buffer in a clearly labeled, acid-washed, metal-free plastic bottle.
Protocol 2: Acid Washing of Glassware for Trace Metal Analysis
Objective: To remove trace metal contaminants from the surface of laboratory glassware.
Materials:
-
Laboratory-grade, phosphate-free detergent
-
10-20% Nitric Acid (HNO₃) or 6M Hydrochloric Acid (HCl)
-
Deionized water
-
Personal Protective Equipment (gloves, safety glasses, lab coat)
Procedure:
-
Pre-cleaning: Manually scrub the glassware with a laboratory-grade detergent and warm water to remove any visible residues. Rinse thoroughly with tap water.
-
Acid Bath: Submerge the glassware in a bath of either 10-20% HNO₃ or 6M HCl. Ensure all surfaces are in contact with the acid. Let the glassware soak for a minimum of 2 hours, though soaking overnight is recommended for best results.
-
Rinsing: Carefully remove the glassware from the acid bath and rinse it extensively under running tap water.
-
Final Rinse: Rinse the glassware at least three to five times with deionized water to remove any remaining traces of acid and tap water ions.
-
Drying: Allow the glassware to air dry on a clean, non-metallic rack. Alternatively, it can be dried in an oven. Do not wipe dry with paper towels.
-
Storage: Store the clean glassware in a dust-free environment, such as a covered cabinet.
References
- 1. A Step-by-Step Guide for the Novel Radiometal Production for Medical Applications: Case Studies with 68Ga, 44Sc, 177Lu and 161Tb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Production of copper-64 using a hospital cyclotron: targetry, purification and quality analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. auntminnie.com [auntminnie.com]
- 7. Guidelines for the labelling of leucocytes with (111)In-oxine. Inflammation/Infection Taskgroup of the European Association of Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 9. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 10. Guidance on validation and qualification of processes and operations involving radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of DOTA-Based Chelators for Bioconjugation: 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) vs. NHS-DOTA
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate bifunctional chelator is a critical step in the development of targeted radiopharmaceuticals and imaging agents. The chelator's properties and the chemistry used for its conjugation to a biomolecule—such as a peptide, antibody, or small molecule—can significantly influence the stability, pharmacokinetics, and overall performance of the final product. This guide provides an objective comparison of two commonly employed DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives: 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) and NHS-DOTA (the N-hydroxysuccinimide ester of DOTA).
At the heart of both molecules is the DOTA macrocycle, renowned for its ability to form highly stable complexes with a variety of radiometals, including therapeutic isotopes like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), as well as diagnostic isotopes like Gallium-68 (⁶⁸Ga). The primary distinction between the two chelators lies in their reactive functional groups, which dictates the conjugation strategy.
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) possesses a primary amine, which is typically coupled to carboxyl groups (e.g., on aspartic or glutamic acid residues of a protein) through a two-step activation process involving carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS). The tert-butyl (tBu) esters serve as protecting groups for the DOTA carboxylates, which must be removed post-conjugation to enable metal chelation.
NHS-DOTA , on the other hand, features a pre-activated N-hydroxysuccinimide ester. This highly reactive group readily couples with primary amines, such as the ε-amino group of lysine residues on proteins, in a single step under mild alkaline conditions.
This guide will delve into a comparative analysis of these two chelators, presenting a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in making an informed decision for their specific application.
Quantitative Performance Comparison
The following table summarizes key performance metrics for the two DOTA derivatives. It is important to note that direct head-to-head comparative studies for 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) are not extensively documented. Therefore, the data presented for this chelator is largely inferred from the well-established principles of EDC/NHS chemistry and data from similar amine-functionalized chelators.
| Performance Metric | 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) | NHS-DOTA | Key Considerations |
| Target Functional Group | Carboxyl groups (Aspartic acid, Glutamic acid, C-terminus) | Primary amines (Lysine, N-terminus) | Offers alternative conjugation sites if lysine modification is undesirable. Lysines are often more abundant and surface-exposed on antibodies. |
| Conjugation Chemistry | Two-step: EDC/NHS activation of biomolecule, then amine coupling | One-step: Direct reaction with amines | The two-step process for the amino-DOTA derivative provides more control but involves more reagents and purification steps. |
| Reaction pH | Activation: pH 4.5-6.0; Coupling: pH 7.2-8.0 | pH 8.0-9.0 | The milder pH for the coupling step of the amino-DOTA derivative may be beneficial for pH-sensitive biomolecules. |
| Typical Molar Ratio (Chelator:Antibody) | 10:1 to 50:1 (EDC/NHS to carboxyls); 5:1 to 20:1 (amine-chelator to activated carboxyls) | 10:1 to 100:1 | Higher molar ratios for NHS-DOTA can lead to higher chelator-to-antibody ratios, but may also increase the risk of protein aggregation or loss of immunoreactivity.[1] |
| Reported Chelator/Antibody Ratio | Generally results in lower ratios due to fewer accessible carboxyl groups. | Can achieve higher ratios (e.g., up to 18:1).[2] | The desired chelator-to-antibody ratio depends on the application and the specific activity required. |
| Post-Conjugation Processing | Requires deprotection of tBu esters (e.g., with trifluoroacetic acid). | No deprotection required. | The deprotection step adds an extra layer of chemical treatment to the bioconjugate. |
| Reaction Speed | Slower due to the two-step process and activation/coupling times. | Faster, typically 1-2 hours for the conjugation reaction. | NHS-DOTA offers a more streamlined workflow. |
| Stability of Resulting Conjugate | Stable amide bond. | Stable amide bond. | Both methods result in a stable covalent linkage. |
Experimental Protocols
Protocol 1: Conjugation of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) to an Antibody via EDC/NHS Chemistry
This protocol outlines the two-step process for conjugating an amine-functionalized DOTA derivative to the carboxyl groups of an antibody.
Materials:
-
Antibody in a carboxylate- and amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns (e.g., PD-10)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.
-
Dissolve 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in Coupling Buffer to a desired concentration (e.g., 10 mg/mL).
-
-
Antibody Activation:
-
To the antibody solution in Activation Buffer, add a 50-fold molar excess of EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[3]
-
-
Purification of Activated Antibody:
-
Immediately following activation, remove excess EDC, Sulfo-NHS, and byproducts using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation Reaction:
-
To the purified, activated antibody, add a 10- to 20-fold molar excess of the 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) solution.[3]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to react with any remaining activated carboxyl groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the DOTA-tris(tBu ester)-conjugated antibody using a desalting column to remove unconjugated chelator and quenching reagents.
-
-
Deprotection of tBu Esters:
-
Lyophilize the purified conjugate to dryness.
-
Dissolve the dried conjugate in a solution of 50% TFA in DCM.[4]
-
Stir at room temperature for 2-4 hours.
-
Remove the TFA and DCM under a stream of nitrogen and then under high vacuum.
-
Reconstitute the deprotected, conjugated antibody in a suitable buffer for storage or radiolabeling.
-
Protocol 2: Conjugation of NHS-DOTA to an Antibody
This protocol describes the direct conjugation of an NHS-activated DOTA to the primary amines of an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-DOTA
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., PD-10)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
NHS-DOTA Solution Preparation:
-
Dissolve NHS-DOTA in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.5 with the Conjugation Buffer.
-
Add a 10- to 100-fold molar excess of the NHS-DOTA solution to the antibody solution while gently vortexing. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[2]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS-DOTA.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the DOTA-conjugated antibody using a desalting column to remove unconjugated DOTA, hydrolyzed NHS, and quenching reagents.
-
Visualization of Workflows and Signaling Pathways
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the experimental workflows and the fundamental chemical reactions.
Conclusion
The choice between 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) and NHS-DOTA depends on the specific requirements of the bioconjugation.
NHS-DOTA offers a straightforward, one-step conjugation to lysine residues, which are generally abundant on the surface of proteins. This can lead to a higher number of chelators per biomolecule and a simpler, faster workflow. However, this random conjugation could potentially occur at or near the antigen-binding site of an antibody, which may impact its immunoreactivity.
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) provides an alternative strategy by targeting carboxyl groups. This can be advantageous if lysine modification is undesirable or if a more controlled conjugation is required. The two-step process, while more complex and involving an additional deprotection step, offers a different selectivity. The milder pH of the final coupling step may also be beneficial for sensitive biomolecules.
Ultimately, the optimal choice will depend on the nature of the biomolecule, the desired degree of conjugation, and the specific experimental constraints. Researchers should carefully consider these factors and may need to empirically determine the best approach for their particular application.
References
- 1. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to DOTA and DTPA for Radiometal Chelation in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the choice of a bifunctional chelator is a critical step in the development of radiopharmaceuticals. The chelator's ability to securely bind a radiometal, forming a stable complex under physiological conditions, directly influences the safety and efficacy of the resulting radiolabeled conjugate. This guide provides an in-depth comparison of two widely used chelators, DOTA and DTPA, with a focus on their performance in radiometal chelation, supported by experimental data and detailed methodologies.
Overview of DOTA and DTPA
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator, while DTPA (diethylenetriaminepentaacetic acid) is an acyclic (linear) chelator.[1] Their distinct structures fundamentally influence their coordination chemistry, stability, and radiolabeling kinetics. DOTA's pre-organized cage-like structure generally leads to complexes with superior thermodynamic stability and kinetic inertness compared to the more flexible open-chain structure of DTPA.[1][2]
Quantitative Comparison of DOTA and DTPA
The selection of a chelator is often dictated by the specific radiometal and the intended application. The following table summarizes key performance parameters for DOTA and DTPA with commonly used radiometals in nuclear medicine.
| Parameter | DOTA | DTPA (and its derivatives like CHX-A"-DTPA) | Radiometal Examples |
| Structure | Macrocyclic | Acyclic (Linear) | N/A |
| Thermodynamic Stability | Very High | High, but generally lower than DOTA | Ga-68, Lu-177, Y-90, In-111 |
| Kinetic Inertness | Very High | Moderate to High, but generally lower than DOTA | Ga-68, Lu-177, Y-90, In-111 |
| Radiolabeling Temperature | Elevated temperatures often required (e.g., 85-95°C)[3][4] | Room temperature to moderate heat (e.g., 25-40°C)[5][6] | Ga-68, Lu-177, Y-90 |
| Radiolabeling Time | Typically 5-30 minutes[7][8] | Typically 5-30 minutes[6][7] | Ga-68, Lu-177, Y-90 |
| Radiolabeling pH | Acidic (pH 3-5)[3] | Mildly acidic to neutral (pH 4-7)[5][9] | Ga-68, Lu-177, Y-90 |
| In Vitro Serum Stability | Generally >95% over 24-96 hours[10][11] | Variable, can be lower than DOTA, but derivatives like CHX-A"-DTPA show high stability (>90%)[10][12][13] | Y-90, Lu-177, In-111 |
| In Vivo Stability | High, though some metabolism of the targeting molecule can occur[12][14][15] | Generally lower than DOTA, with a higher propensity for radiometal dissociation and uptake in bone, though derivatives show improved stability[12][16] | Y-90, In-111 |
Key Considerations for Chelator Selection
DOTA is often the preferred choice when high in vivo stability is paramount, particularly for therapeutic applications where the long-term retention of the radiometal at the target site is crucial and off-target radiation to sensitive organs like bone must be minimized.[17] However, the requirement for heating during radiolabeling can be a disadvantage when working with heat-sensitive biomolecules like antibodies.[18]
DTPA and its derivatives offer the significant advantage of facile radiolabeling under mild, room temperature conditions, making them well-suited for conjugation to delicate proteins and antibodies.[5][6] While the stability of basic DTPA may be insufficient for some therapeutic radionuclides, derivatives such as CHX-A"-DTPA have been developed to provide enhanced kinetic inertness, rivaling the in vivo stability of DOTA for certain radiometals.
Experimental Protocols
General Protocol for Radiolabeling of a DOTA-conjugated Peptide
This protocol is a generalized procedure for radiolabeling a DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga).
Materials:
-
DOTA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate buffer (1 M, pH 4.5)
-
Ascorbic acid solution (optional, to prevent radiolysis)
-
Reaction vial (e.g., Eppendorf tube)
-
Heating block
-
Radio-TLC or Radio-HPLC for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a reaction vial, add the DOTA-conjugated peptide (typically 10-50 µg).
-
Add sodium acetate buffer to adjust the pH to approximately 3.5-4.5.
-
(Optional) Add ascorbic acid to the reaction mixture.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate the reaction mixture at 85-95°C for 5-15 minutes.[3][4]
-
After incubation, allow the mixture to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
General Protocol for In Vitro Serum Stability Assay
This protocol outlines a method to assess the stability of a radiolabeled conjugate in human serum.
Materials:
-
Radiolabeled conjugate (e.g., ¹⁷⁷Lu-DOTA-peptide or ¹⁷⁷Lu-DTPA-peptide)
-
Human serum
-
Incubator at 37°C
-
Method for analysis (e.g., radio-HPLC, ITLC)
-
DTPA solution (for quenching)
Procedure:
-
Add a small volume of the radiolabeled conjugate to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48, 96 hours), take an aliquot of the serum mixture.
-
Quench the reaction by adding an excess of DTPA solution to chelate any released radiometal.
-
Analyze the sample using a suitable method (e.g., radio-HPLC) to separate the intact radiolabeled conjugate from any free radiometal or metabolites.
-
Calculate the percentage of intact radiolabeled conjugate at each time point to determine the serum stability.
Visualizing Key Concepts
To further clarify the comparison between DOTA and DTPA, the following diagrams illustrate their chemical structures, a typical experimental workflow, and a decision-making framework for chelator selection.
Caption: Chemical structures of DOTA and DTPA.
Caption: Generalized experimental workflow.
Caption: Decision-making guide for chelator selection.
Conclusion
Both DOTA and DTPA are indispensable tools in the field of radiopharmaceutical chemistry. DOTA's macrocyclic structure provides a foundation for highly stable radiometal complexes, making it a gold standard for many applications, especially in radionuclide therapy. The acyclic nature of DTPA allows for convenient room-temperature labeling, a crucial advantage for heat-labile biomolecules. The development of DTPA derivatives with enhanced stability has further broadened their applicability. The ultimate choice between DOTA and DTPA (or its derivatives) requires careful consideration of the specific radiometal, the nature of the targeting vector, and the intended clinical application, balancing the need for complex stability with the practicality of the radiolabeling process.
References
- 1. Advances in metal-DOTA/DTPA complexes for mass cytometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of MRI properties between derivatized DTPA and DOTA gadolinium-dendrimer conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The use of yttrium in medical imaging and therapy: historical background and future perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00840C [pubs.rsc.org]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal (90)Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved kinetic stability of DTPA- dGlu as compared with conventional monofunctional DTPA in chelating indium and yttrium: preclinical and initial clinical evaluation of radiometal labelled minigastrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to the In Vitro Stability of 68Ga-Labeled DOTA-Peptides
The stability of radiolabeled peptides is a critical parameter in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. This guide provides a comparative overview of the in vitro stability of various 68Ga-labeled DOTA-peptides, supported by experimental data from published studies. Detailed experimental protocols are provided to enable researchers to conduct similar stability assays.
Data Summary
The following table summarizes the in vitro stability of different 68Ga-labeled DOTA-peptides in various media, including human serum, phosphate-buffered saline (PBS), and in the presence of chelating agents like DTPA. The data is presented as the percentage of intact radiolabeled peptide at different time points.
| 68Ga-DOTA-Peptide | Incubation Medium | 15 min | 30 min | 60 min | 120 min | Reference |
| [68Ga]Ga-DOTA-M2pep | PBS (pH 7.4) | >95% | >95% | >95% | >90% | [1] |
| [68Ga]Ga-DOTA-M2pep | Fetal Bovine Serum | >90% | >90% | >90% | >85% | [1] |
| [68Ga]DOTA-peptide (VPAC) | Mouse Plasma | - | - | 1.2 ± 0.3% | - | [2] |
| [68Ga]DOTA-RGD | Human Serum | >95% | >95% | >95% | >95% | [3] |
| [68Ga]DOTA-TBIA101 | Whole Blood | >99% | >99% | >99% | >99% | [4] |
| [68Ga]DOTA-TBIA101 | Plasma | >99% | >99% | >99% | >99% | [4] |
| [68Ga]DOTA-TBIA101 | Serum | >99% | >99% | >99% | >99% | [4] |
| [68Ga]Ga-DOTA-MGS5 | Physiological Saline | >95% | >95% | >95% | >95% | [5] |
Experimental Workflow
The general workflow for assessing the in vitro stability of a 68Ga-labeled DOTA-peptide is illustrated in the following diagram.
In vitro stability assay workflow for 68Ga-labeled DOTA-peptides.
Experimental Protocols
Detailed methodologies for the key in vitro stability experiments are provided below. These protocols are based on established methods in the field.[1][2][3][4]
1. Stability in Human Serum
This assay evaluates the stability of the radiolabeled peptide in the presence of serum enzymes.
-
Materials:
-
68Ga-labeled DOTA-peptide
-
Fresh human serum
-
Water bath or incubator set to 37°C
-
Analytical method (e.g., radio-HPLC or iTLC)
-
-
Procedure:
-
Aliquots of the 68Ga-labeled DOTA-peptide solution (e.g., 100 µL, ~3.7 MBq) are added to an equal volume of human serum.[1]
-
At predetermined time points (e.g., 15, 30, 60, and 120 minutes), an aliquot of the mixture is taken for analysis.[1]
-
The percentage of intact radiolabeled peptide is determined by radio-HPLC or iTLC.
-
2. Stability in Phosphate-Buffered Saline (PBS)
This assay assesses the stability of the radiotracer in a physiological buffer.
-
Materials:
-
68Ga-labeled DOTA-peptide
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Water bath or incubator set to 37°C
-
Analytical method (e.g., radio-HPLC or iTLC)
-
-
Procedure:
-
Aliquots of the 68Ga-labeled DOTA-peptide solution (e.g., 100 µL, ~3.7 MBq) are added to an equal volume of PBS.[1]
-
The mixture is incubated at 37°C.[1]
-
At specified time intervals, a sample is withdrawn for analysis.[1]
-
The radiochemical purity is assessed to determine the percentage of intact peptide.[1]
-
3. Challenge Study with DTPA (Transchelation)
This experiment tests the kinetic inertness of the 68Ga-DOTA complex by challenging it with a strong chelating agent, DTPA.
-
Materials:
-
68Ga-labeled DOTA-peptide
-
DTPA solution (e.g., 200 µM)
-
Water bath or incubator set to 37°C
-
Analytical method (e.g., iTLC)
-
-
Procedure:
-
An aliquot of the 68Ga-labeled DOTA-peptide solution (e.g., 0.3 mL, ~1.5 MBq) is mixed with an equal volume of the DTPA solution.[2]
-
The mixture is incubated at 37°C.[2]
-
Samples are taken at various time points (e.g., 5, 15, 30, 60, and 120 minutes) for analysis.[2]
-
The amount of transchelation to DTPA is quantified, typically by iTLC, to determine the stability of the original complex.[2]
-
References
- 1. Peptide-Based [68Ga]Ga Labeled PET Tracer for Tumor Imaging by Targeting Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Biodistribution studies of 177Lu-DOTA-conjugates
A Comparative Guide to the Biodistribution of ¹⁷⁷Lu-DOTA-Conjugates
This guide provides a comparative analysis of the biodistribution profiles of three prominent Lutetium-177 (¹⁷⁷Lu) labeled DOTA-conjugates: ¹⁷⁷Lu-DOTA-TATE, ¹⁷⁷Lu-PSMA-617, and ¹⁷⁷Lu-DOTA-RGD. These radiopharmaceuticals are at the forefront of targeted radionuclide therapy, each designed to selectively deliver a therapeutic dose of radiation to cancer cells by targeting specific cell surface proteins. Understanding their biodistribution is critical for assessing their efficacy and safety profiles.
This document is intended for researchers, scientists, and drug development professionals working in the fields of radiopharmacy, nuclear medicine, and oncology. It summarizes key experimental data, outlines common methodologies, and visualizes relevant biological and experimental processes.
Overview of Compared ¹⁷⁷Lu-DOTA-Conjugates
-
¹⁷⁷Lu-DOTA-TATE: Targets somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs).[1][2]
-
¹⁷⁷Lu-PSMA-617: Targets prostate-specific membrane antigen (PSMA), a transmembrane protein highly expressed on the surface of prostate cancer cells.[3]
-
¹⁷⁷Lu-DOTA-RGD: Targets integrin αvβ3, a receptor involved in angiogenesis and tumor metastasis, making it a target for various solid tumors.[4][5]
Comparative Biodistribution Data
The following tables summarize the biodistribution of ¹⁷⁷Lu-DOTA-TATE, ¹⁷⁷Lu-PSMA-617, and ¹⁷⁷Lu-DOTA-RGD in preclinical tumor-bearing mouse models. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection. These values are crucial for determining tumor targeting efficacy and potential off-target toxicity to healthy organs.
Table 1: Biodistribution of ¹⁷⁷Lu-DOTA-TATE in NCI-H69 Xenografted Mice [1]
| Organ | 1 h p.i. (%ID/g ± SD) | 24 h p.i. (%ID/g ± SD) | 72 h p.i. (%ID/g ± SD) | 168 h p.i. (%ID/g ± SD) |
| Blood | 2.83 ± 0.28 | 0.15 ± 0.04 | 0.03 ± 0.01 | 0.01 ± 0.00 |
| Heart | 0.81 ± 0.06 | 0.13 ± 0.03 | 0.06 ± 0.01 | 0.02 ± 0.01 |
| Lungs | 3.14 ± 0.52 | 0.69 ± 0.15 | 0.31 ± 0.04 | 0.13 ± 0.02 |
| Liver | 1.34 ± 0.12 | 0.59 ± 0.10 | 0.36 ± 0.05 | 0.20 ± 0.02 |
| Spleen | 1.12 ± 0.22 | 0.44 ± 0.11 | 0.23 ± 0.06 | 0.14 ± 0.03 |
| Kidneys | 11.23 ± 1.15 | 5.17 ± 0.89 | 2.19 ± 0.38 | 0.76 ± 0.13 |
| Stomach | 1.17 ± 0.20 | 0.31 ± 0.06 | 0.14 ± 0.02 | 0.06 ± 0.01 |
| Muscle | 0.45 ± 0.05 | 0.09 ± 0.02 | 0.05 ± 0.01 | 0.02 ± 0.00 |
| Bone | 1.01 ± 0.11 | 0.45 ± 0.08 | 0.26 ± 0.04 | 0.14 ± 0.02 |
| Tumor | 11.30 ± 1.50 | 12.50 ± 2.10 | 10.80 ± 1.80 | 8.50 ± 1.20 |
Table 2: Biodistribution of ¹⁷⁷Lu-PSMA-617 in LNCaP Xenograft-Bearing Mice [3]
| Organ | 1 h p.i. (%IA/g ± SD) | 4 h p.i. (%IA/g ± SD) | 24 h p.i. (%IA/g ± SD) | 48 h p.i. (%IA/g ± SD) |
| Blood | 3.89 ± 0.21 | 0.05 ± 0.01 | 0.03 ± 0.00 | 0.02 ± 0.00 |
| Liver | 1.01 ± 0.06 | 0.34 ± 0.02 | 0.21 ± 0.01 | 0.15 ± 0.01 |
| Spleen | 0.89 ± 0.05 | 0.21 ± 0.01 | 0.13 ± 0.01 | 0.09 ± 0.01 |
| Kidney | 43.83 ± 3.41 | 10.11 ± 0.55 | 2.33 ± 0.13 | 1.21 ± 0.07 |
| Muscle | 0.19 ± 0.01 | 0.03 ± 0.00 | 0.01 ± 0.00 | 0.01 ± 0.00 |
| Tumor | 15.78 ± 0.86 | 23.31 ± 0.94 | 12.88 ± 0.55 | 8.99 ± 0.41 |
Note: %IA/g (percentage of injected activity per gram) is equivalent to %ID/g.
Table 3: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Xenograft-Bearing Mice [5]
| Organ | 1 h p.i. (%ID/g ± SD) | 4 h p.i. (%ID/g ± SD) | 24 h p.i. (%ID/g ± SD) | 72 h p.i. (%ID/g ± SD) |
| Blood | 2.05 ± 0.33 | 0.65 ± 0.21 | 0.11 ± 0.03 | 0.02 ± 0.01 |
| Liver | 2.11 ± 0.25 | 1.45 ± 0.33 | 0.55 ± 0.11 | 0.15 ± 0.04 |
| Spleen | 1.01 ± 0.18 | 0.68 ± 0.15 | 0.25 ± 0.06 | 0.07 ± 0.02 |
| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 1.05 ± 0.22 | 0.28 ± 0.05 |
| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.55 ± 0.45 | 0.35 ± 0.08 |
| Muscle | 0.88 ± 0.15 | 0.55 ± 0.12 | 0.18 ± 0.04 | 0.05 ± 0.01 |
| Bone | 1.55 ± 0.28 | 1.11 ± 0.25 | 0.45 ± 0.09 | 0.12 ± 0.03 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
Experimental Protocols
A standardized protocol is essential for reproducible biodistribution studies. While specific parameters may vary, the general workflow is consistent across studies.
General Protocol for Preclinical Biodistribution Study [6][7][8]
-
Animal Model: Healthy or tumor-bearing mice (e.g., BALB/c nude or C57BL/6) are used. For tumor models, human cancer cells are xenografted subcutaneously or orthotopically.[8] Animals are typically 4-6 weeks old and weigh 18-25g.[6]
-
Radiopharmaceutical Administration: The ¹⁷⁷Lu-DOTA-conjugate is administered intravenously (IV) via the tail vein.[2][8][9] The injected volume is typically 100-200 µL, containing a specific amount of radioactivity (e.g., 10-25 MBq).[2][9]
-
Time Points: Animals are sacrificed at predetermined time points post-injection (p.i.), for example, 1, 4, 24, 48, and 72 hours, to assess the change in distribution over time.[2][3][9]
-
Tissue Collection and Measurement: After sacrifice, major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are excised, blotted dry, and weighed.[8]
-
Radioactivity Counting: The radioactivity in each tissue sample is measured using a gamma counter. Standards prepared from the injected solution are also counted to determine the total injected dose.[8]
-
Data Analysis: The results are calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This normalization allows for comparison across different animals and studies.[8] Tumor-to-organ ratios are often calculated to evaluate targeting specificity.[1]
Visualizations
Diagrams created using DOT language to illustrate key processes and pathways.
Experimental Workflow
Caption: Workflow for a typical preclinical biodistribution study.
Targeting Pathway: PSMA
Caption: Targeted delivery and action of ¹⁷⁷Lu-PSMA-617.
Comparative Discussion
-
Tumor Uptake: All three conjugates demonstrate effective tumor targeting. ¹⁷⁷Lu-DOTA-TATE and ¹⁷⁷Lu-PSMA-617 show high and prolonged retention in their respective tumor models, with uptake values exceeding 10 %ID/g at 24 hours post-injection.[1][3] ¹⁷⁷Lu-DOTA-RGD also shows significant tumor accumulation, although the peak uptake occurs earlier and clears more rapidly compared to the others.[5]
-
Organ Distribution and Clearance: The primary route of excretion for these small molecule radioconjugates is renal.[4][10] Consequently, the kidneys show the highest uptake among healthy organs for all three agents, making them the principal dose-limiting organ.[3][11][12] ¹⁷⁷Lu-PSMA-617 exhibits particularly high initial kidney uptake, which decreases significantly over time.[3] ¹⁷⁷Lu-DOTA-RGD shows notable clearance through both the renal and gastrointestinal pathways.[5]
-
Pharmacokinetics: Rapid blood clearance is a common and desirable feature for these agents, as it minimizes radiation exposure to the bone marrow and other non-target tissues.[1][3][5] The fast clearance from the blood, coupled with high tumor retention, leads to excellent tumor-to-background ratios at later time points, which is crucial for therapeutic efficacy.
Conclusion
¹⁷⁷Lu-DOTA-TATE, ¹⁷⁷Lu-PSMA-617, and ¹⁷⁷Lu-DOTA-RGD each exhibit favorable biodistribution profiles for their intended targets. The choice of agent depends on the specific cancer type and the expression level of the target receptor. While tumor uptake is high for all, the significant accumulation in the kidneys underscores the importance of renal protection strategies in clinical applications. This comparative guide highlights the distinct pharmacokinetic properties of these conjugates and provides a foundation for researchers to evaluate and select appropriate candidates for further development in targeted radionuclide therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical study of a new 177Lu-labeled somatostatin receptor antagonist in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 177Lu-labeled cyclic RGD peptide as an imaging and targeted radionuclide therapeutic agent in non-small cell lung cancer: Biological evaluation and preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 177Lu-DOTATATE Peptide Receptor Radionuclide Therapy: Indigenously Developed Freeze Dried Cold Kit and Biological Response in In-Vitro and In-Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lu-177 labeled dimeric RGD peptide in patients with radioiodine refractory-differentiated thyroid cancer: preliminary experience | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. Dosimetry of [177Lu]-DO3A-VS-Cys40-Exendin-4 – impact on the feasibility of insulinoma internal radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Radiolabeled Exendin Analogues Show Reduced Renal Retention - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) Conjugates: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate characterization of bioconjugates is paramount. This guide provides a comparative analysis of mass spectrometry (MS) techniques for the characterization of biomolecules conjugated with 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), a key precursor for developing radiopharmaceuticals and other targeted therapies. We present a side-by-side comparison with alternative chelating agents, supported by experimental data and detailed protocols to ensure reproducible and reliable results.
The conjugation of bifunctional chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives to antibodies and peptides is a critical step in the creation of targeted diagnostic and therapeutic agents. 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a widely used precursor that, after deprotection of the tert-butyl esters, provides a stable platform for chelating radiometals. Mass spectrometry is an indispensable tool for confirming successful conjugation and determining the chelator-to-biomolecule ratio, a critical quality attribute that influences the agent's efficacy and safety.
This guide focuses on the two most common MS techniques for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).
Comparison of Mass Spectrometry Techniques for DOTA Conjugate Analysis
The choice between MALDI-TOF and LC-ESI-MS depends on the specific analytical need, the nature of the conjugate, and the desired level of detail.
| Feature | MALDI-TOF MS | LC-ESI-MS |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser. Ions are separated based on their time-of-flight in a vacuum tube. | Analyte is ionized from a liquid phase by a high-voltage electrospray. Ions are typically separated by a mass analyzer like a quadrupole, ion trap, or time-of-flight. |
| Primary Application | Rapid determination of molecular weight of intact conjugates, particularly peptides and smaller proteins. | Detailed characterization of complex mixtures, including determination of drug-to-antibody ratios (DARs) and identification of conjugation sites. |
| Sample Throughput | High | Moderate |
| Resolution | Good, but can be limited for very large molecules. | High to very high, allowing for the resolution of different conjugated species. |
| Coupling to Chromatography | Typically offline, though LC-MALDI systems exist. | Directly coupled online with liquid chromatography for separation of components before MS analysis. |
| Data Complexity | Simpler spectra, often showing singly charged ions. | More complex spectra with multiply charged ions, requiring deconvolution algorithms. |
Quantitative Performance: A Comparative Look at Bifunctional Chelators
While 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a versatile reagent, alternative chelators are available, each with distinct properties that can be assessed by mass spectrometry. The following table compares key performance metrics for DOTA and a common alternative, NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), based on published studies.
| Parameter | DOTA Conjugates | NOTA Conjugates | Reference |
| Chelator-to-Antibody Ratio (CAR) Achieved | 1.8 (p-SCN-Bn-DOTA) | 1.3 (p-SCN-Bn-NOTA) | [1] |
| Radiolabeling Efficiency with ⁶⁸Ga (RCP) | >95% at 60°C for 15 min | >98% at room temp for 5 min | [1] |
| In Vitro Serum Stability (2 hours) | >97% | >97% | [2] |
| Observed Mass (Peptide Conjugate) | Theoretical and experimental m/z values show good correlation. | Theoretical and experimental m/z values show good correlation. | [3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are protocols for the conjugation and MS analysis of a peptide with 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) and an antibody with a DOTA-NHS ester.
Protocol 1: Peptide Conjugation and MALDI-TOF MS Analysis
This protocol describes the conjugation of a peptide to deprotected 2-Aminoethyl-mono-amide-DOTA and subsequent analysis by MALDI-TOF MS.
Materials:
-
Peptide with a primary amine (e.g., N-terminus or lysine side chain)
-
2-Aminoethyl-mono-amide-DOTA (after deprotection of tBu esters)
-
Activation reagents (e.g., HATU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reversed-Phase HPLC (RP-HPLC) system for purification
-
MALDI-TOF Mass Spectrometer
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, HCCA)
Procedure:
-
Deprotection of DOTA precursor: The tert-butyl esters of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) are removed using a strong acid like trifluoroacetic acid (TFA).
-
Activation: The deprotected DOTA derivative is activated in DMF using HATU, HOBt, and DIPEA.
-
Conjugation: The activated DOTA is added to the peptide dissolved in DMF and the reaction is allowed to proceed for several hours at room temperature.
-
Purification: The crude product is purified by RP-HPLC to isolate the DOTA-peptide conjugate.
-
MALDI-TOF MS Sample Preparation:
-
MS Acquisition: Acquire the mass spectrum in positive ion mode. Compare the observed molecular weight with the calculated theoretical mass to confirm conjugation.
Protocol 2: Antibody Conjugation and LC-ESI-MS Analysis for DAR Determination
This protocol outlines the conjugation of an antibody with a DOTA-NHS ester and the subsequent determination of the drug-to-antibody ratio (DAR) by LC-ESI-MS.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
DOTA-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column for purification
-
LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer)[5]
-
Reagents for mobile phases (e.g., formic acid, acetonitrile, water)
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into a conjugation-compatible buffer (e.g., carbonate buffer, pH 8.5-9.0).
-
DOTA-NHS Ester Preparation: Dissolve the DOTA-NHS ester in DMSO immediately before use.
-
Conjugation: Add a molar excess of the DOTA-NHS ester solution to the antibody solution and incubate at room temperature.
-
Purification: Remove unconjugated DOTA-NHS ester using an SEC column.
-
LC-MS Analysis:
-
Chromatography: Separate the antibody-DOTA conjugates using a reversed-phase column (e.g., PLRP-S) with a water/acetonitrile gradient containing 0.1% formic acid.[5]
-
Mass Spectrometry: Acquire mass spectra in positive ion mode over a suitable m/z range.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass spectrum. The peaks in the deconvoluted spectrum correspond to the unconjugated antibody and the antibody with one, two, three, etc., DOTA molecules attached.
-
DAR Calculation: The average DAR is calculated from the relative abundance of each species in the deconvoluted spectrum.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.
References
A Comparative Guide to Quality Control of Radiolabeled Antibodies for Imaging
For Researchers, Scientists, and Drug Development Professionals
The increasing use of radiolabeled antibodies in diagnostic imaging necessitates robust and reliable quality control (QC) measures to ensure product safety, efficacy, and batch-to-batch consistency. This guide provides a comparative overview of key QC assays, offering insights into their principles, performance, and best practices.
Critical Quality Attributes of Radiolabeled Antibodies
Before administration, radiolabeled antibodies must be evaluated for a set of critical quality attributes to ensure they are safe and effective for clinical use. These attributes include:
-
Radiochemical Purity: The percentage of the total radioactivity in the desired chemical form, i.e., bound to the antibody.
-
Radionuclidic Purity: The proportion of the total radioactivity present as the desired radionuclide.
-
Sterility and Endotoxin Levels: Absence of microbial contamination and bacterial endotoxins to prevent septic reactions in patients.
-
Immunoreactivity: The ability of the radiolabeled antibody to bind to its target antigen, ensuring its biological activity.
-
Stability: The retention of the critical quality attributes over a defined period.
This guide will focus on the comparative analysis of methods used to assess two of the most critical attributes: radiochemical purity and immunoreactivity.
Radiochemical Purity: SE-HPLC vs. Radio-TLC
Radiochemical purity is a critical parameter that directly impacts image quality and patient safety. Two common methods for its determination are Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) and radio-Thin-Layer Chromatography (radio-TLC).
| Feature | SE-HPLC (Size-Exclusion High-Performance Liquid Chromatography) | Radio-TLC (Radio-Thin-Layer Chromatography) |
| Principle | Separation based on the hydrodynamic radius of molecules in solution. | Separation based on the differential partitioning of components between a stationary phase and a mobile phase. |
| Information Provided | Quantifies the intact radiolabeled antibody, as well as high molecular weight aggregates and low molecular weight fragments.[1][2] | Primarily quantifies the percentage of "free" (unbound) radionuclide from the labeled antibody.[3] |
| Resolution | High resolution, capable of separating species with small differences in size.[2] | Lower resolution compared to SE-HPLC. |
| Sensitivity | High sensitivity, allowing for the detection of minor impurities. | Generally less sensitive than SE-HPLC. |
| Analysis Time | Typically 15-30 minutes per sample.[4] | Rapid, often less than 15 minutes per sample.[5] |
| Equipment Cost | High | Low |
| Typical Acceptance Criteria | Radiochemical Purity ≥ 95% | Radiochemical Purity ≥ 95% |
| Advantages | Provides a comprehensive profile of radiochemical purity, including aggregates and fragments.[3] | Simple, rapid, and cost-effective for routine checks.[5][6] |
| Disadvantages | More complex instrumentation and longer analysis time.[4] | May not detect all radiochemical impurities, such as aggregates and fragments.[3] Can be less reliable for novel or complex radiopharmaceuticals.[5] |
Experimental Workflow for Radiochemical Purity Analysis
Caption: Workflow for SE-HPLC and Radio-TLC analysis.
Immunoreactivity: Cell-Based vs. Bead-Based Assays
Immunoreactivity assays are essential to confirm that the radiolabeling process has not compromised the antibody's ability to bind to its target. The two main approaches are cell-based assays and bead-based assays.
| Feature | Cell-Based Assay (e.g., Lindmo Assay) | Bead-Based Assay |
| Principle | Measures the binding of the radiolabeled antibody to target antigen expressed on the surface of cells. | Measures the binding of the radiolabeled antibody to recombinant antigen immobilized on beads. |
| Biological Relevance | High, as it uses the native antigen on a cell surface. | Moderate, as it uses a recombinant antigen which may have conformational differences from the native protein. |
| Variability | Can be high due to cell line instability, passage number, and variable antigen expression.[8] | Generally lower and more consistent than cell-based assays.[8] |
| Throughput | Lower throughput, more labor-intensive. | Higher throughput, amenable to automation. |
| Analysis Time | Can be several hours to a full day. | Typically faster than cell-based assays. |
| Equipment | Standard cell culture and radiation counting equipment. | Requires specialized equipment for bead handling and analysis (e.g., flow cytometer or magnetic separator).[9] |
| Typical Acceptance Criteria | Immunoreactive Fraction > 70% | Target Binding Fraction > 70% |
| Advantages | More biologically relevant assessment of binding. | Higher reproducibility, less variability, and higher throughput.[8] Overcomes limitations of low antigen expression on cells.[8] |
| Disadvantages | Prone to variability and can be technically challenging.[8] Not suitable for targets with low cell surface expression.[8] | May not fully reflect binding to the native antigen in its cellular context. |
Experimental Workflow for Immunoreactivity Assays
Caption: Workflow for cell-based and bead-based immunoreactivity assays.
Detailed Experimental Protocols
SE-HPLC for Radiochemical Purity
Objective: To determine the percentage of radioactivity associated with the intact monoclonal antibody and to identify and quantify radiolabeled aggregates and fragments.
Materials:
-
Size-Exclusion HPLC column (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm)[1]
-
HPLC system with UV and radioactivity detectors
-
Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.2-7.0[1]
-
Radiolabeled antibody sample
-
Syringe filters (0.22 µm)
Procedure:
-
System Preparation: Equilibrate the SE-HPLC system with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the radiolabeled antibody sample in the mobile phase to a suitable concentration for injection. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject a defined volume (e.g., 20-100 µL) of the prepared sample onto the column.
-
Chromatography: Run the isocratic method for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
-
Data Analysis: Integrate the peaks in both the UV and radioactivity chromatograms. The radiochemical purity is calculated as the percentage of the total radioactivity in the main peak corresponding to the intact antibody.
Radio-TLC for Radiochemical Purity
Objective: To rapidly assess the proportion of free radionuclide in a radiolabeled antibody preparation.
Materials:
-
Instant Thin-Layer Chromatography (ITLC-SG) strips
-
Developing chamber
-
Mobile Phase (e.g., Saline, Acetone, or other suitable solvent depending on the radionuclide and antibody)[6]
-
Radiolabeled antibody sample
-
Radio-TLC scanner or gamma counter
Procedure:
-
Plate Preparation: Draw a faint pencil line approximately 1 cm from the bottom of the ITLC-SG strip.
-
Spotting: Carefully spot a small volume (1-2 µL) of the radiolabeled antibody sample onto the origin line.
-
Development: Place the strip in the developing chamber containing the mobile phase, ensuring the origin line is above the solvent level. Allow the solvent to migrate up the strip.
-
Drying: Once the solvent front has reached the desired height, remove the strip and allow it to air dry completely.
-
Data Analysis: Scan the strip using a radio-TLC scanner to obtain a chromatogram. Alternatively, cut the strip into sections (e.g., origin and solvent front) and count the radioactivity in each section using a gamma counter. Calculate the percentage of radioactivity at the origin (labeled antibody) and at the solvent front (free radionuclide).
Cell-Based Immunoreactivity Assay (Lindmo Method)
Objective: To determine the fraction of the radiolabeled antibody that is capable of binding to its target antigen on a cell surface.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Cell culture medium and supplements
-
Binding buffer (e.g., PBS with 1% BSA)
-
Radiolabeled antibody
-
Microcentrifuge tubes
-
Gamma counter
Procedure:
-
Cell Preparation: Harvest and wash the antigen-positive cells. Resuspend the cells in binding buffer and prepare a series of dilutions with varying cell concentrations.
-
Binding Reaction: Add a fixed, non-saturating concentration of the radiolabeled antibody to each cell dilution. Include a control with antigen-negative cells to determine non-specific binding.
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Centrifuge the tubes to pellet the cells. Carefully collect the supernatant (unbound fraction) and the cell pellet (bound fraction).
-
Counting: Measure the radioactivity in the bound and unbound fractions using a gamma counter.
-
Data Analysis: Plot the ratio of total radioactivity to bound radioactivity (y-axis) against the reciprocal of the cell concentration (x-axis). The immunoreactive fraction is determined by linear extrapolation to infinite antigen excess (y-intercept).
This guide provides a foundational understanding of the critical quality control assays for radiolabeled antibodies. The selection of appropriate methods and the establishment of stringent acceptance criteria are paramount for ensuring the development of safe and effective radiopharmaceuticals for imaging applications.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. High resolution separation of recombinant monoclonal antibodies by size-exclusion ultra-high performance liquid chromatography (SE-UHPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiochemical purity assessment of radiolabeled monoclonal antibodies: A comparison of miniaturized chromatography and size-exclusion high performance liquid chromatography | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. usp.org [usp.org]
- 5. High-throughput radio-TLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rethinking Thin-Layer Chromatography for Screening Technetium-99m Radiolabeled Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rapid Bead-Based Radioligand Binding Assay for the Determination of Target-Binding Fraction and Quality Control of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Are Immunoassays | Bead-Based Immunoassays [bdbiosciences.com]
Pre-targeting with DOTA-Tetrazine Probes: A Comparative Guide for Enhanced Radiopharmaceutical Delivery
For researchers, scientists, and drug development professionals, the quest for more precise and effective radiopharmaceuticals is paramount. Pre-targeting strategies utilizing the bioorthogonal reaction between DOTA-tetrazine probes and trans-cyclooctene (TCO)-modified targeting vectors are emerging as a powerful alternative to conventional directly labeled antibodies. This guide provides a comprehensive comparison of this innovative approach, supported by experimental data, to highlight its distinct advantages in enhancing therapeutic efficacy and diagnostic clarity.
The core principle of pre-targeting involves a two-step process that separates the tumor-targeting event from the delivery of the radioactive payload. First, a non-radioactive, TCO-modified antibody or other targeting molecule is administered, allowing it to accumulate at the target site and clear from circulation. Subsequently, a small, radiolabeled DOTA-tetrazine probe is injected. This probe rapidly finds and reacts with the TCO-tagged molecule at the target via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a highly efficient and specific bioorthogonal "click" reaction. This method offers significant improvements over the single-step administration of a radiolabeled antibody.
Key Advantages of DOTA-Tetrazine Pre-targeting
The primary benefits of this pre-targeting system stem from the favorable pharmacokinetic properties of the small, radiolabeled tetrazine probe compared to a large, directly labeled antibody.[1] This leads to several significant advantages:
-
Improved Target-to-Background Ratios: By allowing the targeting antibody to clear from the blood and non-target tissues before the radionuclide is introduced, pre-targeting dramatically increases the contrast between the tumor and surrounding healthy tissue.[2][3] This is crucial for both high-resolution imaging and for minimizing off-target radiation damage during therapy.[2]
-
Reduced Radiation Dose to Healthy Tissues: The rapid clearance of the small DOTA-tetrazine probe from the body significantly lowers the radiation exposure to non-target organs, such as the kidneys and liver, as well as the red marrow.[1][4] This enhances the safety profile of the radiopharmaceutical.
-
Use of Short-Lived Radionuclides: The fast kinetics of the tetrazine ligation and the rapid clearance of the probe enable the use of radionuclides with shorter half-lives.[3][5] This is often more practical for clinical applications and can further reduce the overall radiation burden on the patient.
-
Increased Therapeutic Efficacy: By achieving higher tumor-to-blood ratios, pre-targeting can potentially deliver a higher radiation dose to the tumor for the same level of systemic toxicity, leading to a better therapeutic response.[4][6]
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies, comparing the performance of DOTA-tetrazine pre-targeting with directly labeled antibodies.
Biodistribution Comparison: Pre-targeted ¹⁷⁷Lu-DOTA-tetrazine vs. Directly Labeled ¹⁷⁷Lu-DOTA-CC49
| Tissue | Pre-targeted ¹⁷⁷Lu-tetrazine (%ID/g at 24h) | Directly Labeled ¹⁷⁷Lu-DOTA-CC49 (%ID/g at 24h) |
| Tumor | 10.1 ± 2.5 | 18.5 ± 2.9 |
| Blood | 0.04 ± 0.01 | 17.7 ± 2.4 |
| Liver | 0.3 ± 0.1 | 5.4 ± 0.8 |
| Spleen | 0.1 ± 0.0 | 2.1 ± 0.4 |
| Kidney | 0.8 ± 0.1 | 3.9 ± 0.6 |
| Lung | 0.3 ± 0.1 | 5.0 ± 0.8 |
Data adapted from a study in LS174T tumor-bearing mice.[4]
Tumor-to-Tissue Ratios: A Stark Contrast
| Ratio (at 24h) | Pre-targeted ¹⁷⁷Lu-tetrazine | Directly Labeled ¹⁷⁷Lu-DOTA-CC49 |
| Tumor-to-Blood | 252.5 | 1.0 |
| Tumor-to-Liver | 33.7 | 3.4 |
| Tumor-to-Kidney | 12.6 | 4.7 |
Data derived from the biodistribution data presented above.[4]
Human Dosimetry Estimates: Enhanced Safety Profile
| Organ | Pre-targeted ¹⁷⁷Lu-tetrazine (mGy/MBq) | Directly Labeled ¹⁷⁷Lu-DOTA-CC49 (mGy/MBq) |
| Bladder Wall | 0.104 | 0.198 |
| Kidneys | 0.0425 | 0.514 |
| Liver | 0.0125 | 1.33 |
| Ovaries | 0.0118 | 1.13 |
| Red Marrow | 0.0071 | 0.288 |
| Effective Dose (mSv/MBq) | 0.0195 | 0.447 |
Estimated radiation doses in a standard adult human model.[4]
Experimental Workflows and Protocols
To ensure reproducibility and aid in the adoption of this technique, detailed experimental protocols are crucial. Below are summaries of key methodologies.
DOTA-Tetrazine Pre-targeting Workflow
The following diagram illustrates the typical workflow for a pre-targeting experiment in a preclinical tumor model.
Protocol: Radiolabeling of DOTA-tetrazine with ¹⁷⁷Lu
This protocol describes a common method for radiolabeling a DOTA-functionalized tetrazine probe.
-
Reagent Preparation:
-
Labeling Reaction:
-
Quenching:
-
Add the DTPA solution to the reaction mixture to chelate any unbound ¹⁷⁷Lu.[4]
-
-
Purification (if necessary):
-
While some protocols report high radiochemical purity without further purification, others may utilize HPLC to isolate the radiolabeled product.[7]
-
-
Formulation:
-
If purified via HPLC, remove the solvent and reconstitute the final product in sterile 0.9% saline for injection.[1]
-
Protocol: In Vivo Pre-targeting Study in a Xenograft Model
This protocol outlines a typical pre-targeting experiment in mice bearing human tumor xenografts.
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneously implanted human tumor xenografts (e.g., LS174T colorectal cancer cells).[2]
-
-
Step 1: Antibody Administration:
-
Step 2: Probe Administration:
-
Inject the radiolabeled DOTA-tetrazine probe (e.g., ¹⁷⁷Lu-DOTA-PEG₇-Tz) intravenously.[1]
-
-
Imaging and Biodistribution:
-
At various time points post-probe injection (e.g., 4, 24, 72, and 120 hours), perform imaging (SPECT/CT or PET/CT).[1]
-
Following the final imaging session, euthanize the animals and harvest tumors and major organs for ex vivo biodistribution analysis by gamma counting.[1]
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).[1]
-
The Chemical Basis: Inverse-Electron-Demand Diels-Alder Reaction
The success of this pre-targeting strategy hinges on the bioorthogonal IEDDA reaction between the tetrazine and the trans-cyclooctene.
This reaction is exceptionally fast and highly specific, proceeding readily at physiological temperatures and pH without interfering with native biological processes.[3][8] The stability of the resulting dihydropyridazine linkage ensures that the radionuclide is securely attached to the targeting antibody at the tumor site.
Conclusion
Pre-targeting with DOTA-tetrazine probes represents a significant advancement in the field of radiopharmaceuticals. By separating the targeting and delivery steps, this approach overcomes many of the limitations associated with directly labeled antibodies, leading to substantially improved tumor-to-background ratios, reduced systemic toxicity, and greater flexibility in radionuclide selection. The compelling preclinical data strongly support the potential of this strategy for developing safer and more effective diagnostic and therapeutic agents for oncology and other applications. For research teams and drug development professionals, the adoption of DOTA-tetrazine pre-targeting platforms offers a promising avenue to innovate and enhance their radiopharmaceutical pipelines.
References
- 1. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diels–Alder Reaction for Tumor Pretargeting: In Vivo Chemistry Can Boost Tumor Radiation Dose Compared with Directly Labeled Antibody | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 7. DOTA-tetrazine probes with modified linkers for tumor pretargeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to DOTA Derivatives for Bioconjugation in Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a pivotal decision in the development of targeted radiopharmaceuticals and other bioconjugates. Among the most prominent chelators, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives have become mainstays due to their ability to form highly stable complexes with a variety of radionuclides and other metal ions. This guide provides a comprehensive comparative analysis of different DOTA derivatives, focusing on their performance in bioconjugation, supported by experimental data, to assist in the selection of the optimal chelator for specific research and therapeutic applications.
This guide will delve into the key performance metrics of various DOTA derivatives, including conjugation efficiency, radiolabeling kinetics, and the stability of the resulting bioconjugates. Detailed experimental protocols for key methodologies are provided, alongside visualizations of experimental workflows to facilitate a deeper understanding of the practical considerations involved.
Performance Comparison of DOTA Derivatives
The choice of a DOTA derivative is often a trade-off between ease of conjugation, radiolabeling efficiency, and the in vivo stability of the final bioconjugate. The functional group attached to the DOTA macrocycle dictates the conjugation strategy, while the choice of radionuclide influences the optimal chelation conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for the bioconjugation and radiolabeling of various DOTA derivatives based on available experimental data.
Table 1: Comparison of Bioconjugation Efficiency
| DOTA Derivative | Functional Group | Target Residue on Biomolecule | Typical Molar Excess (Chelator:Biomolecule) | Average Chelator to Antibody Ratio | Reference |
| DOTA-NHS Ester | N-hydroxysuccinimide ester | Lysine (amines) | 10:1 to 100:1 | 2 - 18 | [1][2] |
| p-SCN-Bn-DOTA | Isothiocyanate | Lysine (amines) | 20:1 to 50:1 | 1.3 - 8.8 | [3][4] |
| DOTA-Maleimide | Maleimide | Cysteine (thiols) | 10:1 to 20:1 | ~1.8 | [5][6] |
| Bcn-dota-GA | Bicyclononyne (BCN) | Azide (via click chemistry) | Not specified | Not specified | [7] |
Table 2: Comparison of Radiolabeling Efficiency and Conditions
| DOTA Derivative Conjugate | Radionuclide | Radiolabeling Conditions (Temperature, Time, pH) | Radiochemical Yield (RCY) | Reference |
| DOTA-TATE | 68Ga | 80-95°C, 5-15 min, pH 3.5-4.5 | >95% | [6][7] |
| DOTAGA-OTSA101 | 225Ac | Not specified | 58.2 ± 14.5% | [7][8] |
| DOTA-OTSA101 | 225Ac | Not specified | 30.5 ± 11.0% | [7][8] |
| DOTA-trastuzumab | 64Cu | 37°C, 60 min | 94% | [9][10] |
| NODAGA-trastuzumab | 64Cu | 25°C, 15 min | >99% | [9][10] |
| DOTA-A1-His | 68Ga | 60°C, 15 min | >98% | [11] |
| NOTA-A1-His | 68Ga | Room Temperature, 5 min | >98% | [3][11] |
| BCN-DOTA-GA | 89Zr | 90°C, two-step basic pH adjustment | 40-50% (overall for antibody) | [7] |
| DOTA-GA peptide | 89Zr | Not specified | Unsuccessful labeling reported | [7] |
| DOTAM-TATE | 212Pb | Room Temperature, <10 min | >95% | [12] |
| DOTA-TATE | 212Pb | Room Temperature, ~30 min | >95% | [12] |
Table 3: In Vitro and In Vivo Stability
| Bioconjugate | Stability Metric | Result | Reference |
| [64Cu]Cu-DOTA-trastuzumab | Serum Stability | 54% intact at 24 h, 26% intact at 48 h | [13] |
| [64Cu]Cu-macrocyclic conjugates (NOTA, PCTA, Oxo-DO3A) | Serum Stability | >94.9% stable at 48 h | [13][14] |
| 89Zr-DOTA conjugates | In Vivo Stability | Superior to 89Zr-DFO, lower off-target bone uptake | [7] |
| [68Ga]Ga-DOTA-A1-His | In Vivo Biodistribution | Lower kidney uptake compared to [68Ga]Ga-NOTA-A1-His | [3] |
Key DOTA Derivatives and Their Characteristics
-
DOTA-NHS Ester : This derivative reacts efficiently with primary amines on biomolecules, such as the lysine residues on antibodies, to form stable amide bonds.[15] It is a widely used method for random conjugation.[1]
-
p-SCN-Bn-DOTA : The isothiocyanate group of this derivative also targets primary amines, forming a stable thiourea bond.[16][17] It is a versatile chelator for various radionuclides.[18][19]
-
DOTA-Maleimide : This derivative is specific for thiol (sulfhydryl) groups, commonly found in cysteine residues. This allows for more site-specific conjugation, especially when engineering cysteines into a biomolecule.[5][15]
-
DOTAGA : This derivative incorporates a glutaric acid moiety, which can potentially improve radiolabeling kinetics and the in vivo properties of the resulting bioconjugate.[20][21] Studies have shown that DOTAGA can offer higher labeling efficiencies compared to DOTA for certain radionuclides like 225Ac.[8][22]
-
Click Chemistry Derivatives (e.g., Bcn-dota-GA) : These derivatives are designed for bioorthogonal "click" chemistry reactions, which offer high specificity and efficiency under mild conditions.[23] This allows for precise, site-specific conjugation to biomolecules that have been modified with a complementary functional group (e.g., an azide).[7]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. Below are representative protocols for common DOTA derivative conjugations and subsequent radiolabeling.
Protocol 1: Conjugation of DOTA-NHS Ester to an Antibody
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at 2-10 mg/mL
-
DOTA-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Antibody Preparation: Ensure the antibody is in a buffer free of primary amines at the desired concentration.
-
Conjugation Reaction:
-
Prepare a stock solution of DOTA-NHS ester in anhydrous DMSO or DMF.
-
Add the desired molar excess of the DOTA-NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours.[1]
-
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DOTA-NHS ester. Incubate for 15-30 minutes at room temperature.[24]
-
Purification: Remove unconjugated DOTA-NHS ester and other small molecules by size-exclusion chromatography using a column equilibrated with a suitable storage buffer (e.g., PBS).[1]
-
Characterization: Determine the average number of DOTA molecules per antibody using methods such as MALDI-TOF mass spectrometry.[4]
Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with Gallium-68
Materials:
-
DOTA-peptide conjugate
-
68Ge/68Ga generator
-
0.1 M HCl
-
Sodium acetate buffer (e.g., 1 M, pH 4.5)
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Reaction Mixture Preparation:
-
In a sterile vial, add the required amount of DOTA-peptide conjugate (typically 10-50 µg).
-
Add the sodium acetate buffer to adjust the pH of the 68Ga eluate to 3.5-4.5.[6]
-
Add the 68Ga eluate to the buffered peptide solution.
-
-
Radiolabeling Reaction: Incubate the reaction vial in a heating block at 95-100°C for 5-15 minutes.[6]
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.[6]
Mandatory Visualizations
To further clarify the processes involved in utilizing DOTA derivatives for bioconjugation, the following diagrams illustrate key experimental workflows and logical relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Side-by-Side Comparison of the In Vivo Performance of [212Pb]Pb-DOTAMTATE and Other SSTR2-Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. p-SCN-Bn-DOTA|CAS 127985-74-4|DC Chemicals [dcchemicals.com]
- 18. p-SCN-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications; CAS: 1020407-41-3 / 127985-74-4 | SiChem GmbH [shop.sichem.de]
- 19. p-SCN-Bn-DOTA | Others 12 | 127985-74-4 | Invivochem [invivochem.com]
- 20. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. EP1689448B1 - Method for preparing dota-antibody conjugates - Google Patents [patents.google.com]
A Researcher's Guide to Validating DOTA-Peptide Purity: HPLC and its Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized DOTA-peptides is a critical step that directly impacts the reliability of experimental results and the safety and efficacy of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of these complex molecules. This guide provides an objective comparison of HPLC with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
The Central Role of HPLC in Purity Validation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis of synthetic peptides, including DOTA-peptides.[1][2] The principle of separation in RP-HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase (commonly C18-functionalized silica) and a polar mobile phase.[2] Peptides with greater hydrophobicity will have a stronger interaction with the stationary phase and thus a longer retention time.[2]
The purity of a DOTA-peptide is typically determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram. For early-stage research, a purity of >90% may be acceptable, while clinical-grade peptides often require a purity of ≥98%.[3]
Comparison of Key Analytical Techniques
While RP-HPLC is a robust and reliable method, other techniques can offer advantages in terms of speed, resolution, or by providing complementary information. The choice of analytical method often involves a trade-off between these factors.
| Performance Metric | RP-HPLC | UPLC | UPLC-MS | Capillary Electrophoresis (CE) |
| Principle of Separation | Hydrophobicity | Hydrophobicity | Hydrophobicity & Mass-to-Charge Ratio | Charge-to-Size Ratio |
| Typical Purity Determination (%) | 98.5 | 98.7 | Provides mass confirmation of impurities | 98.4 |
| Resolution of Main Impurity | 1.8 | 2.5 | High | 2.1 |
| Analysis Time (minutes) | 25 | 10 | 10-20 | 20 |
| Relative Precision (RSD%) | < 1.0 | < 0.8 | < 1.0 | < 1.5 |
| Key Advantages | Robust, reproducible, quantitative.[4] | Faster analysis, higher resolution, reduced solvent consumption.[5] | Provides molecular weight confirmation of the main peak and impurities.[6] | Orthogonal separation mechanism, low sample consumption.[7] |
| Limitations | Longer analysis time compared to UPLC. | Higher upfront instrument cost. | Complex data analysis. | Lower sensitivity compared to HPLC and MS.[4] |
This data is representative and intended for illustrative purposes. Actual results may vary based on the specific peptide, instrumentation, and method conditions.[8]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for accurate purity analysis. Below are representative protocols for the discussed analytical techniques.
Protocol 1: RP-HPLC for DOTA-Peptide Purity Analysis
This protocol provides a general method for the purity analysis of a DOTA-peptide such as DOTATATE using RP-HPLC with UV detection.[1][9]
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3-5 µm particle size)[1][4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[1]
-
Sample Diluent: Water or Mobile Phase A
-
DOTA-peptide sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the DOTA-peptide sample in the sample diluent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm filter before injection.[8]
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by determining the percentage of the main peak area relative to the total peak area.[3]
-
Protocol 2: UPLC for Enhanced DOTA-Peptide Purity Analysis
UPLC utilizes smaller particle size columns and higher pressures to achieve faster and more efficient separations.[5]
Instrumentation and Materials:
-
UPLC system with a photodiode array (PDA) or UV detector
-
UPLC C18 column (e.g., 2.1 x 50-100 mm, 1.7-1.8 µm particle size)[2][8]
-
Mobile Phase A: 0.1% Formic acid in water[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[8]
-
Sample Diluent: Water or Mobile Phase A
-
DOTA-peptide sample
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1, at a concentration of approximately 0.5 mg/mL.[8]
-
Chromatographic Conditions:
-
Data Analysis: As described in Protocol 1.
Protocol 3: UPLC-MS for Impurity Identification
Coupling UPLC with mass spectrometry provides molecular weight information, aiding in the identification of impurities.[6]
Instrumentation and Materials:
-
UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)
-
UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample Diluent: Water or Mobile Phase A
-
DOTA-peptide sample
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 2.
-
UPLC-MS Conditions:
-
Utilize similar chromatographic conditions as in Protocol 2.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
-
-
Data Analysis:
-
Analyze the mass spectra of the main peak to confirm the molecular weight of the DOTA-peptide.
-
Analyze the mass spectra of impurity peaks to identify potential modifications, truncations, or other synthesis-related byproducts.[10]
-
Protocol 4: Capillary Electrophoresis for Orthogonal Purity Verification
CE separates molecules based on their charge-to-size ratio, offering a different selectivity compared to HPLC and UPLC.[7]
Instrumentation and Materials:
-
Capillary electrophoresis system with a UV detector
-
Fused silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5
-
Sample Diluent: Water
-
DOTA-peptide sample
Procedure:
-
Sample Preparation: Dissolve the peptide in water to a concentration of 1 mg/mL and filter through a 0.22 µm filter.
-
CE Conditions:
-
Voltage: 20 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
-
-
Data Analysis: As described in Protocol 1.
Visualizing the Workflow and Method Relationships
To better understand the experimental process and the interplay between different analytical techniques, the following diagrams illustrate the general workflow for DOTA-peptide purity validation.
Caption: Workflow for DOTA-peptide synthesis and purity validation.
Caption: Orthogonal methods for comprehensive DOTA-peptide analysis.
Conclusion
Validating the purity of synthesized DOTA-peptides is a non-negotiable aspect of research and development in the fields of radiopharmaceuticals and targeted therapies. While RP-HPLC remains the cornerstone of purity assessment, a comprehensive understanding and, where necessary, implementation of orthogonal techniques such as UPLC, UPLC-MS, and Capillary Electrophoresis are crucial for a complete and reliable characterization of the final product. The selection of the most appropriate analytical strategy will depend on the specific requirements of the project, including the stage of development, regulatory expectations, and the available instrumentation.
References
- 1. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. enovatia.com [enovatia.com]
- 7. Capillary electrophoresis in the analysis of therapeutic peptides-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Assessing the Impact of Linker Length in DOTA Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design and optimization of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugates for targeted radionuclide therapy and imaging is a critical area of research in oncology and molecular medicine. The linker, a seemingly simple component connecting the DOTA chelator to the targeting moiety (e.g., peptide or antibody), plays a pivotal role in the overall performance of the conjugate. Its length, composition, and flexibility can significantly influence key parameters such as binding affinity, internalization, biodistribution, and pharmacokinetics. This guide provides an objective comparison of the impact of different linker lengths on the performance of DOTA conjugates, supported by experimental data, to aid researchers in the rational design of more effective radiopharmaceuticals.
The Critical Role of the Linker
The linker in a DOTA conjugate serves several crucial functions:
-
Spatial Orientation: It provides optimal spacing between the bulky DOTA-radionuclide complex and the targeting vector, ensuring that the targeting moiety can effectively bind to its receptor without steric hindrance.
-
Pharmacokinetic Modulation: The linker's properties, particularly its hydrophilicity and size, can be tuned to alter the conjugate's pharmacokinetic profile, including its circulation half-life, clearance rate, and route of elimination.
-
Solubility and Stability: Linkers, such as polyethylene glycol (PEG), can enhance the aqueous solubility and in vivo stability of the conjugate.
The choice of linker length is a delicate balance. A linker that is too short may impede target binding, while one that is too long could lead to decreased stability, slower clearance, and potential off-target effects.
Comparative Performance Data
The following tables summarize quantitative data from various studies, highlighting the impact of linker length on the performance of DOTA conjugates.
Table 1: Impact of PEG Linker Length on Bombesin Antagonist Conjugates
This table examines the effect of varying PEG linker lengths on the serum stability and binding affinity of Lutetium-177 labeled bombesin antagonists targeting the gastrin-releasing peptide receptor (GRPR).
| Linker | Serum Half-life (hours) | IC50 (nM) | Reference |
| PEG2 | 246 ± 4 | Similar to PEG4/PEG6 | [1] |
| PEG4 | 407 | Similar to PEG2/PEG6 | [1] |
| PEG6 | 584 ± 20 | Similar to PEG2/PEG4 | [1] |
| PEG12 | 407 | Significantly different | [1] |
Data suggests that for this particular bombesin antagonist, increasing the PEG linker length up to 6 units improves serum stability. However, a much longer PEG12 linker begins to negatively impact both stability and binding affinity.
Table 2: Influence of Linker on Biodistribution of Bombesin Antagonists
This table showcases how different PEG linker lengths can affect the tumor-to-kidney uptake ratio, a critical parameter for therapeutic efficacy and minimizing off-target toxicity.
| Linker | Tumor-to-Kidney Ratio (at 4h) | Reference |
| PEG4 | 7.8 | [1] |
| PEG6 | 9.7 | [1] |
The data indicates that a PEG6 linker provided a better tumor-to-kidney ratio compared to a PEG4 linker in this specific context, suggesting more favorable in vivo targeting.
Table 3: Comparison of Various Linkers on DOTA-Bombesin Analog Binding Affinity
This table compares the in vitro binding affinities (IC50 values) of DOTA-bombesin analogs with different types of linkers, targeting the BB2 receptor on PC-3 cells.
| Linker | IC50 (nM) | Reference |
| 8-AOC | 0.51 ± 0.05 | [2] |
| Gly-AM2BA | 0.7 ± 0.1 | [2] |
| AMBA | 1.13 ± 0.07 | [2] |
| Gly-AMBA | 1.88 ± 0.06 | [2] |
| 8-ADS | 3.2 ± 0.3 | [2] |
| 5-AOS | 6.2 ± 0.3 | [2] |
This study demonstrates that the chemical structure of the linker, not just its length, significantly impacts the binding affinity of the conjugate.
Table 4: Effect of Number of DOTA Chelators on Antibody Conjugate Biodistribution
While not a direct measure of a single linker's length, the number of DOTA chelators conjugated to an antibody can be considered a modification of the overall linker structure and size. This table shows the impact on tumor uptake and blood clearance.
| Number of DOTA Units | Tumor Uptake (%IA/g at 24h) | Blood Clearance (%IA at 24h) | Reference |
| 1 | ~18.8 | 10.2 ± 0.6 | [3] |
| 3 | ~18.8 | - | [3] |
| 11 | 5.3 ± 1.6 | 2.2 ± 0.7 | [3] |
Increasing the number of DOTA units beyond a certain point led to a significant decrease in tumor uptake and accelerated blood clearance, highlighting the importance of optimizing the overall size and charge of the conjugate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols commonly used in the assessment of DOTA conjugates.
Protocol 1: DOTA-NHS Ester Conjugation to an Antibody
This protocol outlines the conjugation of a DOTA-N-hydroxysuccinimide (NHS) ester to the lysine residues of an antibody.[4]
-
Antibody Preparation: The antibody is prepared in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.[4]
-
DOTA-NHS Ester Preparation: The DOTA-NHS ester is dissolved in an anhydrous solvent like DMSO immediately before use.[4]
-
Conjugation Reaction: A 10- to 20-fold molar excess of the DOTA-NHS ester solution is added to the antibody solution and incubated for 1-2 hours at room temperature.[4]
-
Quenching: The reaction is stopped by adding a quenching buffer (e.g., Tris or glycine) to consume unreacted NHS esters.[4]
-
Purification: The DOTA-antibody conjugate is purified using size-exclusion chromatography (SEC) or dialysis to remove unconjugated DOTA.[4]
-
Characterization: The conjugate is characterized by mass spectrometry and analytical RP-HPLC to confirm identity and purity.[4]
Protocol 2: Radiolabeling of DOTA-Peptide Conjugate with Lutetium-177
This protocol describes the radiolabeling of a DOTA-conjugated peptide with ¹⁷⁷Lu.
-
Reaction Setup: The DOTA-peptide conjugate is dissolved in a suitable buffer (e.g., sodium acetate).
-
Radiolabeling: ¹⁷⁷LuCl₃ is added to the peptide solution, and the mixture is incubated at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).
-
Quality Control: The radiochemical purity is determined by radio-TLC or radio-HPLC to quantify the percentage of unincorporated ¹⁷⁷Lu.
-
Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), the product is purified using a C18 cartridge to remove free ¹⁷⁷Lu.
Protocol 3: In Vitro Cell Binding and Internalization Assay
This assay determines the binding affinity and internalization rate of the radiolabeled DOTA conjugate in target cells.[2]
-
Cell Culture: Target cells expressing the receptor of interest are cultured to a suitable confluency.
-
Binding Assay (IC50 determination): Cells are incubated with a constant concentration of a known radiolabeled ligand and increasing concentrations of the non-radiolabeled DOTA conjugate. The concentration of the conjugate that inhibits 50% of the specific binding of the radioligand is the IC50 value.[2]
-
Internalization Assay: Cells are incubated with the radiolabeled DOTA conjugate at 37°C for various time points. At each time point, the medium is collected. The cells are then treated with an acid wash buffer to remove surface-bound radioactivity, followed by cell lysis to measure internalized radioactivity. The amounts of radioactivity in the medium, acid wash, and cell lysate are measured using a gamma counter.
Protocol 4: Biodistribution Studies in Tumor-Bearing Mice
This in vivo study evaluates the distribution and tumor uptake of the radiolabeled DOTA conjugate.[5]
-
Animal Model: Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of human cancer cells) are used.[5]
-
Injection: A known amount of the radiolabeled DOTA conjugate is injected intravenously into the mice.[5]
-
Euthanasia and Organ Harvesting: At predefined time points post-injection, mice are euthanized, and major organs and tumors are harvested and weighed.
-
Radioactivity Measurement: The radioactivity in each organ and tumor is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Context: Signaling Pathways and Workflows
Understanding the biological context and experimental processes is facilitated by visual diagrams.
Caption: General workflow for DOTA conjugate development.
Caption: GRPR signaling cascade.
Caption: PSMA-mediated endocytosis.
Caption: SSTR inhibitory signaling.
Conclusion
The length and composition of the linker are critical design parameters in the development of DOTA conjugates. As the presented data illustrates, even subtle changes in the linker can have a profound impact on the biological performance of the resulting radiopharmaceutical. The use of hydrophilic linkers like PEG can improve serum stability and pharmacokinetic profiles. However, an optimal length must be empirically determined for each specific targeting moiety and application, as excessive length can be detrimental. Future research will likely focus on the development of novel linkers with optimized properties, including cleavable linkers that release the radionuclide payload upon reaching the target site, further enhancing therapeutic efficacy while minimizing systemic toxicity. A systematic approach to linker design, guided by comparative in vitro and in vivo studies, is essential for advancing the field of targeted radionuclide therapy.
References
- 1. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. DOTA Conjugate of Bisphosphonate and PSMA-Inhibitor: A Promising Combination for Therapy of Prostate Cancer Related Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Safety Operating Guide
Proper Disposal of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester): A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), CAS No. 173308-19-5, ensuring compliance with safety regulations and the protection of personnel and the environment.
Immediate Safety and Hazard Information
According to its Safety Data Sheet (SDS), 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is classified under the Globally Harmonized System (GHS) as hazardous to the aquatic environment with long-term effects (Category 4).[1] Therefore, it is imperative to prevent this substance from entering drains or water courses.[1] While it is not classified under SARA 311/312 hazards, proper personal protective equipment (PPE) should always be worn when handling this chemical.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Inspect gloves prior to use and use proper removal techniques.[2]
-
Protective Clothing: An impervious lab coat or other protective equipment is necessary.[2]
-
Eye/Face Protection: Wear safety glasses or a face shield.[1]
In the event of accidental release, personnel should be evacuated to a safe area.[1][2] Spills should be contained to prevent further leakage and kept away from drains.[1] Absorb solutions with a finely-powdered, liquid-binding material such as diatomite.[1] Contaminated surfaces and equipment should be decontaminated by scrubbing with alcohol.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is to adhere to local, state, and federal regulations.[1]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials, in a suitable, clearly labeled, and closed container.[2]
-
-
Waste Storage:
-
Store the sealed waste container in a secure and designated location, away from incompatible materials.[2]
-
-
Engage a Licensed Waste Disposal Company:
-
The disposal of this chemical waste must be entrusted to a licensed and qualified waste disposal company. These companies are equipped to handle and treat chemical waste in accordance with environmental regulations.
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the name of the chemical, quantity, and date of disposal.
-
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and disposal information.
| Parameter | Value/Instruction | Source |
| GHS Hazard Classification | Aquatic Hazard (Long-term), Category 4 | [1] |
| Hazard Statement | H413: May cause long lasting harmful effects to aquatic life. | [1] |
| Disposal Precautionary Statement | P501: Dispose of contents/container in accordance with local regulation. | [1][3] |
| Accidental Release Containment | Absorb with diatomite or universal binders. | [1] |
| Surface Decontamination | Scrub with alcohol. | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester).
Caption: Workflow for the safe disposal of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester).
References
Essential Safety and Operational Guidance for Handling 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) (CAS No. 173308-19-5), a compound utilized in bioconjugation and radiolabeling.[1] Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester). Proper selection and use of PPE are the first line of defense against potential exposure.
| Body Part | Required PPE | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] |
| Eyes/Face | Safety glasses with side-shields or goggles | Must conform to government standards such as NIOSH (US) or EN 166 (EU). A face shield may be necessary for splash hazards.[2] |
| Body | Impervious laboratory coat or protective clothing | The type of protective equipment must be selected according to the amount of product being handled and the specific laboratory conditions.[2] |
| Respiratory | Dust mask or particle respirator (Type P95 or P1) | Recommended to handle this material in a chemical fume hood. For small exposures where a fume hood is not available, a dust mask or appropriate respirator should be used.[2] |
Hazard Identification and Precautionary Measures
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is classified as hazardous to the aquatic environment with long-term effects.[3] Key precautionary statements include:
-
Prevention : Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection.[3]
-
Response : In case of ingestion, rinse the mouth but do not induce vomiting. For skin contact, remove contaminated clothing and rinse the skin with water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present. If inhaled, move the person to fresh air.[3]
-
Storage : Store in a locked-up place.[3]
-
Disposal : Dispose of contents and container in accordance with local regulations.[3]
Operational and Disposal Plan: A Step-by-Step Guide
To ensure safe handling from receipt to disposal, the following procedural steps must be followed:
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The container should be kept tightly closed.[2]
2. Handling and Use:
-
All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[2]
-
Avoid direct contact with skin and eyes, and prevent inhalation of any dust.[3]
-
Use the personal protective equipment as outlined in the table above.
3. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Wear full personal protective equipment, including respiratory protection.[3]
-
Prevent the spill from entering drains or water courses.[3]
-
For solid spills, carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal.[2]
-
For solutions, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[3]
-
Decontaminate the spill area and any equipment by scrubbing with alcohol.[3]
4. Waste Disposal:
-
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Place waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with all applicable local, state, and federal regulations.[3]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester).
Caption: Workflow for handling 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
